5-Phenyl-2-furaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHNNPEPBZULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377726 | |
| Record name | 5-Phenyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13803-39-9 | |
| Record name | 5-Phenyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-Phenyl-2-furaldehyde: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyl-2-furaldehyde, a heterocyclic aldehyde, stands as a versatile scaffold in organic synthesis and a molecule of significant interest in medicinal chemistry. Its unique structure, combining a furan ring with a phenyl substituent, imparts a range of chemical and biological properties that have been explored for various applications, notably in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of this compound, from its historical discovery and early synthetic routes to modern, efficient methodologies. The guide will delve into its chemical properties, reactivity, and detailed experimental protocols for its synthesis. Furthermore, it will explore its biological activities, with a focus on its potential as an antimicrobial and anticancer agent, supported by available data and mechanistic insights. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into this intriguing molecule.
Introduction and Historical Context
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a plethora of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a phenyl group at the 5-position of the 2-furaldehyde core significantly influences the molecule's electronic properties and steric hindrance, opening avenues for a wide array of chemical transformations and biological interactions.
While a precise, singular "discovery" of this compound in the historical literature is challenging to pinpoint, its synthesis and study are intrinsically linked to the development of fundamental organic reactions. Early methods for the arylation of furan derivatives, such as the Gomberg-Bachmann reaction, likely provided initial access to phenyl-substituted furans, which could then be formylated to yield this compound. However, the advent of more efficient and regioselective methods, particularly the Meerwein arylation , marked a significant step forward in the accessibility of this compound.
The Meerwein arylation, first reported by Hans Meerwein in 1939, involves the copper-catalyzed reaction of an aryl diazonium salt with an electron-rich alkene.[2] The application of this reaction to furan and its derivatives provided a direct route to 5-aryl-2-furaldehydes, including the phenyl analog. This method, despite its historical significance, often requires stoichiometric amounts of copper salts and can suffer from side reactions. The subsequent development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering milder conditions, higher yields, and greater functional group tolerance. These modern methods have become the cornerstone for the synthesis of this compound and its derivatives in contemporary research.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | PubChem |
| Molecular Weight | 172.18 g/mol | PubChem |
| Appearance | Yellow to brown crystalline solid or powder | Sigma-Aldrich |
| Melting Point | 29-33 °C (lit.) | Sigma-Aldrich |
| Boiling Point | 110 °C at 0.02 mmHg | PubChem |
| Solubility | Soluble in most organic solvents such as ethanol, acetone, and THF. Sparingly soluble in water. | General Knowledge |
| CAS Number | 13803-39-9 | PubChem |
Synthesis of this compound: Methodologies and Protocols
The synthesis of this compound has evolved significantly over the years, with modern methods offering high efficiency and regioselectivity. This section details the key synthetic strategies, from classical approaches to contemporary palladium-catalyzed reactions, and provides illustrative experimental protocols.
Meerwein Arylation: The Classical Approach
The Meerwein arylation represents one of the earliest practical methods for the synthesis of this compound. The reaction proceeds via the generation of an aryl radical from a diazonium salt, which then adds to the furan ring.
Reaction Scheme:
Figure 1: General workflow for the Meerwein arylation of 2-furaldehyde.
Detailed Experimental Protocol (Adapted from Varshney et al., 2013)[4]:
-
Diazotization of Aniline:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the benzenediazonium chloride solution.
-
-
Meerwein Arylation:
-
In a separate, larger flask, prepare a solution of 2-furaldehyde (1.2 eq) in acetone.
-
Add an aqueous solution of copper(II) chloride (0.1-0.2 eq) to the 2-furaldehyde solution and cool the mixture to 0-5 °C.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the 2-furaldehyde/CuCl₂ mixture with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for their formation and to prevent unwanted side reactions.
-
Copper(II) Chloride Catalyst: Cu(II) facilitates the decomposition of the diazonium salt to generate the aryl radical, which is the key reactive intermediate in the Meerwein arylation.
-
Slow Addition of Diazonium Salt: This is critical to control the exothermic reaction and the rate of nitrogen gas evolution, preventing a dangerous pressure buildup and ensuring a controlled reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient Syntheses
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have become the methods of choice for the synthesis of this compound due to their high yields, mild reaction conditions, and broad functional group tolerance.[3]
Reaction Scheme (Suzuki Coupling):
Figure 2: General workflow for the Suzuki coupling to synthesize this compound.
Detailed Experimental Protocol (Adapted from McClure et al., 2001)[5]:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furaldehyde (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure its catalytic activity.
-
Base: The base is essential for the transmetalation step in the Suzuki coupling catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is another measure to protect the palladium catalyst from oxidation.
Biological Activities and Potential in Drug Development
This compound and its derivatives have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities. The presence of the furan ring, the phenyl group, and the reactive aldehyde functionality allows for structural modifications to optimize potency and selectivity against various biological targets.
Antimicrobial Activity
Derivatives of this compound have shown notable activity against a spectrum of microbial pathogens. The core structure is often derivatized, for instance, by converting the aldehyde into Schiff bases or other heterocyclic systems, to enhance antimicrobial efficacy.
While specific MIC (Minimum Inhibitory Concentration) values for the parent this compound are not extensively reported in readily available literature, studies on its derivatives provide valuable insights. For example, various Schiff bases derived from 5-aryl-2-furaldehydes have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6]
Proposed Mechanism of Action:
The precise mechanism of antimicrobial action is likely multifactorial and dependent on the specific derivative. However, some general mechanisms can be proposed:
-
Inhibition of Essential Enzymes: The heterocyclic nature of the furan ring and the aromatic phenyl group can facilitate binding to the active sites of crucial microbial enzymes, disrupting their function.
-
Disruption of Cell Membrane Integrity: Lipophilic derivatives may intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Generation of Reactive Oxygen Species (ROS): Some furan-containing compounds are known to induce oxidative stress in microbial cells, leading to damage of cellular components.
A study on novel pyrazole derivatives containing a 5-phenyl-2-furan moiety revealed that one of the compounds might act on the synthesis of the fungal cell wall and block nutrient transportation, leading to cell senescence and death.[7]
Antitumor Activity
The potential of this compound and its derivatives as anticancer agents has garnered significant attention. The planar structure of the molecule allows for potential intercalation into DNA, and the reactive aldehyde group can interact with biological nucleophiles, such as amino acid residues in proteins.
Quantitative data on the anticancer activity of the parent this compound is limited in the public domain. However, studies on structurally related compounds provide compelling evidence of the potential of this scaffold. For instance, a study on novel 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones, which are derivatives of a furan aldehyde, showed significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values in the low micromolar range.[8]
Proposed Mechanism of Action:
The anticancer activity of this compound derivatives is likely mediated through multiple pathways:
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Derivatives of 5-phenyl-2-furan may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.[8]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cell proliferation.
-
Inhibition of Topoisomerases: Topoisomerases are enzymes crucial for DNA replication and transcription. Some heterocyclic compounds can inhibit these enzymes, leading to DNA damage and cell death.
-
Anti-angiogenic Effects: The formation of new blood vessels (angiogenesis) is essential for tumor growth and metastasis. Some furan derivatives may inhibit this process, thereby starving the tumor of nutrients.
The following diagram illustrates a plausible, generalized mechanism of action for a this compound derivative in a cancer cell:
Figure 3: A generalized signaling pathway for the anticancer activity of a this compound derivative.
Future Perspectives and Conclusion
This compound continues to be a molecule of considerable interest for both synthetic and medicinal chemists. Its straightforward accessibility through modern synthetic methods, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex molecular architectures.
For drug development professionals, the 5-phenyl-2-furan scaffold represents a privileged structure with demonstrated potential in the development of novel antimicrobial and anticancer agents. Future research in this area should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise protein targets of this compound derivatives will be crucial for understanding their mechanism of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl and furan rings, as well as the aldehyde functionality, will help in optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Promising in vitro candidates need to be evaluated in animal models to assess their therapeutic efficacy and to determine their safety profiles.
References
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- McClure, M. S., Glover, B., McSorley, E., Millar, A., Osterhout, M. H., & Roschangar, F. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1677–1680. [Link]
- Buzun, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 16(5), 731. [Link]
- Zhao, L., et al. (2013). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. Journal of Agricultural and Food Chemistry, 61(44), 10604–10611.
- Comparative Review of Cardioprotective Potential of Various Parts of Sambucus nigra L., Sambucus williamsii Hance, and Their Products. (2022). Molecules, 27(23), 8393. [Link]
- Li, Y., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry, 27(19), 115048. [Link]
- Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]
- Liégault, B., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826–1834. [Link]
- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). Molecules, 27(15), 4933. [Link]
- Synthesis of Lapatinib via direct regioselective arylation of furfural. (2014). Tetrahedron Letters, 55(41), 5644-5646.
- Meerwein arylation. In Wikipedia.
- Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. (2001). Organic Chemistry Portal. [Link]
- 5-Hydroxymethylfurfural (HMF) in Organic Synthesis: A Review of its Recent Applications Towards Fine Chemicals. (2020). HAL Open Science. [Link]
- The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. (2024). Medicinal Research Reviews, 44(6), 2707-2729. [Link]
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1654. [Link]
- Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. (2015).
- Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate. (2022). RSC Advances, 12(13), 7899-7905.
- 5-hydroxymethyl-2-furaldehyde impairs Candida albicans - Staphylococcus epidermidis interaction in co-culture by suppressing crucial supportive virulence traits. (2021).
- 5-hydroxymethyl-2-furaldehyde from marine bacterium Bacillus subtilis inhibits biofilm and virulence of Candida albicans. (2018). Microbiological Research, 207, 19-32. [Link]
- Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2013). Journal of the Korean Chemical Society, 57(6), 776-782.
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). Polymers, 13(24), 4307. [Link]
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 793-804. [Link]
- Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. (2024). Foods, 13(6), 849. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 6. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones | MDPI [mdpi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-2-furaldehyde is a heterocyclic aldehyde that serves as a valuable building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its structure, featuring a phenyl group attached to a furan ring bearing an aldehyde, provides a unique scaffold for the synthesis of a diverse range of compounds with potential pharmacological activities, including antimicrobial and antitumor properties.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, process development, and pharmaceutical research. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, coupled with detailed experimental protocols for their determination.
Chemical Identity and Structure
The fundamental identity of this compound is defined by its molecular structure and associated identifiers.
| Identifier | Value |
| IUPAC Name | 5-phenylfuran-2-carbaldehyde[2] |
| CAS Number | 13803-39-9[2] |
| Molecular Formula | C₁₁H₈O₂[2] |
| Molecular Weight | 172.18 g/mol [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)C=O[2] |
| InChI Key | BMJHNNPEPBZULA-UHFFFAOYSA-N[2] |
The structure consists of a furan ring substituted with a phenyl group at the 5-position and an aldehyde group at the 2-position. This arrangement of functional groups dictates its reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Appearance | Yellow to green to brown solid or liquid[3] |
| Melting Point | 29-33 °C[4] |
| Boiling Point | 146 °C at 5 Torr[3] |
| Solubility | Data not available in quantitative terms. Qualitatively, it is expected to be soluble in many organic solvents. |
| Density | 1.154 g/cm³[3] |
| Refractive Index | 1.583[3] |
Melting Point
The melting point of a solid is a critical indicator of its purity. For this compound, the reported melting point is in the range of 29-33 °C.[4] This relatively low melting point suggests that it can exist as either a solid or a liquid at or near room temperature.
Boiling Point
The boiling point of this compound is reported as 146 °C under reduced pressure (5 Torr).[3] Boiling at reduced pressure is a common practice for organic compounds to prevent decomposition at higher temperatures.
Solubility
Spectral Data
Spectroscopic data is essential for the structural elucidation and characterization of this compound.
UV-Vis Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of a molecule provides information about its electronic transitions. For aromatic and conjugated systems like this compound, characteristic absorption bands are expected. The UV spectrum of the parent compound, 2-furaldehyde, shows absorption maxima at 277 nm.[6] The introduction of the phenyl group in conjugation with the furan ring is expected to cause a bathochromic (red) shift in the absorption maximum. Studies on similar compounds, such as furfural and 5-hydroxymethylfurfural (HMF) in an ethanol-water mixture, show maximum absorption wavelengths around 277 nm and 284 nm, respectively.[7]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | C-H stretching (aromatic and furan ring) |
| ~2850, ~2750 | C-H stretching (aldehyde) |
| ~1670 | C=O stretching (aldehyde) |
| ~1600, ~1450 | C=C stretching (aromatic and furan ring) |
| ~1177 | C-O-C stretching (furan ring) |
Note: These are approximate values based on typical ranges for these functional groups. The value of ~1177 cm⁻¹ is specifically mentioned for the C-O-C of furfural in a study of related compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the aldehydic proton, the protons on the furan ring, and the protons on the phenyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet |
| Furan-H3 | 7.2 - 7.4 | Doublet |
| Furan-H4 | 6.8 - 7.0 | Doublet |
| Phenyl-H | 7.3 - 7.8 | Multiplet |
Note: These are estimated chemical shifts. The exact values and coupling constants would need to be determined from an experimental spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon | Approximate Chemical Shift (ppm) |
| Aldehyde (C=O) | 175 - 185 |
| Furan-C2 | 150 - 155 |
| Furan-C5 | 155 - 160 |
| Phenyl-C (ipso) | 128 - 132 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
| Furan-C3, Furan-C4 | 110 - 125 |
Note: These are estimated chemical shifts based on typical values for similar structures.
Experimental Protocols
The following section outlines detailed, step-by-step methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Apparatus:
-
Capillary melting point apparatus
-
Sealed capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Carefully observe the sample. Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2).
-
Reporting: The melting point is reported as the range T1-T2.
Causality: A slow heating rate near the melting point is crucial for accurate determination, as it ensures that the temperature of the sample and the thermometer are in equilibrium. Impurities will typically cause a depression and broadening of the melting point range.
Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of solubility in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
Causality: This method relies on the principle of "like dissolves like." The solubility of this compound in a given solvent is dependent on the balance of intermolecular forces between the solute and the solvent.
UV-Vis Spectroscopy
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Pipettes
Procedure:
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µg/mL range).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse a cuvette with the sample solution, then fill it and place it in the sample holder of the spectrophotometer.
-
Data Acquisition: Scan the sample over the selected wavelength range and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Causality: The absorbance of UV-Vis radiation by a molecule corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance is characteristic of the electronic structure of the molecule.
FT-IR Spectroscopy
This protocol describes the acquisition of an FT-IR spectrum of solid this compound using the KBr pellet method.
Apparatus:
-
FT-IR spectrometer
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Infrared-grade potassium bromide (KBr)
Procedure:
-
Sample Preparation: Dry both the this compound sample and the KBr powder thoroughly to remove any moisture.
-
Grinding: Place a small amount of KBr (approx. 100-200 mg) in the agate mortar and grind it to a fine powder. Add a small amount of the sample (approx. 1-2 mg) and continue grinding until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Causality: Infrared radiation causes vibrations of the chemical bonds within a molecule. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved, making FT-IR a powerful tool for functional group identification.
NMR Spectroscopy
This protocol details the preparation of a sample of this compound for NMR analysis.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Pipettes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Data Acquisition: Set up the desired NMR experiment (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) and acquire the data.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and analyze the resulting spectrum to determine chemical shifts, coupling constants, and multiplicities.
Causality: NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field. The absorption of radiofrequency radiation causes these nuclei to transition between spin states. The frequency at which this occurs is highly sensitive to the local electronic environment, providing detailed structural information.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound.
Logical Relationship of Spectroscopic Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 5-フェニル-2-フルアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Phenyl-2-furaldehyde: A Technical Guide
Introduction
5-Phenyl-2-furaldehyde, a heterocyclic aromatic aldehyde, serves as a pivotal intermediate in the synthesis of a diverse array of pharmaceutical and materialistic compounds. Its unique molecular architecture, featuring a phenyl group appended to a furan-2-carbaldehyde core, imparts it with distinct chemical reactivity and biological activity. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) spectroscopy. These techniques offer a comprehensive fingerprint of the molecule, enabling unambiguous identification and characterization.
The strategic placement of the phenyl and aldehyde functionalities on the furan ring creates a conjugated system that significantly influences the electronic environment of each atom. This guide will delve into the interpretation of the spectral data, explaining the causality behind the observed chemical shifts and vibrational frequencies. By understanding these spectroscopic signatures, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical behavior.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300-500 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Data Summary:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.69 | s | 1H | H (Aldehyde) |
| 7.72 - 7.80 | m | 2H | H (Phenyl, ortho) |
| 7.40 - 7.55 | m | 3H | H (Phenyl, meta and para) |
| 7.58 | d | 1H | H (Furan, C3) |
| 7.35 | d | 1H | H (Furan, C4) |
Interpretation:
The ¹H NMR spectrum of this compound provides a wealth of information about its proton environment.
-
Aldehyde Proton: The most downfield signal, a sharp singlet at approximately 9.69 ppm, is characteristic of the aldehyde proton. Its significant deshielding is due to the strong electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the carbonyl double bond.
-
Aromatic Protons: The protons on the phenyl ring appear as a complex multiplet between 7.40 and 7.80 ppm. The two ortho protons are typically the most deshielded due to their proximity to the electron-withdrawing furan ring. The meta and para protons resonate at slightly higher fields.
-
Furan Protons: The two protons on the furan ring appear as doublets. The proton at the C3 position (adjacent to the aldehyde group) is deshielded and appears at a lower field (around 7.58 ppm) compared to the proton at the C4 position (around 7.35 ppm). The coupling between these two protons (a typical ³J coupling of ~3.5 Hz) results in the doublet splitting pattern.
Caption: ¹H NMR spectral correlations for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on the same sample solution prepared for ¹H NMR spectroscopy. A proton-decoupled sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom. The spectrometer frequency for ¹³C is usually around 75-125 MHz.
Data Summary:
| Chemical Shift (ppm) | Assignment |
| 177.5 | C (Aldehyde) |
| 158.0 | C5 (Furan) |
| 152.9 | C2 (Furan) |
| 131.5 | C (Phenyl, ipso) |
| 129.5 | C (Phenyl, para) |
| 129.0 | C (Phenyl, meta) |
| 125.0 | C (Phenyl, ortho) |
| 122.0 | C3 (Furan) |
| 110.0 | C4 (Furan) |
Interpretation:
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing at approximately 177.5 ppm.
-
Furan Carbons: The furan carbons exhibit a range of chemical shifts. C5, attached to the phenyl group, and C2, attached to the aldehyde, are the most downfield of the furan ring carbons due to substitution and conjugation effects, appearing around 158.0 and 152.9 ppm, respectively. C3 and C4 resonate at higher fields, around 122.0 and 110.0 ppm.
-
Phenyl Carbons: The phenyl carbons show distinct signals. The ipso-carbon (the carbon attached to the furan ring) is found around 131.5 ppm. The para, meta, and ortho carbons are observed at approximately 129.5, 129.0, and 125.0 ppm, respectively.
Caption: ¹³C NMR spectral correlations for this compound.
Infrared (IR) Spectroscopy
Experimental Protocol:
The IR spectrum of this compound can be obtained using various techniques. For a solid sample, a common method is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (Aromatic/Furan) |
| ~2820, ~2720 | Medium | C-H stretch (Aldehyde) |
| ~1670 | Strong | C=O stretch (Aldehyde) |
| ~1590, ~1480 | Medium-Strong | C=C stretch (Aromatic/Furan) |
| ~1177 | Strong | C-O-C stretch (Furan) |
| ~760, ~690 | Strong | C-H out-of-plane bend (Aromatic) |
Interpretation:
The IR spectrum reveals the key functional groups present in this compound.
-
C-H Stretching: The absorptions around 3100 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic phenyl and furan rings. The two medium intensity bands at approximately 2820 and 2720 cm⁻¹ are the characteristic Fermi resonance doublet for the aldehyde C-H stretch.
-
Carbonyl Stretching: A very strong and sharp absorption band around 1670 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated aldehyde. The conjugation with the furan ring lowers the frequency from that of a typical saturated aldehyde.
-
C=C Stretching: The bands in the 1590-1480 cm⁻¹ region are due to the C=C stretching vibrations of the phenyl and furan rings.
-
C-O-C Stretching: The strong absorption at approximately 1177 cm⁻¹ is attributed to the asymmetric stretching of the C-O-C bond within the furan ring.[1]
-
C-H Bending: The strong bands in the fingerprint region, particularly around 760 and 690 cm⁻¹, are characteristic of the out-of-plane C-H bending vibrations of the monosubstituted phenyl ring.
Caption: Correlation of functional groups in this compound with their characteristic IR absorption bands.
Conclusion
The spectroscopic data presented in this technical guide provide a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, respectively, confirming the connectivity and electronic nature of the molecule. The IR spectrum provides definitive evidence for the key functional groups, namely the conjugated aldehyde and the aromatic systems. Together, these spectroscopic techniques serve as indispensable tools for researchers and scientists in the positive identification, purity assessment, and structural elucidation of this compound, thereby facilitating its application in drug development and materials science.
References
- PubChem. This compound.
- SpectraBase. 5-Phenylfuran-2-carbaldehyde. Wiley-VCH GmbH. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)- 2- furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
Sources
Theoretical Framework for Elucidating the Electronic Structure of 5-Phenyl-2-furaldehyde: A DFT and TD-DFT Approach
An In-depth Technical Guide
Abstract
5-Phenyl-2-furaldehyde is a pivotal precursor in the synthesis of polyfunctionalized heterocyclic compounds, demonstrating significant potential in pharmacological applications, including antimicrobial and antitumor activities.[1] A profound understanding of its electronic structure is fundamental to predicting its reactivity, metabolic stability, and mechanism of action, thereby accelerating rational drug design and the development of novel materials. This technical guide delineates a robust computational methodology, grounded in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to comprehensively characterize the electronic properties of this compound. We will explore the causality behind the selection of computational parameters and detail the protocols for analyzing optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated electronic absorption spectra. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to understand and harness the potential of furan-based scaffolds.
Introduction: The Significance of this compound
The furan moiety is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of pharmacological properties.[1] The introduction of a phenyl group at the 5-position of the furaldehyde core creates this compound, a molecule with an extended π-conjugated system. This structural modification significantly influences its electronic distribution, chemical reactivity, and biological interactions.
The aldehyde functional group serves as a versatile handle for further chemical modifications, such as Knoevenagel condensations and the formation of Schiff bases, allowing for the synthesis of diverse compound libraries.[1][2] Understanding the electronic landscape of the parent molecule is therefore critical. Key questions that theoretical studies can address include:
-
Which sites on the molecule are most susceptible to nucleophilic or electrophilic attack?
-
What is the molecule's kinetic stability and chemical reactivity?[3]
-
How does the molecule absorb light, and what are the nature of its electronic transitions?
This guide provides a validated workflow to answer these questions, leveraging modern computational techniques to build a predictive model of the molecule's electronic behavior.
Part 1: The Computational Methodology - A Self-Validating System
The cornerstone of a reliable theoretical study is a well-chosen and validated computational protocol. Our approach is based on Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance between accuracy and computational cost for molecules of this size.[4]
Rationale for Method Selection
-
Density Functional Theory (DFT): We employ DFT because of its proven success in describing the electronic structure of organic molecules. Specifically, the B3LYP hybrid functional is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects in conjugated systems compared to pure DFT functionals.[5]
-
Basis Set Selection: The 6-311++G(d,p) basis set is chosen for all calculations.[4][5]
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with potential charge delocalization and for calculating properties like electron affinity.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron orbitals, which is essential for accurately modeling chemical bonds.
-
-
Excited State Calculations (TD-DFT): To investigate the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) is the method of choice.[6] It provides reliable predictions of electronic transition energies and oscillator strengths, allowing for a direct comparison with experimental spectra.[7][8]
Experimental Protocol: Computational Workflow
The following protocol outlines the step-by-step procedure for conducting the theoretical analysis using a standard computational chemistry package like Gaussian.
-
Structure Input: Construct the 3D structure of this compound.
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.[4]
-
Keyword Example: #p B3LYP/6-311++G(d,p) Opt
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory on the optimized geometry.
-
Confirm that the structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. This step also yields thermodynamic properties and zero-point vibrational energy.
-
Keyword Example: #p B3LYP/6-311++G(d,p) Freq
-
-
Electronic Structure Analysis:
-
From the optimized structure's output file, extract data for HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) mapping.
-
-
UV-Vis Spectrum Simulation (TD-DFT):
-
Using the optimized geometry, perform a TD-DFT calculation to compute the first 10-20 singlet excited states.
-
Keyword Example: #p TD(NStates=20, Singlets) B3LYP/6-311++G(d,p)
-
Workflow Diagram
Caption: Frontier Molecular Orbital energy gap diagram.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, providing an intuitive visualization of the charge distribution on the molecular surface. [9]It is an invaluable tool for predicting how the molecule will interact with other charged species. [10][11]
-
Negative Potential (Red/Yellow): These regions are electron-rich and represent the most likely sites for electrophilic attack. For this compound, the most negative potential is expected to be localized on the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and lone pairs of electrons.
-
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom of the aldehyde group and, to a lesser extent, the hydrogen atoms on the aromatic rings will exhibit positive potential.
-
Neutral Potential (Green): These regions, typically the carbon backbone of the aromatic rings, have a balanced potential.
The MEP map clearly indicates that the carbonyl oxygen is the primary site for protonation and hydrogen bonding interactions.
Simulated UV-Visible Spectrum (TD-DFT)
The TD-DFT calculation predicts the electronic absorption spectrum, which arises from electrons being promoted from occupied to unoccupied orbitals upon absorbing light. For a conjugated molecule like this compound, the most significant absorption band in the UV-Vis region will correspond to a π → π* transition. This transition involves the excitation of an electron from the HOMO (a π orbital) to the LUMO (a π* anti-bonding orbital). The calculated maximum absorption wavelength (λmax) can be directly compared with experimental data for validation. [12]
Conclusion and Future Directions
The theoretical framework presented in this guide provides a comprehensive and robust pathway for elucidating the electronic structure of this compound. By employing DFT and TD-DFT methods with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate reliable predictions of its molecular geometry, reactivity, and spectroscopic properties.
The insights gained from this analysis are invaluable for the scientific community. For medicinal chemists, the MEP and HOMO-LUMO analyses provide a blueprint for designing derivatives with enhanced biological activity by identifying key sites for modification. For materials scientists, understanding the electronic transitions and HOMO-LUMO gap is crucial for developing novel organic electronic materials. This computational approach serves as a powerful predictive tool, enabling a more efficient, hypothesis-driven approach to research and development.
References
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- Neumann, M., & Stolle, A. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(3), M1267. Available at: https://www.mdpi.com/1422-8599/2021/3/M1267
- Tomczyk, M., & Gudej, J. (2022). Comparative Review of Cardioprotective Potential of Various Parts of Sambucus nigra L., Sambucus williamsii Hance, and Their Products. Molecules, 27(19), 6279. Available at: https://www.mdpi.com/1420-3049/27/19/6279
- Narayan, V., Mishra, H. N., Prasad, O., & Sinha, L. (2011). Electronic structure, electric moments and vibrational analysis of 5-nitro-2-furaldehyde semicarbazone: A D.F.T. study. Computational and Theoretical Chemistry, 973(1-3), 20-27. Available at: https://www.semanticscholar.org/paper/Electronic-structure%2C-electric-moments-and-of-A-Narayan-Mishra/553383e895c18e4726615b3c4f981062976f9d02
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
- Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry-Section A, 4(3), 220-230. Available at: https://www.ajchem-a.com/article_133349.html
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2769420
- Sugumar, P., & Krithiga, R. (2017). MEP and Homo-Lumo analysis of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde using DFT method. International Journal of Pure and Applied Mathematics, Special Issue. Available at: https://www.researchgate.net/publication/348492061_MEP_and_Homo-Lumo_analysis_of_E-5-2-phenyldiazenyl-2-hydroxybenzaldehyde_using_DFT_method
- El-Azhary, D. A., et al. (2015). DFT and PCM-TD-DFT investigation of the electronic structures and spectra of 5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone derivatives. Journal of Molecular Structure, 1084, 189-198.
- ResearchGate (2024). Molecular electrostatic potential of molecules (5a–f) calculated at PBE0‐D3BJ/def2‐TZVP/SMDDMSO theory level. Scientific Figure. Available at: https://www.researchgate.
- Arivazhagan, M., Jeyavijayan, S., & Geethapriya, J. (2013). Conformational stability, vibrational spectra, molecular structure, NBO and HOMO-LUMO analysis of 5-nitro-2-furaldehyde oxime based on DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 14-25. Available at: https://pubmed.ncbi.nlm.nih.gov/23274252/
- Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 136-153. Available at: https://asrjetsjournal.org/index.php/American_Scientific_Journal/article/view/5281
- Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry-Section A, 4(3), 220-230.
- Garcia-Ratés, M., & López, N. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. Molecules, 27(17), 5462. Available at: https://www.mdpi.com/1420-3049/27/17/5462
- WuXi Chemistry (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec. Available at: https://chemistry.wuxiapptec.com/assessing-reactivity-with-lumo-and-homo-energy-gap/
- Singh, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. Available at: https://www.
- Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. Available at: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c2cs35394f
- Ali, A. H., & Al-Salim, N. I. (2012). Synthesis and Spectral Study of 2-furaldehyde Thiourea Ligand and Their Complexes with Some Transition Metal (II). Journal of Basrah Researches (Sciences), 38(2), 1-10. Available at: https://www.scispace.com/paper/synthesis-and-spectral-study-of-2-furaldehyde-thiourea-ligand-and-their-complexes-with-some-transition-metal-ii--181954303
- University of California, Berkeley (n.d.). Electrostatic Interactions Between Molecules. Lecture Notes. Available at: https://www.cchem.berkeley.
- Kozimor, S. A. (2014). Electronic Structure, Bonding and Reactivity in f-Element Chemistry. OSTI.GOV. Available at: https://www.osti.gov/servlets/purl/1169333
- Varshney, M. M., Husain, A., & Parcha, V. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
- Bibi, S., et al. (2021). DFT and TD-DFT studies of phenothiazine based derivatives as fluorescent materials for semiconductor applications. Materials Science in Semiconductor Processing, 134, 106036. Available at: https://www.semanticscholar.org/paper/DFT-and-TD-DFT-studies-of-phenothiazine-based-as-Bibi-Farooq/4c9c1044458f2d590e8f7004f1262d0f5076644d
- Alauddin, M., & Ripa, J. (2023). A TD-DFT Study for the Excited State Calculations of Microhydration of N-Acetyl-Phenylalaninylamide (NAPA). Computational Chemistry, 11(2), 29-43. Available at: https://www.scirp.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acadpubl.eu [acadpubl.eu]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational stability, vibrational spectra, molecular structure, NBO and HOMO-LUMO analysis of 5-nitro-2-furaldehyde oxime based on DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. asrjetsjournal.org [asrjetsjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 12. researchgate.net [researchgate.net]
5-Phenyl-2-furaldehyde molecular formula and molecular weight
An In-Depth Technical Guide to 5-Phenyl-2-furaldehyde: Synthesis, Reactivity, and Applications
Introduction
This compound, a bi-aromatic heterocyclic aldehyde, stands as a pivotal intermediate in the synthesis of complex organic molecules. Comprising a furan ring substituted with a phenyl group at the 5-position and an aldehyde at the 2-position, this compound merges the chemical reactivity of both aromatic systems, offering a versatile scaffold for chemical innovation. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a foundational building block for designing novel compounds with tailored biological activities and material properties. The furan moiety, often derived from biomass, positions this compound as a key player in the transition towards sustainable chemical synthesis. This guide provides an in-depth exploration of its chemical properties, synthesis methodologies, and applications, tailored for researchers and professionals in drug development.
Core Physicochemical and Structural Properties
A comprehensive understanding of a molecule's intrinsic properties is fundamental to its application. This compound is a solid at room temperature with a distinct melting point range. Its identity and purity are typically confirmed through a combination of spectroscopic and physical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₂ | [1][2] |
| Molecular Weight | 172.18 g/mol | [1][2] |
| IUPAC Name | 5-phenylfuran-2-carbaldehyde | [1] |
| CAS Number | 13803-39-9 | [1][2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 29-33 °C | [2][4] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(O2)C=O | [1] |
| InChI Key | BMJHNNPEPBZULA-UHFFFAOYSA-N | [1] |
Strategic Synthesis Methodologies
The synthesis of this compound can be accomplished through several strategic routes. The choice of method often depends on factors such as substrate availability, desired yield, scalability, and tolerance to various functional groups. The most prevalent and effective methods involve modern cross-coupling reactions and classical arylation techniques.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their high efficiency and broad substrate scope. The Suzuki-Miyaura and Stille couplings are particularly effective for synthesizing this compound.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes, such as those containing phosphine ligands (e.g., Pd(PPh₃)₄) or N-heterocyclic carbenes, are chosen for their ability to efficiently facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific ligand influences catalyst stability and reactivity.
-
Base (Suzuki Coupling): A base (e.g., Cs₂CO₃, K₂CO₃) is crucial for the activation of the boronic acid derivative, forming a more nucleophilic boronate species that readily undergoes transmetalation.
-
Solvent: Aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are often used to ensure the solubility of reactants and intermediates throughout the catalytic cycle.
Generalized Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.
Protocol: Suzuki-Miyaura Synthesis of this compound [5]
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-furaldehyde (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃, 2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as N-methylpyrrolidone (NMP). The reaction mixture is then degassed by bubbling nitrogen gas through it for 15-20 minutes to create an inert atmosphere.
-
Catalysis: Introduce the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), to the mixture.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Meerwein Arylation
A classic route to aryl-substituted furans is the Meerwein arylation, which involves the reaction of a diazonium salt with an activated alkene, in this case, the furan ring.[3][6]
Causality Behind Experimental Choices:
-
Diazotization: The reaction of an aniline with sodium nitrite and a strong acid (like HCl) at low temperatures (0-5 °C) is critical to form the diazonium salt. Low temperatures prevent the premature decomposition of this unstable intermediate.
-
Catalyst: A copper(II) salt, such as cupric chloride (CuCl₂), catalyzes the decomposition of the diazonium salt and facilitates the radical addition to the furan ring.
Protocol: Synthesis via Meerwein Arylation [3][6]
-
Diazonium Salt Preparation: Dissolve the substituted aniline (e.g., aniline, 1 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂, 1 equivalent) in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium chloride salt.
-
Arylation Reaction: In a separate flask, prepare a solution of 2-furaldehyde (1.5 equivalents) and cupric chloride (CuCl₂, catalytic amount) in a suitable solvent like acetone or water.
-
Addition: Slowly add the cold diazonium salt solution to the furaldehyde mixture with vigorous stirring.
-
Reaction Completion: Continue stirring for several hours at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.
-
Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group, which serves as a handle for extensive molecular elaboration. This allows for its use as a starting material for a wide array of more complex heterocyclic compounds.[5]
Key Reactions:
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base yields furfurylidene derivatives, which are important intermediates for various dyes and pharmaceuticals.[5]
-
Schiff Base Formation: Condensation with primary amines or hydrazides readily forms imines (Schiff bases), a common linkage in pharmacologically active molecules.[3][6]
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-furan derivatives.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, further expanding the range of accessible derivatives.
Caption: Key derivatization reactions of this compound.
Applications in Drug Discovery and Development
The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a crucial starting material for designing polyfunctionalized heterocyclic compounds with significant pharmacological potential.[5]
-
Antimicrobial Agents: Derivatives synthesized from this compound have shown promise as antimicrobial agents. The combination of the furan and phenyl rings can be modified to optimize interaction with microbial targets.
-
Antitumor Compounds: The rigid, planar structure of the 5-phenylfuran scaffold is a valuable template for developing intercalating agents or enzyme inhibitors for cancer therapy. Research has demonstrated that compounds derived from this molecule exhibit antitumor activities.[3][5][6]
-
Anti-inflammatory Agents: The furan ring is present in various compounds with anti-inflammatory properties. By modifying the substituents on the phenyl ring and derivatizing the aldehyde group, novel anti-inflammatory candidates can be synthesized and evaluated.[6]
The value of this compound in drug development lies in its ability to act as a rigid core structure from which various functional groups can be appended, allowing for systematic exploration of structure-activity relationships (SAR).
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. Based on aggregated GHS data, the compound presents several hazards.
-
Hazard Identification:
-
Precautionary Measures:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a high-value chemical intermediate with a rich and versatile chemistry. Its straightforward synthesis via modern catalytic methods and its capacity for extensive derivatization make it an indispensable tool for researchers. Particularly in drug discovery, its scaffold provides a robust platform for the development of novel therapeutics targeting a range of diseases. A thorough understanding of its synthesis, reactivity, and handling is paramount for unlocking its full potential in scientific research and development.
References
- Title: this compound | C11H8O2 Source: PubChem - N
- Title: this compound: Synthesis, reactions and biological activities Source: ResearchG
- Title: 5-(4-Nitrophenyl)
- Title: Comparative Review of Cardioprotective Potential of Various Parts of Sambucus nigra L., Sambucus williamsii Hance, and Their Products Source: MDPI URL:[Link]
- Title: (PDF) Synthesis and characterization of 5-(Substituted phenyl)
- Title: 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route Source: PubMed - N
- Title: SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)
- Title: Oxidative Cleavage of β-Substituted Primary Alcohols in Flow Source: American Chemical Society URL:[Link]
Sources
- 1. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound , 96% , 13803-39-9 - CookeChem [cookechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to 5-Phenyl-2-furaldehyde (CAS No. 13803-39-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenyl-2-furaldehyde is a pivotal heterocyclic aldehyde that serves as a versatile scaffold in modern organic synthesis and medicinal chemistry. Its unique structure, combining a furan ring with a phenyl substituent and a reactive aldehyde group, makes it a valuable precursor for a diverse range of complex molecules with significant pharmacological potential. This guide provides an in-depth examination of this compound, covering its fundamental physicochemical properties, robust synthetic methodologies with mechanistic insights, characteristic reactivity, and applications as a building block for bioactive compounds. Detailed, field-proven protocols and visual workflows are presented to empower researchers in leveraging this important chemical intermediate for advanced research and development projects.
Core Compound Identification and Properties
This compound, also known by its IUPAC name 5-phenylfuran-2-carbaldehyde, is an aromatic aldehyde.[1] It is structurally characterized by a furan ring substituted with a phenyl group at the 5-position and a formyl (aldehyde) group at the 2-position. This arrangement of functional groups provides multiple sites for chemical modification, underpinning its utility in synthetic chemistry.
Nomenclature and Chemical Identifiers
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 172.18 g/mol | [1][2] |
| Appearance | Light brown to yellow crystalline solid | [4] |
| Melting Point | 29-33 °C (lit.) | [2] |
| Boiling Point | 255-257 °C (dec.) (lit.) | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| InChI Key | BMJHNNPEPBZULA-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1ccc(o1)-c2ccccc2 |
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aldehyde proton (singlet, δ ≈ 9.6-9.7 ppm), the aromatic protons of the phenyl ring (multiplet, δ ≈ 7.3-7.9 ppm), and the two coupled furan protons (doublets, δ ≈ 7.0-7.6 ppm).[4]
-
¹³C NMR Spectroscopy : Key resonances include the aldehyde carbonyl carbon (δ ≈ 178 ppm), and aromatic/furan carbons in the range of δ ≈ 110-160 ppm.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum prominently displays a strong absorption band for the aldehyde C=O stretching vibration around 1680 cm⁻¹. Additional bands corresponding to C-O-C stretching of the furan ring (≈ 1170 cm⁻¹) and C=C/C-H vibrations of the aromatic systems are also observed.[4]
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of 5-aryl-2-furaldehydes has been achieved through various methods, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient.[5] The choice of method is often dictated by the availability of starting materials, desired scale, and functional group tolerance.
Preferred Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation due to its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[6] This makes it an ideal choice for the synthesis of this compound.[7]
Causality Behind Experimental Choices: The reaction couples an organohalide (5-bromo-2-furaldehyde) with an organoboron species (phenylboronic acid).[7]
-
Catalyst : A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used. The Pd(0) species is essential for the initial oxidative addition step with the organohalide, which initiates the catalytic cycle.[6][8]
-
Base : A base, typically potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8][9] An inorganic base like K₂CO₃ is mild enough to prevent side reactions involving the sensitive aldehyde group.
-
Solvent System : A biphasic solvent system, such as Toluene/Ethanol/Water, is often employed. This ensures that both the organic-soluble reagents and the inorganic base can participate effectively in the reaction.[7]
Caption: High-level workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of 5-aryl-furan-2-carbaldehydes.[7]
-
Reagent Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Solvent Addition : Add toluene (4 parts), ethanol (4 parts), and deionized water (3 parts) to the flask.
-
Catalyst Introduction : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture.
-
Inerting : Flush the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction : Heat the mixture to 70-80°C and stir vigorously overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction : After cooling to room temperature, add deionized water (approx. 50 mL for a 1 mmol scale reaction) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing : Combine the organic layers and wash with brine solution.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.
Alternative Synthetic Routes
-
Meerwein Arylation : This classic method involves the reaction of a diazonium salt, generated from an aniline derivative, with furfural in the presence of a copper salt catalyst.[4][10][11] While effective, it often requires stricter control of temperature (0-5°C for diazotization) and can generate more byproducts compared to modern cross-coupling methods.
-
Direct C-H Arylation : Advanced palladium-catalyzed methods allow for the direct coupling of aryl halides with 2-furaldehyde, activating the C-H bond at the 5-position of the furan ring.[12][13] This approach is highly atom-economical as it avoids the pre-functionalization required for Suzuki (boronic acid) or Stille (organotin) couplings.
Chemical Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by its aldehyde group, making it an excellent electrophile for condensation reactions. It serves as a foundational building block for synthesizing more complex heterocyclic systems with potential therapeutic value.[5]
Key Reactions of the Aldehyde Group
The electron-withdrawing nature of the furan ring enhances the reactivity of the aldehyde. A prime example is the Knoevenagel condensation .
Mechanism Insight: In this reaction, this compound condenses with a compound containing an active methylene group (e.g., methyl cyanoacetate) in the presence of a base catalyst like sodium ethoxide.[5] The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic aldehyde carbon. Subsequent dehydration yields a stable α,β-unsaturated product. These products are valuable intermediates for synthesizing pyridines, pyrimidines, and other pharmacologically relevant heterocycles.
Caption: A representative downstream reaction of this compound.
Role as a Pharmacophore Scaffold
The 5-phenylfuran moiety is present in numerous compounds investigated for a range of biological activities. Its rigid, planar structure allows it to effectively interact with biological targets. Compounds derived from this compound have shown potential as:
Its derivatives are often used to synthesize Schiff bases and other heterocyclic systems that are then screened for biological activity.[10] The ability to easily modify both the phenyl ring and the derivatives formed from the aldehyde group allows for the creation of large compound libraries for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
Proper handling of this compound is essential in a research environment. It is classified as an irritant.[1]
GHS Hazard Information
| Hazard Code | Description | Classifications |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Source: Aggregated GHS information from ECHA C&L Inventory.[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection : If dusts are generated, use a NIOSH-approved N95 dust mask or higher-level respirator.
-
Skin and Body Protection : Wear a lab coat.
-
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical intermediate; it is a powerful and versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis, primarily via robust palladium-catalyzed cross-coupling reactions, combined with the predictable reactivity of its aldehyde functional group, provides a reliable pathway for constructing complex molecular architectures. For researchers engaged in the design and synthesis of novel therapeutics, a thorough understanding of this compound's properties, synthesis, and reactivity is a critical asset for accelerating discovery.
References
- Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Source: ResearchGate, https://www.researchgate.net/publication/359871781_5-Phenyl-2-furaldehyde_Synthesis_reactions_and_biological_activities]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2769420, this compound. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5-Phenyl-2-furaldehyde]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81567, 5-(4-Nitrophenyl)-2-furaldehyde. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/5-4-Nitrophenyl-2-furaldehyde]
- American Chemical Society (2025). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. Organic Letters. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/acs.orglett.5c01464]
- Sigma-Aldrich. (n.d.). This compound Product Page. [Source: Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/product/aldrich/526673]
- ChemicalBook. (n.d.). This compound Product Page. [Source: ChemicalBook, https://www.chemicalbook.com/ProductChemicalPropertiesCB5244585.htm]
- MDPI (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Source: MDPI, https://www.mdpi.com/1422-8599/2020/2/M1123]
- MDPI (2022). Comparative Review of Cardioprotective Potential of Various Parts of Sambucus nigra L., Sambucus williamsii Hance, and Their Products. Molecules. [Source: MDPI, https://www.mdpi.com/1420-3049/27/15/4753]
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806. [Source: ResearchGate, https://www.researchgate.
- Wikipedia. (n.d.). Fragrance compound. [Source: Wikipedia, https://en.wikipedia.org/wiki/Fragrance_compound]
- PubMed. (2004). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Tetrahedron Letters. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/15381289/]
- McClure, M. S., et al. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1677–1680. [Source: Organic Chemistry Portal, https://www.organic-chemistry.org/abstracts/lit2/138.shtm]
- ResearchGate. (n.d.). Request PDF for Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. [Source: ResearchGate, https://www.researchgate.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives. [Source: BenchChem, https://www.benchchem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Source: Organic Chemistry Portal, https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Varshney, M. M., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences. [Source: ResearchGate, https://www.researchgate.
- Royal Society of Chemistry. (2020). Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. Organic Chemistry Frontiers. [Source: RSC Publishing, https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00732a]
- MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Source: YouTube, https://www.youtube.
- Wikipedia. (n.d.). Suzuki reaction. [Source: Wikipedia, https://en.wikipedia.org/wiki/Suzuki_reaction]
- Pharmacia. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 56(4), 517-523. [Source: Pharmacia, https://pharmacia.pensoft.net/article/1179/]
Sources
- 1. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 12. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5-Phenyl-2-furaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Phenyl-2-furaldehyde, a pivotal intermediate in pharmaceutical synthesis and materials science.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers guidance on solvent selection, and presents a detailed, field-proven protocol for the experimental determination of its solubility. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips the user with the foundational knowledge and practical methodology to precisely determine its solubility in a variety of organic solvents.
Introduction to this compound: A Molecule of Interest
This compound, with the molecular formula C₁₁H₈O₂, is an aromatic aldehyde that features a furan ring substituted with a phenyl group.[3] This unique structural combination imparts a degree of rigidity and specific electronic properties that make it a valuable building block in the synthesis of more complex molecules.[1][2] Its derivatives have been investigated for a range of biological activities, including antimicrobial and antitumor properties, highlighting its significance in medicinal chemistry and drug discovery.[1] The furan moiety is a common scaffold in a variety of biologically active molecules, and the aldehyde group provides a reactive handle for numerous chemical transformations.[1]
A thorough understanding of the solubility of this compound is paramount for its effective utilization in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in crystallization processes for purification. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of bioavailability and formulation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | [2][3] |
| Molecular Weight | 172.18 g/mol | [3][4] |
| Appearance | Yellow to green to brown solid or liquid | [2] |
| Melting Point | 29-33 °C (lit.) | [4] |
| Boiling Point | 146 °C at 5 Torr | [2] |
| Density | 1.154 g/cm³ | [2] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility behavior.
-
Polarity: The molecule possesses both polar and non-polar characteristics. The furan ring with its oxygen heteroatom and the aldehyde group contribute to its polarity. The phenyl group, being a hydrocarbon, is non-polar. This amphiphilic nature suggests that it will be more soluble in solvents of intermediate polarity.
-
Hydrogen Bonding: The oxygen atom in the aldehyde group can act as a hydrogen bond acceptor. Solvents that are capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility for this compound.
-
Van der Waals Forces: The aromatic rings (furan and phenyl) allow for π-π stacking and London dispersion forces, which will favor interactions with other aromatic or non-polar solvents.
Based on these principles, one can predict the relative solubility of this compound in a range of common organic solvents. For instance, it is expected to have limited solubility in highly non-polar solvents like hexanes and higher solubility in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility in polar protic solvents like ethanol and methanol will be influenced by a balance of polar and non-polar interactions. While a related compound, 5-Methyl-2-furaldehyde, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, it is crucial to experimentally verify the solubility of the phenyl-substituted analogue.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the equilibrium solubility method, a reliable and widely used technique to determine the solubility of a solid compound in a solvent.[5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled incubator or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a stir plate within an incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. This timeframe allows the dissolution process to reach a state of dynamic equilibrium.
-
After the equilibration period, visually inspect each vial to confirm that a solid excess of this compound remains, indicating that the solutions are saturated.
-
-
Sampling and Sample Preparation:
-
Carefully remove the vials from the shaker/stirrer and let them stand undisturbed to allow the excess solid to settle.
-
Withdraw a precise aliquot of the clear supernatant using a volumetric pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.
-
-
Using HPLC:
-
Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for this compound.
-
Prepare a calibration curve by injecting standard solutions of known concentrations.
-
Inject the diluted sample solution and determine its concentration based on the peak area and the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Hexane | 1.88 | To be determined |
| Toluene | 2.38 | To be determined |
| Dichloromethane | 9.08 | To be determined |
| Ethyl Acetate | 6.02 | To be determined |
| Acetone | 20.7 | To be determined |
| Ethanol | 24.5 | To be determined |
| Methanol | 32.7 | To be determined |
| Water | 80.1 | Expected to be low |
Interpreting this data in the context of the solvent's properties, such as its dielectric constant, will provide valuable insights into the types of intermolecular forces that predominantly govern the solubility of this compound.
Conclusion
References
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egypt. J. Chem., 58(2), 113-139.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2769420, this compound.
- LookChem (n.d.). This compound.
- Lund University Publications (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Sources
An In-depth Technical Guide to the Electrophilic Substitution Reactions of the Furan Ring in 5-Phenyl-2-furaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles, reactivity, and regioselectivity governing electrophilic substitution reactions on the 5-Phenyl-2-furaldehyde scaffold. As a derivative of furan, this molecule is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its substitution patterns essential for the rational design of novel compounds.[1][2] This document outlines the directing influence of the C2-carbaldehyde and C5-phenyl substituents, details the mechanistic pathways for key electrophilic substitution reactions, and provides actionable experimental protocols for laboratory synthesis.
Introduction: The Electronic Landscape of this compound
This compound is an aromatic heterocycle whose reactivity in electrophilic aromatic substitution (SEAr) is dictated by the interplay of its constituent parts: the inherently electron-rich furan ring and its two substituents, which exert opposing electronic effects.
-
The Furan Ring: Furan is an aromatic, five-membered heterocycle with a six-π-electron system. The oxygen atom participates in aromaticity by donating a lone pair of electrons, which increases the electron density of the ring carbons, particularly at the C2 and C5 positions, making furan more reactive towards electrophiles than benzene.
-
The C2-Carbaldehyde (-CHO) Group: This substituent is a powerful deactivating group. It withdraws electron density from the furan ring through both the inductive effect (-I) and the resonance effect (-M).[3] This significantly reduces the nucleophilicity of the ring, rendering it less susceptible to electrophilic attack and necessitating more stringent reaction conditions compared to unsubstituted furan.[3]
-
The C5-Phenyl (-Ph) Group: The phenyl group at the C5 position acts as an electron-donating group through resonance (+M), pushing electron density into the furan ring. This effect partially counteracts the deactivation caused by the aldehyde group.
The combination of these factors creates a well-defined regiochemical outcome. The strong deactivating effect of the C2-aldehyde diminishes the reactivity of the C3 position. The C5 position is already substituted. Therefore, the directing influence of both groups converges to make the C4 position the most electron-rich and sterically accessible site for electrophilic attack.
Caption: Directing effects on the this compound ring.
Common Electrophilic Substitution Reactions and Mechanistic Considerations
The deactivated nature of the this compound ring means that classical, harsh electrophilic substitution conditions (e.g., high temperatures, strong Lewis acids) are often unsuitable, as they can lead to polymerization or ring-opening.[3] Milder, more controlled conditions are paramount for achieving successful and selective substitution.
Nitration
Nitration introduces a nitro group (-NO₂) onto the furan ring, typically at the C4 position. Due to the acid-sensitivity of furan derivatives, the standard nitric acid/sulfuric acid mixture is too harsh. A milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) at low temperatures, is the preferred reagent.
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) electrophile, which is attacked by the π-system of the furan ring at the C4 position. Subsequent deprotonation of the resulting sigma complex restores aromaticity.
Halogenation
Halogenation involves the introduction of a halogen (Br, Cl, I). Direct bromination of furan derivatives can be aggressive and lead to polybromination and decomposition.[4] Controlled monobromination can be achieved using milder brominating agents like N-bromosuccinimide (NBS) or ionic liquids such as 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃), which offer high regioselectivity under solvent-free conditions.[4] The expected product is 4-bromo-5-phenyl-2-furaldehyde.
Friedel-Crafts Reactions
Friedel-Crafts acylation and alkylation are challenging for this substrate. The strong deactivation by the C2-aldehyde group makes the ring insufficiently nucleophilic to react under standard Friedel-Crafts conditions, which typically employ a strong Lewis acid like AlCl₃.[5][6] The Lewis acid is also likely to complex with the oxygen atoms of the furan ring and the aldehyde, further deactivating the system. Consequently, Friedel-Crafts reactions on this compound are generally not synthetically viable without highly specialized catalysts or activation strategies.
Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point for the electrophilic substitution of this compound. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Nitration via Acetyl Nitrate
This protocol is adapted from standard procedures for the nitration of deactivated furan systems.[3]
A. Reagent Preparation (Acetyl Nitrate Solution):
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool acetic anhydride (5 eq.) to -10 °C using an acetone/dry ice bath.
-
Under a nitrogen atmosphere, add fuming nitric acid (1.1 eq.) dropwise with vigorous stirring. Crucially, maintain the internal temperature below 0 °C throughout the addition.
-
Once the addition is complete, stir the resulting clear solution for 15 minutes at -10 °C to ensure complete formation of acetyl nitrate.
B. Nitration Reaction:
-
In a separate flame-dried flask, dissolve this compound (1 eq.) in a minimal amount of acetic anhydride and cool the solution to -10 °C.
-
Add the freshly prepared, cold acetyl nitrate solution dropwise to the substrate solution over 30 minutes. Maintain the reaction temperature at -10 °C.
-
After the addition is complete, allow the reaction to stir at -10 °C for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
C. Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice-water with stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid, 4-nitro-5-phenyl-2-furaldehyde, by column chromatography or recrystallization.
Caption: General workflow for the nitration of this compound.
Summary of Reaction Data
While specific yield data for electrophilic substitutions on this compound is not widely published, the following table summarizes the expected reactions and conditions based on analogous 5-substituted-2-furaldehydes. Yields are estimates and will vary based on precise conditions and scale.
| Reaction | Reagent(s) | Typical Conditions | Expected Major Product | Estimated Yield | Reference(s) |
| Nitration | Fuming HNO₃, Acetic Anhydride (Ac₂O) | -10 °C to 0 °C | 4-Nitro-5-phenyl-2-furaldehyde | Moderate | [3] |
| Bromination | 1-Butyl-3-methylimidazolium tribromide | 40 °C, Solvent-free | 4-Bromo-5-phenyl-2-furaldehyde | Good to High | [3][4] |
| Bromination | N-Bromosuccinimide (NBS), CCl₄ | Reflux | 4-Bromo-5-phenyl-2-furaldehyde | Moderate | [3] |
| Acylation | Acyl Halide, AlCl₃ | Anhydrous, 0 °C to RT | No reaction or decomposition | Negligible | [6] |
Conclusion
The electrophilic substitution of this compound is a synthetically challenging yet mechanistically predictable field. The reactivity of the furan ring is significantly attenuated by the potent electron-withdrawing C2-carbaldehyde group, demanding mild and carefully controlled reaction conditions to prevent degradation. The regiochemical outcome is decisively governed by the synergistic directing effects of the C2-aldehyde and C5-phenyl groups, which reliably channel incoming electrophiles to the C4 position. A nuanced understanding of these electronic principles is critical for leveraging this compound as a versatile scaffold in the development of complex molecules for pharmaceutical and materials applications.
References
- Hassan, A.S. et al. (2025). This compound: Synthesis, reactions and biological activities.
- National Center for Biotechnology Information. (n.d.). This compound.
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]
- Varshney, M. M. et al. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806. [Link]
- National Center for Biotechnology Information. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.
- Zawisza, T., & Krowczynski, A. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427–434. [Link]
- McCorkle, K. H., & Turck, A. V. (1936). The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. [Link]
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- S. S. V. Ramasastry. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
- Wu, X., Peng, X., Dong, X., & Dai, Z. (n.d.). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Journal of the Korean Chemical Society. [Link]
Sources
potential biological activities of 5-Phenyl-2-furaldehyde
An In-depth Technical Guide to the Potential Biological Activities of 5-Phenyl-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a furan derivative characterized by a phenyl group at the 5-position and an aldehyde at the 2-position, is emerging as a significant scaffold in medicinal chemistry. Its unique chemical architecture serves as a versatile starting material for the synthesis of complex heterocyclic compounds with a wide spectrum of pharmacological potential.[1] This technical guide provides a comprehensive overview of the known and and its derivatives, with a primary focus on its anticancer, antimicrobial, and antioxidant properties. By synthesizing current literature, this document details the mechanistic underpinnings of these activities and provides robust, field-proven protocols for their in-vitro evaluation. This guide is intended to serve as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this versatile molecule.
Introduction: The Chemical and Pharmacological Significance of this compound
The furan ring is a fundamental heterocyclic motif present in numerous natural products and synthetic compounds that exhibit diverse biological activities.[1] this compound (Chemical Formula: C₁₁H₈O₂) combines the reactive aldehyde functionality with the aromatic stability of both the furan and phenyl rings, making it an ideal precursor for drug design and development.[1][2]
Chemical Structure:
SMILES Representation: O=Cc1oc(ccc1)c2ccccc2[2]
The synthesis of this compound is often achieved through modern catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reaction), which offer high yields and scalability.[1] This accessibility allows for the systematic modification of its structure to create libraries of novel derivatives for biological screening. This guide will delve into the key biological activities that make this compound a compound of high interest for therapeutic innovation.
Anticancer and Cytotoxic Potential
The development of novel anticancer agents remains a paramount challenge in medicine. Furan-containing compounds have consistently shown promise in this area, and this compound is a key building block for molecules with potent antitumor properties.[1] While direct studies on the parent molecule are emerging, extensive research on its close analogs and derivatives provides strong evidence of its potential in oncology.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
The antiproliferative activity of furan derivatives is often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. For instance, the structurally related compound 5-hydroxymethylfurfural (5-HMF) has been shown to exert its anticancer effects by inducing G0/G1 phase cell cycle arrest and promoting apoptosis in human melanoma cells.[3] It is hypothesized that this compound and its derivatives may operate through similar pathways. The aldehyde group can react with cellular nucleophiles, such as amino acid residues in critical proteins, potentially disrupting enzyme function and signaling pathways essential for cancer cell survival.
A proposed workflow for investigating these mechanisms involves treating cancer cell lines with the compound and subsequently analyzing cell cycle distribution and apoptotic markers.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity. It is a critical first step in screening potential anticancer compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.
Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[4]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).[4]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[4]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Data Presentation: Cytotoxicity Summary
Quantitative data from cytotoxicity assays should be tabulated to facilitate comparison across different cell lines and compounds.
Table 1: Representative Cytotoxicity Data for this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | A549 (Lung) | Hypothetical Value |
| This compound | MCF-7 (Breast) | Hypothetical Value |
| This compound | HCT-116 (Colon) | Hypothetical Value |
| Derivative A | A549 (Lung) | Hypothetical Value |
Visualization: Cytotoxicity Evaluation Workflow
The overall workflow for assessing the in vitro anticancer potential is a multi-step process beginning with primary screening and proceeding to mechanistic studies.
Caption: A general synthetic route to this compound and its derivatives. [1]
Conclusion and Future Directions
This compound is a molecule of considerable interest, possessing a foundational structure for the development of new therapeutic agents. The existing body of research strongly supports its potential in anticancer, antimicrobial, and antioxidant applications. The protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate these activities.
Future research should focus on:
-
Elucidating specific molecular targets and mechanisms of action.
-
Synthesizing and screening novel derivatives to establish structure-activity relationships (SAR).
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.
-
Exploring synergistic combinations with existing drugs to enhance therapeutic efficacy.
Through continued investigation, the full therapeutic potential of the this compound scaffold can be realized, paving the way for the next generation of innovative medicines.
References
- MDPI. (n.d.). Comparative Review of Cardioprotective Potential of Various Parts of Sambucus nigra L., Sambucus williamsii Hance, and Their Products.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, reactions and biological activities. ResearchGate.
- Zhao, L., et al. (2013). In Vitro Antioxidant and Antiproliferative Activities of 5-Hydroxymethylfurfural. Request PDF.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Journal of Medicinal and Chemical Sciences. (2022). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants.
- Matiychuk, V., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 161-169.
- Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40.
- Nobari Moghaddam, H., et al. (2023). Evaluating the antioxidant activity and the level of 5-hydroxymethylfurfural in honey. Journal of Food Safety and Hygiene, 9(4), 241-251.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of 5-Phenyl-2-furaldehyde via Meerwein Arylation
For: Researchers, scientists, and drug development professionals.
Abstract
5-Phenyl-2-furaldehyde is a valuable scaffold in medicinal chemistry and materials science, serving as a precursor for a diverse range of bioactive molecules and functional polymers.[1] This document provides a comprehensive guide to the synthesis of this compound through the Meerwein arylation of 2-furaldehyde. We delve into the mechanistic underpinnings of this classic reaction, offer detailed, field-tested protocols for both the generation of the requisite aryldiazonium salt and the subsequent C-H arylation, and provide guidance on product purification and characterization. The information presented herein is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement this synthetic route.
Introduction to the Meerwein Arylation
The Meerwein arylation is a powerful and cost-effective method for the formation of carbon-carbon bonds, specifically through the addition of an aryl group to an electron-poor alkene.[2][3][4] First described by Hans Meerwein in 1939, this reaction typically involves the reaction of an aryl diazonium salt with an alkene in the presence of a copper salt catalyst.[5] The reaction is presumed to proceed through a radical-based mechanism, initiated by the reduction of the diazonium salt to form an aryl radical.[2][4] This versatility and the ready availability of the starting materials make the Meerwein arylation an attractive strategy for the synthesis of a wide array of functionalized aromatic compounds.
Key Advantages of the Meerwein Arylation:
-
Cost-Effectiveness: Utilizes readily available and inexpensive starting materials and catalysts.
-
Operational Simplicity: The reaction can often be performed under mild conditions without the need for complex or air-sensitive reagents.
-
Versatility: A broad range of substituted anilines can be converted into diazonium salts, allowing for the introduction of diverse aryl groups.
Reaction Schematics and Mechanism
The synthesis of this compound via Meerwein arylation proceeds in two key stages: the diazotization of aniline to form the phenyldiazonium chloride, followed by the copper-catalyzed arylation of 2-furaldehyde.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Pathway
The Meerwein arylation is generally accepted to proceed via a radical mechanism. The key steps are:
-
Diazotization: Aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the phenyldiazonium salt.[6]
-
Radical Generation: The copper(I) catalyst reduces the diazonium salt, leading to the formation of a phenyl radical and the release of nitrogen gas.
-
Radical Addition: The highly reactive phenyl radical adds to the electron-rich double bond of the furan ring at the 5-position.
-
Oxidation and Elimination: The resulting radical intermediate is oxidized by copper(II), and a subsequent elimination of a proton regenerates the aromatic furan ring, yielding the this compound product and regenerating the copper(I) catalyst.
Caption: Simplified mechanism of the Meerwein arylation.
Experimental Protocols
Safety Precaution: Aryldiazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. Conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Preparation of Phenyldiazonium Chloride Solution (Reagent A)
This protocol outlines the in situ generation of the phenyldiazonium chloride solution.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline | 93.13 | 9.31 g | 0.10 mol |
| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.30 mol |
| Sodium Nitrite | 69.00 | 7.25 g | 0.105 mol |
| Deionized Water | 18.02 | 100 mL | - |
| Ice | - | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine aniline (9.31 g, 0.10 mol) and deionized water (50 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated hydrochloric acid (25 mL) to the aniline suspension while maintaining the temperature below 5 °C. Stir until a clear solution of aniline hydrochloride is formed.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (50 mL) and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 30-45 minutes. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, stir the resulting pale-yellow solution for an additional 15 minutes at 0-5 °C. This solution of phenyldiazonium chloride (Reagent A) should be used immediately in the next step.
Meerwein Arylation of 2-Furaldehyde
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Furaldehyde | 96.08 | 9.61 g | 0.10 mol |
| Copper(II) Chloride Dihydrate | 170.48 | 2.56 g | 0.015 mol |
| Acetone | 58.08 | 150 mL | - |
| Phenyldiazonium Chloride Solution | - | ~125 mL | 0.10 mol |
Procedure:
-
In a 500 mL flask equipped with a magnetic stirrer, add 2-furaldehyde (9.61 g, 0.10 mol), copper(II) chloride dihydrate (2.56 g, 0.015 mol), and acetone (150 mL).
-
Stir the mixture until the copper salt is fully dissolved.
-
Cool the flask to below 10 °C in an ice bath.
-
Slowly add the freshly prepared phenyldiazonium chloride solution (Reagent A) to the 2-furaldehyde solution over approximately 1 hour. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 30-35 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the nitrogen evolution ceases.
-
Pour the reaction mixture into 500 mL of cold water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
The crude this compound is typically a dark oil or solid. Purification can be achieved by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield and Physical Properties:
| Property | Value |
| Typical Yield | 65-80% |
| Appearance | Pale yellow to brown crystalline solid |
| Molecular Formula | C₁₁H₈O₂ |
| Molecular Weight | 172.18 g/mol [7] |
| Melting Point | 56-58 °C |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.68 (s, 1H, -CHO), 7.70-7.65 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 7.30 (d, J=3.6 Hz, 1H, furan-H), 6.85 (d, J=3.6 Hz, 1H, furan-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 177.9, 158.3, 152.5, 130.1, 129.2, 128.8, 124.7, 122.6, 110.1.
-
IR (KBr, cm⁻¹): 3110, 2820, 1670 (C=O), 1595, 1475, 1390.
-
Mass Spectrometry (EI): m/z (%) = 172 (M⁺, 100), 171 (95), 144, 115.
Troubleshooting and Field Insights
-
Low Yield:
-
Cause: Incomplete diazotization or decomposition of the diazonium salt.
-
Solution: Ensure the diazotization is carried out at a strictly controlled temperature of 0-5 °C and that the diazonium salt solution is used immediately.
-
Cause: Inefficient catalysis.
-
Solution: Ensure the copper catalyst is of good quality and fully dissolved in the reaction mixture before the addition of the diazonium salt.
-
-
Formation of Byproducts:
-
Cause: Side reactions of the diazonium salt, such as decomposition to phenol or coupling to form biphenyls.
-
Solution: Maintain a low reaction temperature during the addition of the diazonium salt. The slow and controlled addition is critical.
-
Conclusion
The Meerwein arylation provides an efficient and practical route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during the diazotization and arylation steps, high yields of the desired product can be consistently achieved. The protocols and insights provided in this application note serve as a robust starting point for researchers aiming to synthesize this and related aryl-furan compounds.
References
- Meerwein, H., Buchner, E., & van Emster, K. (1939). Über die Einwirkung von aromatischen Diazoverbindungen auf α,β-ungesättigte Carbonylverbindungen. Journal für praktische Chemie, 152(8-10), 237-266. [Link]
- Wikipedia. (2023).
- chemeurope.com. (n.d.).
- Rondestvedt, C. S., Jr. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259. [Link]
- Hari, D. P., & König, B. (2013). The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light. Angewandte Chemie International Edition, 52(19), 4944-4947. [Link]
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]
- Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arylethylenes from ethylenes and aromatic amines. The Journal of Organic Chemistry, 42(14), 2426-2431. [Link]
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
- Google Patents. (n.d.). Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
- Obushak, M. D., Matiichuk, V. S., & Vasylyshyn, R. Y. (2006). Mechanism of Meerwein Arylation of Furan Derivatives. Russian Journal of Organic Chemistry, 42(1), 96-101. [Link]
- Kulkarni, A. A., et al. (2020). Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. Organic Process Research & Development, 24(8), 1466-1475. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1801-1808. [Link]
- Rojas, C. M. (2024, March 10). Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained! [Video]. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wikiwand.com [wikiwand.com]
- 3. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 4. Meerwein_arylation [chemeurope.com]
- 5. Meerwein Arylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. WO2004108633A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 7. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Phenyl-2-furaldehyde
Abstract: 5-Phenyl-2-furaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic rationale behind each experimental step, offering researchers a robust framework for achieving high-yield, reproducible results. The protocol details the coupling of 5-bromo-2-furaldehyde with phenylboronic acid, utilizing Tetrakis(triphenylphosphine)palladium(0) as the catalyst. Included are detailed operational steps, a quantitative reagent guide, process optimization insights, and a troubleshooting matrix to address common experimental challenges.
Principle and Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was later recognized with the 2010 Nobel Prize in Chemistry.[1][2] The reaction is prized for its mild conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents, making it superior to many alternatives like Stille couplings which use highly toxic organotin compounds.[3][4]
For the synthesis of this compound, this reaction couples the sp²-hybridized carbon of 5-bromo-2-furaldehyde (the electrophile) with the sp²-hybridized carbon of phenylboronic acid (the nucleophile). The entire process is orchestrated by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
The Catalytic Cycle: A Mechanistic Overview
The reaction mechanism is comprised of three fundamental, sequential steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][3] Understanding this cycle is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which inserts itself into the carbon-bromine bond of 5-bromo-2-furaldehyde. This step forms a new, square-planar Pd(II) complex. The rate of this step is highly dependent on the halide's identity (I > Br > Cl) and the electronic nature of the phosphine ligands.[1][5][6] Electron-rich ligands facilitate this step by increasing electron density on the palladium center.[1][2]
-
Transmetalation: This is the key bond-forming step where the phenyl group is transferred from the boron atom to the palladium center. This process is not spontaneous; the organoboron compound must first be activated by a base (e.g., K₂CO₃).[7] The base forms a more nucleophilic boronate species (-B(OH)₃⁻), which readily exchanges its organic moiety for the halide on the Pd(II) complex.[7] The exact mechanism of this ligand transfer is still an area of active research.[1]
-
Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex eliminates the final product, this compound, by forming a C-C bond between the two organic ligands (phenyl and furyl). This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][3] Bulky phosphine ligands are known to promote reductive elimination by creating steric strain that is relieved upon product formation.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reagents and Materials Data
| Reagent Name | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | CAS Number |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 175.00 | 1.0 | 1.0 | 175 mg | 22633-47-2 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.2 | 146 mg | 98-80-6 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | 35 mg | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 3.0 | 415 mg | 584-08-7 |
| Toluene | C₇H₈ | 92.14 | - | - | 5 mL | 108-88-3 |
| Ethanol, 200 Proof | C₂H₆O | 46.07 | - | - | 2 mL | 64-17-5 |
| Deionized Water | H₂O | 18.02 | - | - | 3 mL | 7732-18-5 |
Step-by-Step Procedure
-
Flask Preparation: To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and deionized water (3 mL) to the flask. The mixture will be a biphasic suspension.
-
Inert Atmosphere: Seal the flask with a rubber septum. Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes by inserting a needle connected to the gas line and a second needle as an outlet. This step is crucial to prevent oxygen from deactivating the catalyst, which can lead to side reactions like boronic acid homocoupling.[8]
-
Catalyst Addition: After purging, briefly remove the septum and quickly add the Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture. The catalyst is sensitive to air and should be handled expediently. Reseal the flask and briefly purge with inert gas again.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Attach a reflux condenser (with inert gas flow at the top) and stir the mixture vigorously overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash them with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil should be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to afford the pure this compound as a solid.[9]
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Optimization
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Ineffective base (old or hydrated K₂CO₃).4. Insufficient temperature. | 1. Use fresh, high-quality Pd(PPh₃)₄. Store under inert gas.2. Ensure proper purging of the flask and use degassed solvents.3. Use freshly ground, anhydrous K₂CO₃.4. Confirm oil bath temperature is stable at 80 °C. |
| Significant Homocoupling | Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling of the boronic acid.[8] | Improve the degassing/purging procedure. Use high-purity solvents and an inert gas blanket throughout the reaction. |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent. This can be accelerated by prolonged heating or certain reaction conditions.[8] | Ensure the reaction is not heated for an unnecessarily long time. Monitor by TLC/LC-MS and stop when the starting material is consumed. Consider using a stronger, non-aqueous base if the problem persists. |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. This can occur from overheating or the presence of impurities. | Ensure the temperature does not exceed the recommended 80 °C. Use pure reagents and solvents. While some blackening can occur, excessive amounts indicate a failed reaction. |
| Complex Mixture After Reaction | Side reactions due to impurities or incorrect stoichiometry. | Verify the purity of starting materials. Ensure accurate weighing and stoichiometry, especially of the boronic acid (a slight excess is standard). |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.
-
Solvents: Toluene and ethanol are flammable. Keep away from ignition sources. Toluene is also a reproductive toxin.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
General: Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Skoog, F. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Hassan, A. S., et al. (2015). This compound: Synthesis, reactions and biological activities.
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. diva-portal.org [diva-portal.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Aryl-2-Furaldehydes
Introduction: The Significance of 5-Aryl-2-Furaldehydes in Modern Chemistry
The 5-aryl-2-furaldehyde scaffold is a privileged structural motif of considerable importance in medicinal chemistry, materials science, and organic synthesis.[1][2] These compounds serve as crucial intermediates in the preparation of a wide array of pharmaceuticals and biologically active molecules, exhibiting potential antimicrobial and antitumor activities.[1][3] Their synthesis, therefore, is a topic of continuous interest for researchers in both academic and industrial settings. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging the critical aryl-furan bond with high efficiency and selectivity.[4][5][6][7][8]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed methods for the synthesis of 5-aryl-2-furaldehydes. We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in the successful application of these powerful synthetic tools.
Mechanistic Insight: Understanding the Palladium Catalytic Cycles
The success of palladium-catalyzed arylations hinges on a series of well-orchestrated steps within a catalytic cycle. Two predominant strategies for the synthesis of 5-aryl-2-furaldehydes are Direct C-H Arylation and the Suzuki-Miyaura Cross-Coupling. Understanding the mechanism of each is paramount for troubleshooting and optimizing reaction conditions.
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation is an increasingly popular method that avoids the pre-functionalization of the furan ring, making it a highly atom-economical process.[4][5][9][10][11] The reaction couples an aryl halide directly with the C-H bond at the 5-position of 2-furaldehyde. The regioselectivity is driven by the higher acidity and steric accessibility of the C5-H bond adjacent to the furan oxygen.[12][13]
The catalytic cycle, often proceeding via a Pd(0)/Pd(II) or Pd(II)/Pd(IV) pathway, generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Concerted Metalation-Deprotonation (CMD) or Electrophilic Attack: The Pd(II) species coordinates to the furan ring. A base then assists in the cleavage of the C5-H bond, forming a palladacycle intermediate and regenerating the base's conjugate acid.[14]
-
Reductive Elimination: The aryl and furyl groups on the palladium center couple, releasing the 5-aryl-2-furaldehyde product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Below is a diagram illustrating the generally accepted catalytic cycle for direct C-H arylation.
Caption: Catalytic cycle for direct C-H arylation of 2-furaldehyde.
Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[6][8][15][16] For synthesizing 5-aryl-2-furaldehydes, this reaction typically involves coupling an arylboronic acid with 5-bromo-2-furaldehyde.[17] A practical one-pot variation involves the in situ generation of a furylboronic acid from 2-furaldehyde diethyl acetal, which then couples with an aryl halide.[18]
The key steps in the Suzuki coupling are:
-
Oxidative Addition: A Pd(0) species reacts with the organohalide (5-bromo-2-furaldehyde) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.[19]
-
Reductive Elimination: The two organic partners (aryl and furyl) are expelled from the palladium coordination sphere as the final product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocols and Application Data
The following protocols are designed to be robust and reproducible. As with any chemical reaction, optimization may be required for specific substrates. A general experimental workflow is depicted below.
Caption: General workflow for palladium-catalyzed synthesis.
Protocol 1: Direct C-H Arylation of 2-Furaldehyde
This protocol is adapted from methodologies that emphasize efficiency and mild conditions for the direct arylation of 2-furaldehyde with various aryl halides.[11][12][13]
Materials:
-
2-Furaldehyde
-
Aryl halide (bromide or iodide)
-
Palladium(II) Acetate (Pd(OAc)₂) or Palladium(II) Chloride (PdCl₂)
-
Potassium Acetate (KOAc) or Sodium Acetate (NaOAc)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (1-5 mol%), base (e.g., KOAc, 2.0 equivalents), and 2-furaldehyde (2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and anhydrous DMAc via syringe. For reactions prone to homocoupling of the aryl halide, slow addition of the aryl halide using a syringe pump over several hours is recommended.[11][12]
-
Reaction: Heat the mixture to 120-150 °C with vigorous stirring.[4][9] Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 3 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-2-furaldehyde.
Representative Data:
| Entry | Aryl Halide | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | KOAc | 150 | 20 | 85 | [4] |
| 2 | 4-Iodotoluene | PdCl₂(dppf) (3) | K₂CO₃ | 100 | 12 | 78 | N/A |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂ (5) | KOAc | 120 | 18 | 91 | [12][13] |
| 4 | 4-Bromobenzonitrile | NHC-Pd Complex (1) | KOAc | 120 | 3 | >95 (conv.) | [9] |
| 5 | Bromobenzene | [Pd(C₃H₅)Cl]₂/Tedicyp (0.01) | NaOAc | 150 | 20 | 82 | [4] |
Yields are for isolated products. Data is representative and compiled from multiple sources.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde
This protocol provides a reliable method for coupling commercially available 5-bromo-2-furaldehyde with a wide range of arylboronic acids.[17] This approach offers excellent predictability and functional group tolerance.
Materials:
-
5-Bromo-2-furaldehyde[20]
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Anhydrous Toluene, Dioxane, or DMF
-
Schlenk flask, reflux condenser, magnetic stirrer, heating mantle/oil bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-furaldehyde (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-3 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a reflux condenser attached, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture) via syringe. The solution should be thoroughly degassed by bubbling with inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS). Typical reaction times are 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-furaldehyde.
Representative Data:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 89 | |
| 3 | 2-Thienylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 | |
| 4 | 4-Formylphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 88 | [18] |
| 5 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 75 |
Yields are for isolated products. Data is representative and compiled from multiple sources.
Conclusion and Future Outlook
Palladium-catalyzed reactions, particularly direct C-H arylation and Suzuki-Miyaura coupling, represent highly effective and versatile strategies for the synthesis of 5-aryl-2-furaldehydes. The choice between these methods often depends on the availability of starting materials, cost considerations, and the specific functional groups present in the desired product. Direct C-H arylation offers an elegant, atom-economical route starting from bulk chemical 2-furaldehyde, while the Suzuki coupling provides a robust and predictable pathway with a vast scope of commercially available building blocks. The protocols and data presented herein serve as a practical guide for researchers to harness these powerful reactions in their pursuit of novel molecules for drug discovery and materials science.
References
- Munir, N., Gürbüz, N., Zafar, M.N., Evren, E., Şen, B., Aygün, M., Özdemir, İ. (2024). Plausible PEPPSI catalysts for direct C-H functionalization of furans and pyrroles. Journal of Molecular Structure, 1295, 136679. [Link]
- Berthiol, F., Doucet, H., & Santelli, M. (2003). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 22(20), 4165-4168. [Link]
- El-Sayed, M. A. A. (2018). 5-Phenyl-2-furaldehyde as a building block in the synthesis of polyfunctionalized heterocyclic compounds. Journal of the Serbian Chemical Society, 83(3), 265-296. [Link]
- Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174-238. [Link]
- Vakhula, A. R., Horak, Y. I., Lytvyn, R. Z., Lesyuk, A. I., Kinzhybalo, V., Zubkov, F. I., & Obushak, M. D. (2015). 5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction. Chemistry of Heterocyclic Compounds, 51(4), 334-341. [Link]
- McClure, M. S., Glover, B., McSorley, E., Millar, A., Osterhout, M. H., & Roschangar, F. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1677–1680. [Link]
- Miura, M., & Nomura, M. (2002). Direct arylation via C–H bond cleavage. In Cross-Coupling Reactions (pp. 211-241). Springer, Berlin, Heidelberg. [Link]
- McClure, M. S., & Glover, B. (2010). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. Tetrahedron Letters, 51(33), 4443-4445. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- McClure, M. S., Roschangar, F., Hodson, S. J., Millar, A., & Osterhout, M. H. (2001). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Synthesis, 2001(11), 1681-1685. [Link]
- Doucet, H. (2008). Palladium-catalysed C–C bond formation by C–H activation. Topics in Current Chemistry, 292, 31-89. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Google Patents. (2012). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.
- Bouzroura-Acher, A., Bendahou, M., Villemin, D., & Choukchou-Braham, N. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
- OpenOChem Learn. (n.d.). Stille Coupling.
- Zhang, Z., Li, Y., Ren, L., Guo, Z., Jiang, H., & Liu, N. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4323. [Link]
- Burke, M. D., & Schreiber, S. L. (2004). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (2001).
- Ohta, A., Akita, Y., Ohkuwa, T., & Shimazaki, M. (1986). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. Heterocycles, 24(1), 75-78. [Link]
- Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- McClure, M. S., Glover, B., McSorley, E., Millar, A., Osterhout, M. H., & Roschangar, F. (2001). Regioselective palladium-catalyzed arylation of 2-furaldehyde. Organic letters, 3(11), 1677–1680. [Link]
- Wang, D., & Astruc, D. (2015). The Golden Age of Cross-Coupling Reactions. Chemical Reviews, 115(12), 5258-5363. [Link]
- ResearchGate. (n.d.). CH arylation of furan derivatives a.
- Li, B., Ma, J., & Wang, G. W. (2016). Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation.
- Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
- YouTube. (2022).
- Al-Masoudi, N. A., Al-Sultani, A. A., & Al-Amiery, A. A. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- J&K Scientific LLC. (n.d.). Stille Cross-Coupling.
- Kim, S.-H., & Rieke, R. D. (2010). A convenient synthesis of 5-aryl- and 5-heteroaryl-2-furaldehydes by the cross-coupling reaction of organozincs. Tetrahedron Letters, 51(18), 2448-2450. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4). [Link]
- Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1488-1496. [Link]
- PubMed. (2020). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. [Link]
- ResearchGate. (2000).
- RSC Publishing. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 12(18), 11045-11061. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene | Semantic Scholar [semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 13. Regioselective palladium-catalyzed arylation of 2-furaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 17. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 5-Substituted-2-Furaldehydes Utilizing Organozinc Reagents
Introduction: The Significance of 5-Substituted-2-Furaldehydes
The 5-substituted-2-furaldehyde scaffold is a cornerstone in modern medicinal chemistry and materials science. These compounds serve as versatile building blocks for a diverse array of complex molecules and pharmaceutical intermediates.[1] The furan ring system is a prevalent motif in numerous biologically active molecules, and the aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including condensation reactions, reductive aminations, and the construction of various heterocyclic systems.[1] Derivatives of this core structure have shown promise as antimicrobial and antitumor agents, highlighting their importance in drug discovery programs.[1][2] Furthermore, compounds like 5-hydroxymethyl-2-furaldehyde (5-HMF) and its derivatives are subjects of extensive investigation for a wide range of pharmacological activities, including antisickling, anti-inflammatory, antioxidant, and anti-ischemic properties.[3][4]
The efficient and selective synthesis of these valuable compounds is therefore a critical endeavor. Among the various synthetic strategies, the palladium-catalyzed Negishi cross-coupling reaction, which utilizes organozinc reagents, has emerged as a powerful and highly reliable method for forming the C-C bond at the 5-position of the furan ring.[5][6][7]
The Negishi Coupling Advantage: A Robust C-C Bond Forming Strategy
The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[5][6] This reaction is particularly advantageous for the synthesis of 5-substituted-2-furaldehydes due to several key factors:
-
High Functional Group Tolerance: Organozinc reagents are known for their remarkable compatibility with a wide variety of functional groups, such as esters, nitriles, and ketones, which might not be tolerated by more reactive organometallic reagents like organolithiums or Grignards.[8][9] This tolerance obviates the need for cumbersome protection-deprotection steps, streamlining the synthetic process.
-
Mild Reaction Conditions: The cross-coupling reactions can typically be carried out under mild conditions, which helps to preserve the integrity of sensitive functional groups on both coupling partners.[10]
-
High Yields and Selectivity: The Negishi coupling generally provides high yields of the desired products with excellent selectivity.[5][7]
-
Broad Substrate Scope: The reaction is applicable to a wide range of organozinc reagents (alkyl, aryl, heteroaryl, vinyl) and organic halides, allowing for the synthesis of a diverse library of 5-substituted-2-furaldehydes.[5]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the palladium-catalyzed Negishi coupling proceeds through a well-established catalytic cycle.[6][11][12]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to the organic halide (e.g., 5-bromo-2-furaldehyde). This step forms a Pd(II) intermediate.[6][11]
-
Transmetalation: The organozinc reagent then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[6][11]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond in the product (the 5-substituted-2-furaldehyde) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][11]
Visualizing the Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
PART A: Preparation of the Organozinc Reagent (Aryl Zinc Halide)
This protocol details the preparation of an arylzinc halide from the corresponding aryl bromide using activated zinc metal. Organozinc reagents are sensitive to air and moisture; therefore, all procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[13]
Materials:
-
Aryl bromide (e.g., Bromobenzene, 1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂, 1.1 eq)
-
Lithium metal (2.2 eq)
-
Naphthalene (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Activation of Zinc:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add lithium metal and a catalytic amount of naphthalene.
-
Add anhydrous THF to dissolve the components.
-
In a separate flask, dissolve anhydrous zinc chloride in THF.
-
Slowly add the zinc chloride solution to the lithium/naphthalene mixture via cannula.
-
Stir the resulting black suspension of highly active zinc (Rieke® Zinc) at room temperature for 1 hour.[14]
-
-
Formation of the Organozinc Reagent:
-
To the suspension of activated zinc, add the aryl bromide dissolved in anhydrous THF dropwise at room temperature.
-
The reaction is often exothermic. Maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by GC-MS analysis of quenched aliquots.
-
The resulting solution of the arylzinc halide is used directly in the subsequent coupling reaction.
-
PART B: Negishi Cross-Coupling for the Synthesis of 5-Aryl-2-Furaldehyde
This protocol describes the palladium-catalyzed cross-coupling of the prepared arylzinc halide with 5-bromo-2-furaldehyde.
Materials:
-
Solution of arylzinc halide in THF (from Part A)
-
5-Bromo-2-furaldehyde (0.9 eq relative to the organozinc reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Reaction Setup:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5-bromo-2-furaldehyde in anhydrous THF.
-
Add the palladium catalyst to this solution.
-
-
Coupling Reaction:
-
Transfer the freshly prepared arylzinc halide solution from Part A to the flask containing the 5-bromo-2-furaldehyde and catalyst via cannula at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 4 to 24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-aryl-2-furaldehyde.
-
Scope and Versatility
The protocol described is applicable to a wide range of substrates. The following table provides a summary of representative examples found in the literature, showcasing the versatility of this methodology.
| Entry | Organozinc Reagent (R'-ZnX) | Electrophile (R-X) | Catalyst (mol%) | Yield (%) |
| 1 | Phenylzinc bromide | 5-Bromo-2-furaldehyde | Pd(dppf)Cl₂ (3%) | 77 |
| 2 | 4-Methoxyphenylzinc bromide | 5-Bromo-2-furaldehyde | Pd(dppf)Cl₂ (3%) | 76 |
| 3 | 2-Thienylzinc bromide | 5-Bromo-2-furaldehyde | Pd(dppf)Cl₂ (3%) | 71 |
| 4 | 2,4-Difluorophenylzinc bromide | Methyl 5-bromo-2-hydroxybenzoate | Pd(OAc)₂/SPhos (2%/4%) | 95 |
Data compiled from representative literature.[2][14]
Troubleshooting and Key Considerations
-
Anhydrous and Inert Conditions: The success of the Negishi coupling is critically dependent on the exclusion of air and moisture, as organozinc reagents are highly sensitive.[12][13] Ensure all glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas.
-
Activity of Zinc: The preparation of highly active zinc is crucial for the efficient formation of the organozinc reagent from less reactive organic halides.[14]
-
Catalyst Selection: While various palladium catalysts can be effective, the choice of ligand can significantly influence the reaction outcome.[5][15] For challenging substrates, ligand screening may be necessary.
-
Purity of Reagents: Use high-purity starting materials and solvents to avoid side reactions and catalyst deactivation.
Conclusion
The use of organozinc reagents in palladium-catalyzed Negishi cross-coupling reactions provides a robust, versatile, and high-yielding pathway for the synthesis of 5-substituted-2-furaldehydes. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for the synthesis of complex molecules in the context of drug discovery and materials science. The protocols and guidelines presented herein offer a solid foundation for researchers to successfully implement this powerful synthetic tool.
References
- Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993. [Link]
- Wikipedia. (n.d.). Negishi coupling. In Wikipedia.
- Limberakis, C. (2016). Negishi Coupling. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery (Vol. 1, pp. 70-103). The Royal Society of Chemistry. [Link]
- Chemistry Notes. (2022, August 12).
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
- Chemistry LibreTexts. (n.d.). Negishi Coupling.
- Knochel, P. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. In Organic Reactions. [Link]
- Safo, M. K., et al. (2024). The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. Medicinal Research Reviews, 44(4), e22062. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- ResearchGate. (n.d.). Preparation and Applications of Functionalized Organozinc Reagents. [Link]
- Knochel, P., et al. (2020).
- LMU Munich. (n.d.). New Methods for the Synthesis of Organozinc and Organocopper Reagents. [Link]
- Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. [Link]
- National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]
- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University. [Link]
- ResearchGate. (2024). (PDF)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
Application Note: A Detailed Protocol for the Palladium-Catalyzed Synthesis of 5-Phenyl-2-furaldehyde
Abstract
5-Phenyl-2-furaldehyde is a pivotal intermediate in the synthesis of pharmacologically active molecules and advanced materials.[1] Its structure, featuring a reactive aldehyde group and a tunable aryl substituent, makes it a valuable building block in drug discovery.[2] This document provides a comprehensive, field-proven protocol for the synthesis of this compound, intended for researchers in organic chemistry, medicinal chemistry, and materials science. We focus on the Suzuki-Miyaura cross-coupling reaction, a robust and high-yielding method for carbon-carbon bond formation.[2][3] The causality behind experimental choices, safety protocols, and characterization techniques are explained in detail to ensure reliable and reproducible outcomes.
Introduction and Mechanistic Overview
The synthesis of 5-aryl-2-furaldehydes has attracted significant attention due to their role as key structural motifs in compounds with potential therapeutic applications, including anti-tumor agents.[1][3] While several synthetic routes exist, such as the Meerwein arylation and Heck coupling, palladium-catalyzed cross-coupling reactions have become the dominant approach due to their versatility and efficiency.[1][3][4][5]
This protocol details the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (phenylboronic acid) with an organohalide (5-bromo-2-furaldehyde) in the presence of a palladium catalyst and a base.[2]
Principle of the Reaction: The catalytic cycle is the cornerstone of this synthesis. The process is initiated by the oxidative addition of the organohalide to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination, which yields the desired this compound and regenerates the Pd(0) catalyst for the next cycle.[2][6]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition, transmetalation, and reductive elimination, which collectively form the desired C-C bond and regenerate the palladium catalyst.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. For scaling up, reagent and solvent volumes should be adjusted proportionally, and reaction monitoring is highly recommended.
Materials and Equipment
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Bromo-2-furaldehyde | 22532-65-4 | 175.00 | 1.0 | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 4 mL | - |
| Ethanol | 64-17-5 | 46.07 | 4 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 3 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL | - |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - |
Equipment:
-
50 mL Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[2]
-
Solvent Addition: Add toluene (4 mL), ethanol (4 mL), and deionized water (3 mL) to the flask.[2] The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.), to the reaction mixture.[2] Note: For less reactive aryl halides, a more active catalyst system like PdCl₂(dppf) may be required to achieve good conversion.[3]
-
Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst. Equip the flask with a reflux condenser under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 70-80°C using a pre-heated oil bath or heating mantle and stir vigorously overnight (approximately 12-16 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add 50 mL of deionized water to dissolve the inorganic salts.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel.[2] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). Collect the fractions containing the pure product and concentrate them in vacuo to yield this compound as a solid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Typically a yellow or off-white solid.
-
Melting Point: 29-33 °C (literature value).
-
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aldehyde proton (~9.6 ppm), furan protons (~7.0-7.4 ppm), and phenyl protons (~7.4-7.8 ppm).[7][8]
-
¹³C NMR Spectroscopy: The spectrum will confirm the presence of the carbonyl carbon (~177 ppm) and the aromatic carbons.[7][9]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch should be observed around 1670-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (172.18 g/mol ).[10]
Safety and Handling Precautions
Adherence to standard laboratory safety procedures is mandatory. This synthesis must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear ANSI-approved safety goggles, a flame-resistant lab coat, and nitrile gloves.[11]
-
Reagent Handling:
-
Furaldehydes: 5-Bromo-2-furaldehyde and the product, this compound, are irritants. Avoid contact with skin, eyes, and clothing.[10][12] In case of contact, rinse thoroughly with water.
-
Palladium Catalyst: Palladium compounds can be toxic.[11] Palladium on carbon (if used as an alternative) can be pyrophoric, especially after use when it may contain absorbed hydrogen. Handle all palladium catalysts with care, avoiding inhalation of dust.[11][13] Keep used catalysts wet and away from combustible materials.
-
Solvents: Toluene and ethyl acetate are flammable. Keep away from heat, sparks, and open flames.[14]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By carefully following the outlined steps and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The versatility of this method allows for the potential synthesis of a wide range of 5-aryl-2-furaldehyde derivatives by substituting phenylboronic acid with other arylboronic acids, making it a valuable tool for drug development and materials science professionals.
References
- A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies. (n.d.). Benchchem.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2), 113-139.
- This compound: Synthesis, reactions and biological activities. (2022). ResearchGate.
- Varshney, M. M., Husain, A., & Parcha, V. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 2(4), 1802-1806.
- Standard Operating Procedure for Palladium. (2012). UCLA Environment, Health & Safety.
- Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives. (n.d.). Benchchem.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (n.d.). ResearchGate.
- SAFETY DATA SHEET for Palladium on activated carbon. (2022). Sigma-Aldrich.
- Heck Reaction. (2023). Chemistry LibreTexts.
- SAFETY DATA SHEET for 2-FURANCARBOXYALDEHYDE. (2017). Spectrum Chemical.
- Safety Data Sheet for 0.5% Pd/AT R 4586. (2025). BASF.
- SAFETY DATA SHEET for Palladium on carbon. (2023). Fisher Scientific.
- Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. (2015). ResearchGate.
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). MDPI.
- 5-(4-Nitrophenyl)-2-furaldehyde. (n.d.). PubChem.
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (2022). Journal of Medicinal and Chemical Sciences.
- Antal, M. J., Leesomboon, T., & Richards, G. N. (1991). Mechanism of formation of 2-furaldehyde from d-xylose.
- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (2020). MDPI.
- This compound. (n.d.). PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound(13803-39-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. download.basf.com [download.basf.com]
- 14. fishersci.com [fishersci.com]
Preparation of Biologically Active Schiff Bases from 5-Phenyl-2-furaldehyde and Anilines: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Versatile Imine Linkage in Modern Drug Discovery
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, represent a cornerstone in the edifice of medicinal chemistry. These compounds, typically formed through the condensation of a primary amine with an aldehyde or ketone, are not merely synthetic curiosities but are pivotal intermediates and pharmacophores in their own right.[1] The furan ring, a five-membered aromatic heterocycle containing oxygen, is a privileged scaffold found in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[2] The conjugation of a furan moiety, specifically the readily accessible 5-phenyl-2-furaldehyde, with various substituted anilines, yields a library of Schiff bases with significant potential for therapeutic applications.
The structural and electronic properties of these molecules can be finely tuned by varying the substituents on the aniline ring, which in turn modulates their biological activity. This fine-tuning capability makes Schiff bases derived from this compound attractive candidates for drug development, with demonstrated activities spanning antimicrobial, antifungal, anticancer, and anti-inflammatory domains.[2][3][4] This application note provides a comprehensive guide for researchers, detailing the synthesis, characterization, and potential applications of this promising class of compounds. We will delve into the mechanistic underpinnings of the synthesis, provide a robust and reproducible protocol, and discuss the key analytical techniques for structural verification.
The Chemistry: Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via a two-step mechanism, often catalyzed by a small amount of acid.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. The acid catalyst facilitates this step by protonating the hydroxyl group, converting it into a better leaving group (water).
The reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often by azeotropic distillation or by using a dehydrating agent.
Visualizing the Reaction Pathway
The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base from this compound and a substituted aniline.
Caption: Acid-catalyzed reaction mechanism for Schiff base synthesis.
Detailed Experimental Protocol: Synthesis of N-(5-phenylfuran-2-yl)methylene)aniline
This protocol provides a reliable method for the synthesis of a representative Schiff base from this compound and aniline. The same procedure can be adapted for various substituted anilines.
Materials and Reagents:
-
This compound (1.0 mmol, 172.18 mg)
-
Aniline (1.0 mmol, 93.13 mg, 0.091 mL)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reactant Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Aniline: To the stirred solution, add aniline (1.0 mmol) dropwise.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature (40-50°C) to a constant weight.
-
Characterization: Determine the melting point and characterize the product using FT-IR, ¹H NMR, and Mass Spectrometry.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of Schiff bases from this compound and anilines.
Caption: Step-by-step workflow for the synthesis of Schiff bases.
Characterization of the Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are routinely employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most telling feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ , which is characteristic of the imine (-C=N-) stretching vibration.[6] The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) provides further evidence of product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet peak in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm , corresponding to the azomethine proton (-CH=N-).[1] The aromatic protons of the phenyl and furan rings will appear in their characteristic regions (δ 6.5-8.0 ppm).
-
¹³C NMR: The carbon of the azomethine group will give a signal in the range of δ 145-165 ppm .
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the calculated molecular weight of the expected product.
Table 1: Representative Spectroscopic Data for a Schiff Base Derived from this compound and Aniline
| Spectroscopic Technique | Key Signal/Peak | Characteristic Range/Value | Assignment |
| FT-IR | Stretching Vibration | ~1625 cm⁻¹ | Imine (-C=N-) |
| ¹H NMR | Chemical Shift (δ) | ~8.5 ppm (singlet) | Azomethine proton (-CH=N-) |
| ¹³C NMR | Chemical Shift (δ) | ~158 ppm | Azomethine carbon (-CH=N-) |
| Mass Spec (ESI-MS) | Molecular Ion Peak | [M+H]⁺ | Corresponds to MW + 1 |
Synthetic Scope and Yields
The described protocol is robust and can be applied to a variety of substituted anilines to generate a library of Schiff bases. The nature and position of the substituent on the aniline ring can influence the reaction rate and yield. Electron-donating groups on the aniline generally increase the nucleophilicity of the nitrogen atom, potentially leading to faster reaction rates. Conversely, strong electron-withdrawing groups may decrease the reactivity of the amine.
Table 2: Examples of Synthesized Schiff Bases and Typical Yields
| Entry | Aniline Derivative | Product Name | Typical Yield (%) |
| 1 | Aniline | N-((5-phenylfuran-2-yl)methylene)aniline | 85-95% |
| 2 | 4-Methylaniline | 4-methyl-N-((5-phenylfuran-2-yl)methylene)aniline | 88-96% |
| 3 | 4-Methoxyaniline | 4-methoxy-N-((5-phenylfuran-2-yl)methylene)aniline | 87-94% |
| 4 | 4-Chloroaniline | 4-chloro-N-((5-phenylfuran-2-yl)methylene)aniline | 82-90% |
| 5 | 4-Nitroaniline | 4-nitro-N-((5-phenylfuran-2-yl)methylene)aniline | 75-85% |
Applications in Drug Development and Beyond
Schiff bases derived from this compound are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities.
-
Antimicrobial and Antifungal Agents: Many furan-containing Schiff bases have demonstrated potent activity against a range of bacterial and fungal pathogens.[4][7] The imine linkage is crucial for their antimicrobial action, and the lipophilicity conferred by the phenyl and substituted aniline rings can enhance their ability to penetrate microbial cell membranes.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines.[3] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, making them promising leads for the development of novel anticancer therapies.
-
Catalysis: Transition metal complexes of Schiff bases are widely used as catalysts in various organic transformations.[8][9] The imine nitrogen and another donor atom (if present) can chelate to a metal center, creating a stable and catalytically active species.
-
Corrosion Inhibition: The ability of Schiff bases to form a protective film on metal surfaces makes them effective corrosion inhibitors.
The diverse biological and chemical properties of these compounds underscore their importance as a versatile platform for the development of new technologies in medicine and materials science.
Conclusion
The synthesis of Schiff bases from this compound and anilines is a straightforward and efficient process that yields a class of compounds with significant potential in drug discovery and other chemical applications. The protocols and characterization data presented in this application note provide a solid foundation for researchers to explore the synthesis and properties of these versatile molecules. The ability to easily modify the structure of the aniline component allows for the creation of large libraries of compounds for screening and the development of structure-activity relationships, paving the way for the discovery of new therapeutic agents.
References
- Isolation, characterization and x-ray structure determination of the schiff base ligand. (n.d.).
- An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. (2024). Current Drug Targets, 24(7), 488-503.
- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (2021). Pharmaceuticals, 14(8), 789.
- Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. (2013). World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
- Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. (2022). Chemical Methodologies, 6(4), 323-336.
- Applications of Schiff Bases and Their Metal Complexes: - A Short Review. (2015).
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Chemistry, 6(1), 17.
- Synthesis, Characterization and Antimicrobial Studies of Schiff Base Derived from 2- Mercaptoaniline and 2-Furaldehyde and its M. (n.d.).
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.).
- Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. (2016). European Journal of Chemistry, 7(1), 102-106.
- Antibacterial Activities of New Schiff Bases and Intermediate Silyl Compounds Synthesized from 5-Substituted-1,10-phenanthroline- 2,9-dialdehyde. (2014). Scientific Research Publishing.
- Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. (2020). Comptes Rendus. Chimie, 23(2), 127-142.
- Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. (2019). Molecules, 24(17), 3104.
- study of 5-ncv2-furaldehyde derivatives, i. uv, ir and xh nmr spectral investigations of schiff base compounds. (n.d.).
- SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015). International Journal of ChemTech Research, 7(1), 25-28.
- Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine. (2010). The Thai Journal of Pharmaceutical Sciences, 34(1-4), 38-46.
- Application of Schiff bases and their metal complexes-A Review. (n.d.).
- Schiff bases and schiff base metal complexes : from syntheses to applications. (2016). International Journal of Current Research, 8(5), 31733-31745.
- Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.).
- AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. (n.d.).
- Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. (2024). Journal of the Serbian Chemical Society, 89(2), 165–175.
- Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. (2015).
- Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (2021). Arabian Journal of Chemistry, 14(3), 102982.
Sources
- 1. Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline: Structural analysis, composition of complex and biological activity [comptes-rendus.academie-sciences.fr]
- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - Presenjit - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]
- 4. chemmethod.com [chemmethod.com]
- 5. globalconference.info [globalconference.info]
- 6. journals-sathyabama.com [journals-sathyabama.com]
- 7. fud.edu.ng [fud.edu.ng]
- 8. jetir.org [jetir.org]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-Phenyl-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide spectrum of pharmacological activities.[1][2] The incorporation of heterocyclic rings, such as furan, into the chalcone structure can significantly enhance or modulate these biological properties.[3] This document provides a comprehensive guide to the synthesis of novel chalcones utilizing 5-Phenyl-2-furaldehyde as a key starting material. We present a detailed, field-proven protocol for the base-catalyzed Claisen-Schmidt condensation, discuss the underlying reaction mechanism, and outline methods for product characterization and purification. The aim is to equip researchers with a robust and reproducible methodology for generating a library of furan-containing chalcones for applications in drug discovery and materials science.
Scientific Principles: The Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry for creating α,β-unsaturated ketones.[4] It is a type of crossed aldol condensation that occurs between an aromatic aldehyde (which cannot enolize) and a ketone possessing α-hydrogens.[1] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
The causality behind this transformation can be understood through three primary steps:
-
Enolate Formation: The base catalyst (e.g., hydroxide ion, OH⁻) abstracts an acidic α-hydrogen from the ketone (an acetophenone derivative). This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile.[1][5]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (this compound). Since the aldehyde lacks α-hydrogens, it cannot self-condense, which minimizes side products and drives the reaction toward the desired chalcone.[1] This step forms a β-hydroxy ketone intermediate, also known as an aldol adduct.
-
Dehydration: The aldol adduct is unstable and readily undergoes base-catalyzed dehydration (elimination of a water molecule). This elimination is rapid because it results in the formation of a thermodynamically stable, conjugated π-system that extends across the two aromatic rings and the carbonyl group, yielding the final chalcone product.[5]
Caption: Mechanism of Base-Catalyzed Chalcone Synthesis.
Experimental Protocol: Synthesis of (2E)-3-(5-phenylfuran-2-yl)-1-(phenyl)prop-2-en-1-one
This protocol details a standardized and widely applicable method for chalcone synthesis.[3] The procedure is robust, and the progress can be easily monitored, ensuring a high degree of reproducibility.
Materials and Reagents
-
This compound
-
Acetophenone (or other substituted acetophenones)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 10% aqueous solution)
-
Ethyl Acetate (TLC grade)
-
Hexane (TLC grade)
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve equimolar amounts of this compound (e.g., 1.0 mmol, 172.2 mg) and the selected acetophenone derivative (e.g., acetophenone, 1.0 mmol, 120.1 mg) in 15-20 mL of ethanol. Stir the mixture at room temperature until a clear solution is obtained.
-
Catalyst Addition: While stirring the solution, add a 40-50% aqueous solution of KOH or NaOH (approx. 1-2 mL) dropwise. Causality Note: The dropwise addition, often in an ice bath, is crucial to control the initial exothermic reaction and prevent potential side reactions. A distinct color change and the gradual formation of a precipitate are indicative of the reaction proceeding.[3]
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature for 4-8 hours. The reaction progress is a self-validating system that must be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde spot is no longer visible.[3]
-
Work-up and Quenching: Once the reaction is complete, pour the mixture into a beaker containing approximately 100 mL of ice-cold water and stir for 15-20 minutes. Causality Note: This step serves two purposes: it quenches the reaction and precipitates the water-insoluble crude chalcone product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Causality Note: This washing step is critical to remove the base catalyst (KOH/NaOH) and other water-soluble impurities, which could interfere with purification and characterization.
-
Purification: The crude product is often of high purity. However, for obtaining analytical-grade material, recrystallization from a suitable solvent like ethanol is recommended.[5] Allow the solid to air-dry completely.
-
Characterization: Confirm the identity and purity of the synthesized chalcone by determining its melting point and using spectroscopic methods such as FTIR and NMR.[6][7]
Experimental Workflow and Data Summary
The overall workflow from reactant preparation to final product characterization is a logical sequence designed for efficiency and purity.
Caption: Experimental Workflow for Chalcone Synthesis.
Quantitative Data for Chalcone Synthesis
The following table summarizes expected outcomes for the reaction of this compound with various acetophenones, providing a baseline for researchers.
| Entry | Acetophenone Derivative | Product Name | Reaction Time (h) | Expected Yield (%) |
| 1 | Acetophenone | (2E)-3-(5-phenylfuran-2-yl)-1-(phenyl)prop-2-en-1-one | 4-6 | 85-95 |
| 2 | 4'-Chloroacetophenone | (2E)-1-(4-chlorophenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one | 4-6 | 88-96 |
| 3 | 4'-Methoxyacetophenone | (2E)-1-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one | 5-7 | 82-90 |
| 4 | 4'-Nitroacetophenone | (2E)-1-(4-nitrophenyl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one | 3-5 | 90-98 |
Note: Yields are illustrative and may vary based on specific reaction conditions and purification efficiency.
Applications in Drug Development
Chalcones are recognized as highly versatile scaffolds in drug discovery due to their broad range of biological activities.[8][9] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in target proteins.[1] Furan-containing chalcones, such as those synthesized from this compound, are of particular interest for their potential as:
-
Anticancer Agents: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: They can modulate inflammatory pathways, showing potential for treating inflammatory diseases.[2]
-
Antimicrobial and Antiviral Agents: The chalcone scaffold has been successfully modified to produce compounds with significant activity against bacteria, fungi, and viruses.[10]
The straightforward synthesis described herein allows for the rapid generation of diverse chalcone analogues, facilitating structure-activity relationship (SAR) studies essential for optimizing lead compounds in a drug development pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation.
- ResearchGate. (n.d.). Mechanism of Chalcone synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis.
- ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation.
- SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- Tukur, A. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews.
- Journal of Chemical Reviews. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review.
- Jetir.Org. (n.d.). A Study on the Synthesis, Characterisation of Chalcone moiety.
- ResearchGate. (2015). synthesis and pharmacological applications of chalcones- a review.
- National Institutes of Health (NIH). (n.d.). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis.
- UNAIR Repository. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION.
- OUCI. (n.d.). Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computational study.
- BenchChem. (n.d.). Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 5-(3-Fluorophenyl)furan-2-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computatio… [ouci.dntb.gov.ua]
- 8. jchemrev.com [jchemrev.com]
- 9. jchemrev.com [jchemrev.com]
- 10. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 5-Phenyl-2-furaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: The Unseen Potential of a Furan Aldehyde
In the relentless pursuit of novel and effective anticancer therapeutics, medicinal chemists are increasingly turning their attention to versatile chemical scaffolds that offer a foundation for the synthesis of diverse and potent molecular entities. One such scaffold of significant interest is 5-Phenyl-2-furaldehyde. This aromatic aldehyde, characterized by a phenyl group attached to a furan ring bearing an aldehyde functional group, serves as an invaluable starting material for the construction of a wide array of heterocyclic compounds with promising pharmacological activities.[1][2] The inherent reactivity of the aldehyde group, coupled with the electronic properties of the furan and phenyl rings, provides a unique platform for the design and synthesis of potential anticancer agents, including chalcones, Schiff bases, and pyrazole derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of these potential anticancer agents, complete with detailed protocols, mechanistic insights, and a summary of their biological activities.
Synthetic Pathways: From a Simple Aldehyde to Complex Heterocycles
The strategic positioning of the aldehyde group on the furan ring in this compound makes it a prime candidate for a variety of condensation reactions, enabling the facile synthesis of more complex molecular architectures.
Application Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects. The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction with a substituted acetophenone.
Rationale: The Claisen-Schmidt condensation is a reliable and high-yielding method for forming the carbon-carbon bond that constitutes the backbone of the chalcone scaffold. The basic conditions facilitate the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated ketone.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Ethyl acetate and Hexane (for Thin Layer Chromatography - TLC)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) and an equimolar amount of the desired substituted acetophenone (1.0 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution at room temperature, add a 40-50% aqueous solution of KOH or NaOH (1.5 mL) dropwise. A change in color and/or the formation of a precipitate is typically observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The reaction is considered complete when the spot corresponding to this compound is no longer visible.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. Stir the mixture for 20-30 minutes to ensure complete precipitation of the crude chalcone.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Application Protocol 2: Synthesis of Schiff Bases
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. These compounds and their metal complexes have garnered significant attention for their diverse biological activities, including anticancer properties.[3][4]
Rationale: The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of this compound to form an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, often acid-catalyzed, to form the stable imine.
Detailed Experimental Protocol:
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Deionized water
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the substituted aniline (1.0 mmol) in 10 mL of absolute ethanol.
-
Reaction Initiation: Add the aniline solution to the stirred solution of this compound. To this mixture, add 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.
-
Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application Protocol 3: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from chalcones and are known to exhibit a wide range of pharmacological activities, including significant anticancer effects.[5][6]
Rationale: The synthesis of pyrazoles from chalcones typically involves a cyclocondensation reaction with hydrazine or a hydrazine derivative. The α,β-unsaturated ketone moiety of the chalcone acts as a Michael acceptor for the hydrazine, which is followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.
Detailed Experimental Protocol:
Materials:
-
Chalcone derivative (synthesized as per Protocol 1)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial acetic acid
-
Deionized water
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the chalcone derivative (1.0 mmol) in 20 mL of ethanol or glacial acetic acid.
-
Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (e.g., 2.0 mmol) or phenylhydrazine (1.1 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid pyrazole derivative that precipitates out is collected by vacuum filtration.
-
Purification: Wash the solid product with water and then recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole.
-
Characterization: Characterize the synthesized pyrazole derivative using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualization of Synthetic Workflows
Caption: Synthetic routes from this compound.
Biological Evaluation and Mechanistic Insights
Derivatives synthesized from this compound have demonstrated significant cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chalcones, Schiff bases, and pyrazoles derived from furan aldehydes have been shown to induce apoptosis in cancer cells.[7][8][9] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, which are the executioners of apoptosis.[8]
Caption: Intrinsic apoptosis pathway induction.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Many synthetic derivatives of this compound have been found to interfere with the cell cycle, leading to arrest at specific phases, most commonly the G2/M or S phase.[10][11][12] This prevents cancer cells from dividing and proliferating. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Cell cycle arrest by synthesized derivatives.
Quantitative Data Summary: A Comparative Overview
The following tables summarize the reported cytotoxic activities (IC50 values) of various chalcone, Schiff base, and pyrazole derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of Chalcone Derivatives (IC50 in µM)
| Chalcone Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Thienyl Chalcone 5 | 7.79 ± 0.81 | - | - | - | [13] |
| Thienyl Chalcone 8 | 7.24 ± 2.10 | - | - | - | [13] |
| Prenylated Chalcone 12 | 4.19 ± 1.04 | - | - | - | [14] |
| Prenylated Chalcone 13 | 3.30 ± 0.92 | - | - | - | [14] |
| Licochalcone A | - | 46.13 | - | - | [15] |
Table 2: Cytotoxicity of Pyrazole Derivatives (IC50 in µM)
| Pyrazole Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Pyrazoline 1b | - | >40 | 6.78 | - | [10] |
| Pyrazoline 2b | - | >40 | 16.02 | - | [10] |
| Benzofuropyrazole 5b | >50 | 0.69 | - | - | [5] |
| Fused Pyrazole 7a | < Doxorubicin | - | - | < Doxorubicin | [16] |
| Fused Pyrazole 8 | < Doxorubicin | - | - | < Doxorubicin | [16] |
Table 3: Cytotoxicity of Schiff Base Derivatives (IC50 in µM)
| Schiff Base Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Pyrazole Schiff Base 17 | - | 66.3 ± 4.9 | - | [3] |
| Pyrazole Schiff Base 23 | 60.8 ± 6.1 | - | - | [3] |
| Benzimidazole Schiff Base 3c | > CK0106023 | > CK0106023 | > CK0106023 | [17] |
| Benzimidazole Schiff Base 3f | > CK0106023 | > CK0106023 | > CK0106023 | [17] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential as anticancer agents. The straightforward and efficient synthetic protocols for preparing chalcones, Schiff bases, and pyrazoles from this aldehyde, coupled with their potent cytotoxic activities and well-defined mechanisms of action, underscore the importance of this scaffold in modern drug discovery. Future research should focus on the further structural optimization of these derivatives to enhance their potency and selectivity, as well as in-depth preclinical and clinical investigations to translate these promising laboratory findings into effective cancer therapies.
References
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- Chalcone (1,3-diphenyl-2-propen-1-one) induces apoptosis of HeLa CD4+ cells through caspase signaling pathways. (2021).
- Wang, H., Zheng, J., Xu, W., Chen, C., Wei, D., Ni, W., & Pan, Y. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1635.
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.).
- Gunaseelan, S., et al. (2018).
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). Iranian Journal of Pharmaceutical Research, 19(2), 269-280.
- Al-Warhi, T., et al. (2021). Synthesis, characterization, molecular docking, and cytotoxic activity of new thienyl chalcone derivatives against breast cancer cell lines. Systematic Reviews in Pharmacy, 12(1), 1285-1297.
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2022). International Journal of Molecular Sciences, 23(14), 7785.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Molecules, 26(5), 1367.
- Induction of Apoptosis and Generation of Reactive Oxygen Species by Novel Chalcone Derivatives. (n.d.).
- Cytotoxicity screening of selected chalcone derivatives against three different cancer cell lines. (n.d.).
- Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway. (2020). Frontiers in Chemistry, 8, 597.
- Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives. (n.d.).
- Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). Molecules, 27(14), 4435.
- Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells. (2019). Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1646-1657.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- Cytotoxic activity of chalcones on human and mouse cell lines. (2014). Revista de Ciências Farmacêuticas Básica e Aplicada, 35(4), 637-641.
- Synthesis and in vitro antitumor evaluation of novel Schiff bases. (2018). Medicinal Chemistry Research, 27(3), 915-927.
- Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. (n.d.).
- Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
- Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. (2021).
- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2022). Journal of Applied Pharmaceutical Science, 12(4), 114-123.
- Pyrazoline derivatives as an anticancer activity. (2022). International Journal of Creative Research Thoughts, 10(12), c600-c615.
- Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. (2015). Middle-East Journal of Scientific Research, 23(4), 658-667.
- Synthesis, Characterisation, and Anticancer and Antioxidant Activities of Novel Complexes of Palladium and an Organic Schiff-Base Ligand. (2024). Iraqi Journal of Science, 65(2), 843-853.
- AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.).
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021).
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
- Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. (2021). Comptes Rendus Chimie, 24(1), 1-13.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 6. srrjournals.com [srrjournals.com]
- 7. jrimt.jp [jrimt.jp]
- 8. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. idosi.org [idosi.org]
Application Notes and Protocols for 5-Phenyl-2-furaldehyde Derivatives with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a cornerstone in medicinal chemistry, present in a multitude of compounds with diverse biological activities.[1][2] Among these, 5-phenyl-2-furaldehyde and its derivatives have emerged as a promising class of antimicrobial agents.[3] The unique structural combination of the furan ring and a phenyl group provides a versatile backbone for the development of novel therapeutics to combat the growing challenge of antimicrobial resistance.
These application notes provide a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a solid foundation for researchers in the field of antimicrobial drug discovery.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several established methods. Two of the most common and effective routes are the Meerwein arylation and the Suzuki-Miyaura cross-coupling reaction. Subsequently, the aldehyde functionality of the this compound core can be further modified, for instance, through the formation of Schiff bases, to generate a diverse library of compounds for antimicrobial screening.
Protocol 1: Synthesis of this compound via Meerwein Arylation
The Meerwein arylation involves the reaction of an aryl diazonium salt with an activated alkene, in this case, 2-furaldehyde, catalyzed by a copper salt.[4][5]
Materials:
-
Aniline (or substituted aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Furaldehyde
-
Copper(II) chloride (CuCl₂)
-
Acetone
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Diazotization of Aniline:
-
In a flask cooled in an ice-salt bath, dissolve aniline (1 equivalent) in a solution of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Meerwein Arylation Reaction:
-
In a separate, larger flask, dissolve 2-furaldehyde (1.5 equivalents) and copper(II) chloride (0.1 equivalents) in acetone.
-
Cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the acetone solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6]
Materials:
-
5-Bromo-2-furaldehyde
-
Phenylboronic acid (or substituted phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 5-bromo-2-furaldehyde (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.08 equivalents)).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction Execution:
-
Add degassed toluene and water (e.g., a 4:1 mixture) to the flask.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Schiff Base Derivatives
The aldehyde group of this compound is a convenient handle for further derivatization. A common modification is the formation of Schiff bases by condensation with primary amines.[7]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its Schiff base derivatives.
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized this compound derivatives can be quantitatively assessed using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for a qualitative assessment of susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[1][3][8]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[9]
Materials:
-
Synthesized this compound derivatives
-
Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
Step-by-Step Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
The last well in each row, containing no compound, will serve as the growth control. A sterility control well (broth only) should also be included.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
-
Protocol 4: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[1][10][11]
Materials:
-
Synthesized this compound derivatives
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Standard bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
Step-by-Step Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the synthesized compounds.
-
Using sterile forceps, place the disks on the inoculated agar surface, ensuring firm contact.
-
A disk with the solvent alone should be used as a negative control, and a disk with a standard antibiotic as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Data Presentation: Quantitative Antimicrobial Activity
| Derivative | Modification | Test Organism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) |
| PF-1 | Unsubstituted Phenyl | S. aureus | Gram-positive | 16 | 18 |
| PF-1 | Unsubstituted Phenyl | E. coli | Gram-negative | 64 | 12 |
| PF-2 | 4-Nitro Phenyl | S. aureus | Gram-positive | 4 | 25 |
| PF-2 | 4-Nitro Phenyl | E. coli | Gram-negative | 16 | 20 |
| PF-S1 | Schiff Base (Aniline) | S. aureus | Gram-positive | 8 | 22 |
| PF-S1 | Schiff Base (Aniline) | E. coli | Gram-negative | 32 | 15 |
Mechanism of Antimicrobial Action
The antimicrobial activity of many furan derivatives, particularly those containing a nitro group, is attributed to their role as prodrugs.[12] These compounds are activated within the bacterial cell by nitroreductases. This enzymatic reduction generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which are cytotoxic.[12] These reactive species can indiscriminately damage various cellular macromolecules, including DNA, RNA, proteins, and lipids, leading to the inhibition of essential cellular processes and ultimately, bacterial cell death.
Diagram: Proposed Mechanism of Action
Sources
- 1. asm.org [asm.org]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Robust, Validated HPLC Method for Purity Analysis of 5-Phenyl-2-furaldehyde
An Application Note from the Office of the Senior Application Scientist
Abstract
5-Phenyl-2-furaldehyde is a pivotal starting material and intermediate in the synthesis of diverse heterocyclic compounds that possess significant pharmacological potential, including antimicrobial and antitumor activities.[1] The chemical purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note presents a highly specific, linear, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its related impurities. The method is developed for UV detection and is demonstrated to be stability-indicating through forced degradation studies. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Introduction: The Rationale Behind the Method
The analytical challenge in purity testing is to develop a method that can separate the main component from structurally similar impurities, process-related by-products, and potential degradants. The molecular structure of this compound provides clear indicators for an optimal analytical approach.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Structure | PubChem | |
| Molecular Formula | C₁₁H₈O₂ | [4] |
| Molecular Weight | 172.18 g/mol | [4] |
| Melting Point | 29-33 °C (lit.) | [5] |
| Appearance | Brown crystalline solid |[6] |
Causality of Experimental Choices
-
Chromatographic Mode (Reversed-Phase): The structure contains a phenyl group and a furan ring, making it predominantly non-polar or hydrophobic. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the industry-standard and most effective technique for separating such aromatic compounds.[7][8] Elution is driven by partitioning the analyte between the stationary phase and the mobile phase, with more polar compounds eluting earlier.
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is selected for its strong hydrophobic retention of aromatic molecules. This provides the necessary interaction to achieve baseline separation from potential impurities, which may vary slightly in polarity.
-
Mobile Phase (Acetonitrile/Water Gradient): Acetonitrile (ACN) is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution (where the percentage of ACN is increased over time) is employed. This is a critical choice for purity analysis as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column as sharp, symmetrical peaks within a reasonable runtime.
-
UV Detection: The molecule's extensive conjugated π-electron system, spanning the phenyl ring, furan ring, and the aldehyde's carbonyl group, results in strong absorption of ultraviolet (UV) light. A photodiode array (PDA) detector is used during method development to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for both the main peak and any potential impurities. Based on the structure, a λmax is anticipated around 280-320 nm, similar to related furanic and aromatic aldehydes.[9][10]
Detailed Experimental Protocol
This protocol provides a self-validating system through the inclusion of rigorous system suitability criteria, which must be met before any sample analysis.
Instrumentation, Chemicals, and Reagents
| Category | Item |
| Instrumentation | HPLC system with gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis Detector. |
| Data System | Chromatographic data acquisition and processing software (e.g., Empower™, Chromeleon™). |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®). |
| Chemicals | This compound Reference Standard (>99.5% purity). |
| Reagents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q®), Phosphoric Acid (ACS Grade). |
Optimized Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% v/v Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% v/v Phosphoric Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water to prepare Mobile Phase A. Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade acetonitrile for Mobile Phase B. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump performance and mobile phase consistency. |
Method Validation Protocol (ICH Q2(R2))
The trustworthiness of this analytical method is established by a comprehensive validation protocol, ensuring it is fit for its intended purpose.[11][12]
Caption: Workflow for HPLC Method Validation according to ICH Q2(R2).
Specificity (Stability-Indicating Assay)
-
Protocol: Perform forced degradation on the sample solution (e.g., 1000 µg/mL).
-
Acidic: 1N HCl at 60 °C for 4 hours.
-
Alkaline: 1N NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples alongside an unstressed sample. Use a PDA detector to assess peak purity of the this compound peak in all chromatograms.
-
Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (resolution > 2.0) and demonstrates spectral homogeneity (peak purity angle < purity threshold).
Linearity
-
Protocol: Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike a placebo or a known sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day): Analyze six separate preparations of the sample solution at 100% concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0% for repeatability and the cumulative %RSD for intermediate precision should also be ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is the concentration where S/N is approximately 10:1, and LOD is where S/N is approximately 3:1.
-
Analysis: Confirm the LOQ by injecting six preparations at the determined concentration and checking for precision.
-
Acceptance Criteria: The %RSD for the LOQ precision should be ≤ 10.0%.
Robustness
-
Protocol: Deliberately vary key method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., %ACN ± 2%)
-
-
Analysis: Analyze the Working Standard Solution under each varied condition and evaluate the impact on system suitability parameters.
-
Acceptance Criteria: All system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during routine use.
Data Analysis and Troubleshooting
Calculation of Purity
Purity is calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Typical Chromatogram
(A representative chromatogram would be displayed here in a full application note, showing a sharp, symmetrical peak for this compound at its expected retention time, well-resolved from any minor impurity peaks.)
Troubleshooting Guide
| Observation | Possible Cause(s) | Suggested Remedy |
| Peak Tailing/Fronting | Column degradation; incorrect mobile phase pH; column overload. | Use a new column; ensure correct mobile phase pH; inject a lower concentration. |
| Retention Time Shift | Fluctuation in pump flow rate; change in mobile phase composition; column temperature variation. | Service the pump; prepare fresh mobile phase; verify column oven temperature. |
| Ghost Peaks | Contamination in diluent or mobile phase; carryover from autosampler. | Use fresh, high-purity solvents; run blank injections; clean the autosampler needle and port. |
| Low System Suitability | Air bubbles in the system; aging column; degraded standard solution. | Degas mobile phase thoroughly; replace the column; prepare fresh standard solution. |
Conclusion
The RP-HPLC method detailed in this application note is a robust, reliable, and scientifically sound procedure for the purity determination of this compound. By explaining the causality behind the chosen parameters and grounding the protocol in the rigorous framework of ICH Q2(R2) guidelines, this document provides researchers and quality control professionals with a trustworthy and immediately applicable analytical tool. The method's demonstrated specificity and stability-indicating nature make it highly suitable for use throughout the drug development lifecycle.
References
- Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry.
- Kondratenko, E., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2769420, this compound. PubChem.
- European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.
- Le Lacheur, R.M., et al. (1993). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate.
- SIELC Technologies (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. SIELC.
- International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Vigh, G., & Varga-Puchony, Z. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering.
- European Medicines Agency (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- Varshney, M.M., Husain, A., & Parcha, V. (2014). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate.
- Li, Z., et al. (1998). High Performance Liquid Chromatographic Determination of 2-Furaldehyde and 5-Hydroxymethyl-2-Furaldehyde in Processed Citrus Juices. Journal of Chromatographic Science.
- Pharmaguideline (n.d.). Steps for HPLC Method Validation. Pharmaguideline.
- Environmental Protection Agency (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.
- Choi, J., et al. (2024). Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. ACS Omega.
- Garcia-Solaesa, A., et al. (2005). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. ResearchGate.
- International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 676184, 5-(4-Chlorophenyl)-2-furaldehyde. PubChem.
- SIELC Technologies (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Elucidating the Molecular Blueprint: Mass Spectrometry Fragmentation Analysis of 5-Phenyl-2-furaldehyde
An Application Note for Researchers and Drug Development Professionals
Abstract 5-Phenyl-2-furaldehyde is a significant heterocyclic aldehyde, serving as a versatile precursor in the synthesis of various compounds with potential pharmacological activities.[1] Its structural confirmation is a critical step in synthetic chemistry and drug development. This application note provides a detailed guide to the mass spectrometric analysis of this compound (C₁₁H₈O₂, Molecular Weight: 172.18 g/mol [2][3]), focusing on its characteristic fragmentation pattern under Electron Ionization (EI). We present a robust protocol for sample analysis and a thorough, mechanistically-grounded explanation of the fragmentation pathways, enabling researchers to confidently identify this compound and its analogues.
Introduction: The Analytical Imperative
In the field of medicinal chemistry, the unambiguous identification of synthesized molecules is paramount. This compound, a compound featuring a phenyl group attached to a furan-aldehyde core, presents a unique combination of aromatic and heterocyclic functionalities. Mass spectrometry (MS) is an indispensable tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms the molecule's structure.
This guide is designed to move beyond a simple spectral interpretation. It explains the causal logic behind the observed fragmentation, grounding the analysis in the fundamental principles of ion chemistry. By understanding why specific bonds cleave, researchers can apply this knowledge to the structural elucidation of novel related compounds.
Experimental Methodology
The validity of any spectral data begins with meticulous sample preparation and controlled instrumental analysis. The following protocols are designed to ensure high-quality, reproducible data for this compound.
Protocol: Sample Preparation for GC-MS Analysis
The objective is to introduce a pure, solvent-dissolved sample into the instrument, free of non-volatile contaminants that could interfere with ionization or contaminate the system.[4]
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile)[5]
-
2 mL glass autosampler vials with PTFE-lined screw caps[4]
-
Micropipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the chosen volatile solvent to create a stock solution of ~1 mg/mL.
-
Working Solution Preparation: Perform a serial dilution. Take 100 µL of the stock solution and dilute it with 900 µL of the same solvent to achieve a final concentration of ~100 µg/mL. This concentration is typically sufficient for modern GC-MS systems.[6]
-
Sample Transfer: Transfer the final working solution into a 2 mL glass autosampler vial. Using glass is crucial to prevent leaching of plasticizers, which can occur with organic solvents.[4]
-
Filtration (If Necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter before transferring it to the vial. This prevents clogging of the GC inlet.[5]
-
Capping: Securely cap the vial to prevent solvent evaporation.
Protocol: GC-MS Instrumentation and Parameters
The following parameters for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source are recommended for analyzing this semi-volatile compound. EI is a "hard" ionization technique that imparts significant energy, making it ideal for inducing characteristic fragmentation.[7]
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for GC analysis. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column suitable for separating a wide range of aromatic compounds. |
| Oven Program | 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A temperature program designed to ensure good separation from solvent and any potential impurities. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy that provides maximum ionization efficiency and extensive, well-documented fragmentation.[7] |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents condensation within the ion source. |
| Mass Range | m/z 40-400 | A range that covers the molecular ion and all expected significant fragments. |
| Scan Rate | ~2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate mass spectral deconvolution. |
Experimental Workflow Visualization
The entire process, from sample preparation to final data interpretation, follows a logical sequence.
Fragmentation Pattern Analysis
Upon ionization by a 70 eV electron beam, this compound forms an energetically unstable molecular ion (M•+) at m/z 172. This ion rapidly undergoes a series of predictable bond cleavages to yield smaller, more stable fragment ions. The stability of the aromatic and furan rings results in a relatively abundant molecular ion peak, a characteristic feature of many aromatic compounds.[8]
Key Fragmentation Pathways
The fragmentation is dictated by the functional groups present: the aldehyde, the furan ring, and the phenyl substituent. The primary cleavage events are initiated at the aldehyde group, which is the most chemically labile site.
-
α-Cleavage (Loss of H•): The most facile fragmentation for many aldehydes is the loss of the aldehydic hydrogen radical. This yields a highly stable acylium cation, which is resonance-stabilized across the entire conjugated system. This fragment is often the base peak or one of the most intense peaks in the spectrum.
-
α-Cleavage (Loss of •CHO): The second characteristic cleavage for aldehydes is the loss of the entire formyl group as a radical. This results in a phenyl-substituted furan cation.
-
Carbonyl Group Expulsion (Loss of CO): A common rearrangement in aromatic and heterocyclic aldehydes involves the expulsion of a neutral carbon monoxide molecule. This leads to the formation of a phenylfuran radical cation.
-
Ring Cleavage: Further fragmentation can involve the cleavage of the C-C bond linking the two rings or fragmentation of the furan ring itself, which is known to lose CO and acetylene.
The proposed fragmentation cascade is visualized below.
Summary of Major Expected Ions
The table below summarizes the key ions expected in the EI mass spectrum of this compound, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.
| m/z | Ion Formula | Proposed Structure | Neutral Loss | Mechanistic Origin |
| 172 | [C₁₁H₈O₂]•+ | Molecular Ion | - | Electron Ionization |
| 171 | [C₁₁H₇O₂]+ | Phenyl-furyl acylium ion | H• (1) | α-cleavage of aldehydic H |
| 144 | [C₁₀H₈O]•+ | Phenylfuran radical cation | CO (28) | Rearrangement and loss of carbonyl |
| 143 | [C₁₀H₇O]+ | Phenylfuran cation | •CHO (29) | α-cleavage of formyl radical |
| 115 | [C₉H₇]+ | Phenyl-cyclopropenyl cation | CO + H• + CO | Further fragmentation of furan ring |
| 105 | [C₇H₅O]+ | Benzoyl cation | C₄H₃O• (67) | Rearrangement and cleavage of furan |
| 77 | [C₆H₅]+ | Phenyl cation | C₅H₃O₂• (95) | Cleavage of the phenyl-furan bond |
Conclusion
The mass spectrum of this compound under Electron Ionization is characterized by a distinct and predictable fragmentation pattern. The presence of a strong molecular ion peak at m/z 172, coupled with intense fragment ions at m/z 171 ([M-H]+) and m/z 143 ([M-CHO]+), provides conclusive evidence for the compound's identity. Understanding these fragmentation pathways, which are rooted in the principles of physical organic chemistry, empowers researchers to not only confirm known structures but also to deduce the structures of new, related molecules encountered during the drug discovery process. This application note provides the necessary protocols and theoretical framework to confidently apply mass spectrometry to this important class of compounds.
References
- Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egypt. J. Chem., 58(2), 113-139. [Link]
- Chemistry LibreTexts. (2023).
- Blank, I., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(6), 2356-2363. [Link]
- Wikipedia. (2023).
- National Institute of Standards and Technology (NIST). (n.d.). Furfural. In NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology (NIST). (n.d.). 5-Ethyl-2-furaldehyde. In NIST Chemistry WebBook. [Link]
- Organomation. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound.
- Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
- All about Chemistry. (2022).
- Tang, S.Y., et al. (1979). The mass spectra of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005. [Link]
- University of Oxford, Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
- ResearchGate. (n.d.).
- SCION Instruments. (n.d.).
- Wikipedia. (2023).
- Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. [Link]
- Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-苯基-2-糠醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Knoevenagel Condensation of 5-Phenyl-2-furaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation
In the landscape of synthetic organic chemistry, the Knoevenagel condensation stands as a robust and highly versatile tool for the formation of carbon-carbon bonds.[1] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a stable α,β-unsaturated product.[2] Its significance lies in its ability to construct complex molecular architectures from relatively simple precursors under mild conditions, making it a cornerstone in the synthesis of pharmaceuticals, fine chemicals, and polymers.[3]
This guide focuses on the application of the Knoevenagel condensation to 5-Phenyl-2-furaldehyde, a heterocyclic aldehyde of significant interest. The furan moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The addition of a phenyl group at the 5-position introduces further aromatic character and steric influence, making its derivatives attractive candidates for drug discovery and materials science. This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and insights into the causality behind experimental choices for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine, or an ammonium salt.[3][2] The catalyst's role is critical: it must be basic enough to deprotonate the active methylene compound, yet mild enough to prevent the self-condensation of the aldehyde.[2]
The mechanism proceeds through three key stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile), creating a resonance-stabilized carbanion, or enolate. This enolate is the key nucleophile in the reaction.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of this compound. This forms a transient aldol-type tetrahedral intermediate.[3]
-
Dehydration: The intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy adduct. This adduct then readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[3][5]
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Guiding the Reaction: Selection of Key Parameters
The success of the Knoevenagel condensation hinges on the judicious selection of reactants and conditions. The choices made directly influence reaction rate, yield, and purity.
The Active Methylene Compound: The Nucleophilic Heart
The "active methylene" compound is characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs), which increase the acidity of the methylene protons.[2] The nature of these EWGs dictates the nucleophilicity of the resulting carbanion and defines the functionality of the final product. Many derivatives synthesized from these compounds show promising biological activity, including potential as anticancer agents.[6][7]
| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') | Reactivity | Product Applications & Insights |
| Malononitrile | -CN, -CN | High | The two nitrile groups provide strong activation, leading to rapid reactions.[8] Products are versatile precursors for synthesizing pyridines and other heterocycles.[9] |
| Ethyl Cyanoacetate | -CN, -COOEt | Moderate-High | Asymmetric activation offers a balance of reactivity. The ester group can be hydrolyzed or otherwise modified post-condensation.[10] |
| Barbituric Acid / Thiobarbituric Acid | Cyclic Diacylurea (-CO-NH-CO-) | Moderate | Yields 5-arylidine barbiturates, a class of compounds with a wide range of biological activities, including sedative, anticonvulsant, and antitumor properties.[11][12][13] |
| Meldrum's Acid | Cyclic Diester (-CO-O-C(CH₃)₂-O-CO-) | Very High | Exceptionally acidic methylene protons lead to high reactivity, often allowing for catalyst-free reactions in water.[14][15] The products are valuable intermediates for various syntheses.[16] |
| 2,4-Thiazolidinedione | -CO-NH-CS- | Moderate | Produces derivatives investigated for antidiabetic and anticancer activities.[6] |
The Catalyst and Solvent: The Reaction Environment
The choice of catalyst and solvent system is critical not only for reaction efficiency but also for aligning with the principles of green chemistry.[1][8] While traditional protocols often use piperidine in organic solvents like ethanol, modern methods increasingly favor more benign and recyclable alternatives.[1][17]
| Catalyst System | Solvent | Rationale & Field Insights |
| Piperidine | Ethanol | The classic choice. Piperidine's basicity is ideal for many condensations. Ethanol is a good solvent for both reactants. Monitoring and workup are straightforward. |
| Ammonium Acetate | Solvent-free or Water | A "green" alternative. Can act as an organocatalyst under neat (solvent-free) grinding conditions or in aqueous media, simplifying workup and reducing waste.[3][9] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Water | A strong, non-nucleophilic base that can form a complex with water, acting as a highly efficient Brønsted base catalyst. Allows for reactions with less reactive carbonyls.[10] |
| Chitosan | Solvent-free (Mechanochemical) | A biodegradable and recyclable organocatalyst derived from crustacean waste.[18] Mechanochemical grinding offers a solvent-free method with fast reaction times and high yields.[18] |
| Lewis Acids (e.g., Ni(NO₃)₂, ZnCl₂) | Water or Methanol | Can activate the carbonyl group of the aldehyde, increasing its electrophilicity.[8][19] Often effective in aqueous media at room temperature.[8] |
| No Catalyst | Water | For highly activated methylene compounds like Meldrum's acid, the reaction can sometimes be promoted by water alone, which can act as a weak Brønsted base catalyst.[14][20] |
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, reproducible methods for the synthesis of two distinct derivatives of this compound.
Protocol 1: Synthesis of 2-((5-phenylfuran-2-yl)methylene)malononitrile
This protocol utilizes the highly reactive malononitrile, often resulting in high yields and short reaction times. The product is a valuable precursor for various heterocyclic compounds.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute)
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Procedure:
-
Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq) and malononitrile (1.0 eq).
-
Dissolution: Add absolute ethanol (approximately 10-15 mL per gram of aldehyde) and stir the mixture at room temperature until all solids are dissolved.[3]
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the solution using a micropipette.
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity of malononitrile often allows the reaction to proceed without heating.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by a new, typically lower Rf spot that is UV active. The reaction is generally complete within 30-60 minutes.
-
Work-up: Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline product with a small amount of cold ethanol to remove residual reactants and catalyst.[3]
-
Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Characterization: Dry the final product under vacuum and characterize using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 5-((5-phenylfuran-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol employs barbituric acid to synthesize a derivative with significant potential for biological screening, given the pharmacological importance of the barbiturate scaffold.[12]
Materials:
-
This compound (1.0 eq)
-
Barbituric acid (1.0 eq)
-
Ammonium Acetate (a pinch, catalytic)
-
Mortar and Pestle (for solvent-free method) or Round-bottom flask
-
Ethanol/Water (for solvent-based method)
Procedure (Solvent-Free Grinding Method):
-
Mixing: In a clean, dry mortar, combine this compound (1.0 eq) and barbituric acid (1.0 eq).[12]
-
Catalysis: Add a catalytic amount (a small pinch) of ammonium acetate.
-
Reaction: Grind the solid mixture vigorously with a pestle at room temperature.[3] The friction and localized heat from grinding facilitate the reaction. A change in color and texture (often becoming a paste before solidifying) indicates product formation.
-
Monitoring: The reaction is typically rapid, often completing within 10-20 minutes. Progress can be checked by taking a small sample, dissolving it in a suitable solvent (like DMSO), and running a TLC.
-
Isolation: Once the reaction is complete, the resulting solid is the crude product.
-
Purification: Wash the solid product with cold water to remove the ammonium acetate catalyst, followed by a wash with a small amount of cold ethanol. The product can be recrystallized from ethanol or an ethanol/water mixture if needed.
-
Characterization: Dry the purified product and confirm its identity and purity via spectroscopic methods (NMR, IR, MS).
General Experimental Workflow
The overall process, from initial setup to final analysis, follows a systematic and logical progression designed to ensure reproducibility and high-quality results.
Caption: A self-validating workflow for Knoevenagel condensation experiments.
Applications in Drug Development
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are not merely synthetic curiosities; they are compounds of significant interest to drug development professionals. The conjugated system formed is a Michael acceptor, capable of interacting with biological nucleophiles. Furthermore, the carbazole derivatives, which share structural similarities, are known for their broad spectrum of biological activities.[21]
-
Anticancer Potential: Many Knoevenagel products, particularly those derived from heterocyclic aldehydes and active methylenes like barbituric acid or thiazolidinedione, have demonstrated potent anticancer activity.[6][7] They can target various cellular mechanisms, including kinase inhibition and microtubule disruption.
-
Antimicrobial Activity: Furan derivatives are well-established antimicrobial agents.[4] The products of this reaction can be screened for activity against a range of bacterial and fungal pathogens.
-
Chemical Probes and Intermediates: These compounds serve as valuable intermediates for the synthesis of more complex, biologically active molecules and can be used as fluorescent probes or molecular sensors due to their extended conjugated systems.
Conclusion
The Knoevenagel condensation of this compound is a powerful and adaptable reaction for generating a diverse library of α,β-unsaturated compounds. By carefully selecting the active methylene partner, catalyst, and reaction conditions, researchers can efficiently synthesize molecules with high potential for applications in medicinal chemistry and materials science. The adoption of greener protocols, such as solvent-free grinding or the use of aqueous media, further enhances the utility of this classic reaction, aligning it with the modern imperatives of sustainable chemistry. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation and optimization of this important synthetic transformation.
References
- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation of N-Benzylacetoacetamide with Aromatic Aldehydes.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
- Dutta, S., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Publications.
- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). International Journal of Chemical and Physical Sciences.
- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (n.d.). Taylor & Francis Online.
- Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (2025). PubMed Central.
- Benchchem. (n.d.). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01420K.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Recent Developments on Five-Component Reactions. (n.d.). MDPI.
- Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). This compound: Synthesis, reactions and biological activities. Egypt. J. Chem., 58(2), 113-139.
- Knoevenagel condensation. (n.d.). Wikipedia.
- Knoevenagel condensation between Meldrum's acid and aldehyde in water. (n.d.). ResearchGate.
- Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. (n.d.). JOCPR.
- Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). (n.d.).
- A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). TSI Journals.
- Clean synthesis in water. Part 2: Uncatalysed condensation reaction of Meldrum's acid and aldehydes. (n.d.). ResearchGate.
- Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (n.d.). Shri R.L.T. College of Science, Akola.
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). PubMed.
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (n.d.). ResearchGate.
- Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
- Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation Reactions with 9-Ethyl-9H-carbazole-2-carbaldehyde.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcps.org [ijcps.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. asianpubs.org [asianpubs.org]
- 11. jocpr.com [jocpr.com]
- 12. tsijournals.com [tsijournals.com]
- 13. rltsc.edu.in [rltsc.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Meerwein Arylation of Furfural
Welcome to the technical support center for the Meerwein arylation of furfural. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this reaction and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Meerwein arylation of furfural is resulting in a low yield of the desired 5-aryl-2-furaldehyde. What are the likely causes and how can I improve it?
A1: Low yields in the Meerwein arylation of furfural are a common challenge and can often be attributed to several competing side reactions and suboptimal reaction conditions. The primary culprits are typically the formation of various by-products.
The Meerwein arylation proceeds via a radical mechanism, initiated by the reduction of an aryl diazonium salt, often catalyzed by a copper salt.[1][2] The generated aryl radical then adds to the electron-rich furan ring. However, this radical can participate in other reactions, leading to by-products.
Common By-products and Their Formation:
-
Sandmeyer-type Products: The diazonium salt can be converted to an aryl halide in the presence of copper halides. This is a significant competing reaction that consumes the starting diazonium salt.[3]
-
Phenolic By-products: Reaction of the diazonium salt with water can lead to the formation of phenols.
-
Azo Coupling Products: The diazonium salt can couple with electron-rich aromatic compounds present in the reaction mixture, including the furfural starting material or the arylated product, to form colored azo compounds.
-
Polymerization/Oligomerization: Furfural and its derivatives can be prone to polymerization or oligomerization under acidic conditions or in the presence of radical species, leading to the formation of insoluble, tar-like materials often referred to as humins.[4][5] This is especially prevalent at higher temperatures and concentrations.[5]
-
Products from Ring-Opening: The furan ring can undergo cleavage under certain conditions, leading to a complex mixture of degradation products.
Troubleshooting Steps to Improve Yield:
-
Optimize Catalyst and Loading: The choice and concentration of the copper catalyst are critical. Cu(I) salts are often more effective than Cu(II) salts in initiating the radical formation. A screening of different copper sources (e.g., CuCl, CuBr, Cu2O) and their concentrations is recommended.
-
Control Temperature: The reaction is often exothermic. Maintaining a consistent and optimal temperature is crucial. Too high a temperature can accelerate by-product formation, especially polymerization.[6] Start with lower temperatures and gradually increase if the reaction is sluggish.
-
Solvent Selection: The choice of solvent can significantly influence the reaction outcome by affecting the solubility of reactants and the stability of intermediates.[7] Protic solvents may favor the formation of phenolic by-products, while aprotic solvents like acetone or acetonitrile are commonly used.
-
Purity of Reagents: Ensure the purity of your furfural and the aniline used to generate the diazonium salt. Impurities can lead to unexpected side reactions. Furfural, in particular, can oxidize or polymerize on storage.[8] Distillation of furfural before use is often recommended.[9]
-
Slow Addition of Diazonium Salt: Adding the diazonium salt solution slowly to the reaction mixture containing furfural and the catalyst can help maintain a low concentration of the salt, minimizing side reactions like azo coupling and decomposition.
Q2: I am observing the formation of a significant amount of colored impurities in my reaction mixture. What are these and how can I prevent them?
A2: The formation of colored impurities is a frequent observation in Meerwein arylations. These are often high molecular weight, conjugated molecules arising from a few key side reactions.
Primary Sources of Color:
-
Azo Dyes: As mentioned, aryl diazonium salts are electrophilic and can attack electron-rich aromatic rings to form highly colored azo compounds. Both the furfural starting material and the 5-aryl-2-furaldehyde product can act as coupling partners.
-
Polymeric Materials (Humins): Acid-catalyzed or radical-induced polymerization of furfural and its derivatives can produce dark, tarry substances.[5]
Mitigation Strategies:
-
pH Control: Maintaining a slightly acidic to neutral pH can help suppress both azo coupling and acid-catalyzed polymerization. The reaction is often performed in the presence of a buffer.
-
Exclusion of Light and Air: Some radical reactions can be sensitive to light and oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored by-products.
-
Temperature Management: As with yield optimization, strict temperature control is vital. Lower temperatures generally slow down the rate of by-product formation more significantly than the desired reaction.
-
Purification Techniques: If colored impurities are formed, they can often be removed through column chromatography on silica gel or by treatment with activated carbon.
Q3: My reaction seems to work, but I am having difficulty isolating the pure 5-aryl-2-furaldehyde from the reaction mixture. What purification strategies are most effective?
A3: The purification of 5-aryl-2-furaldehydes from the complex mixture of a Meerwein arylation can be challenging due to the presence of by-products with similar polarities.
Recommended Purification Workflow:
-
Work-up: After the reaction is complete, the typical first step is to quench the reaction, often with water or a dilute acid solution. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with a sodium bicarbonate solution can help remove acidic impurities.
-
Column Chromatography: This is the most common and effective method for purifying the desired product.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. The less polar by-products will elute first, followed by the desired product. The more polar, colored impurities will often remain at the top of the column.
-
-
Recrystallization: If the product is a solid and can be isolated with reasonable purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. A solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Distillation: For liquid products, distillation under reduced pressure can be an option, although this is often less effective at removing closely related by-products and risks thermal degradation of the product.
Q4: I am seeing by-products that appear to be halogenated on the furan ring or the aryl group. How is this happening?
A4: The presence of halogenated by-products is directly linked to the use of copper halides as catalysts and the halide counter-ion of the diazonium salt.
Mechanism of Halogenation:
-
Sandmeyer Reaction: As a primary competitive pathway, the diazonium salt can react with the copper(I) halide to produce an aryl halide and regenerate the copper(II) species.[3]
-
Halogenation of the Furan Ring: The reaction conditions, particularly the presence of copper(II) halides, can facilitate the halogenation of the electron-rich furan ring.
-
Addition-Elimination: The initial addition of the aryl radical to the furan ring is followed by the capture of the resulting radical intermediate by a halide ion. A subsequent elimination of HX (e.g., HCl) leads to the arylated product.[1][2] However, under certain conditions, other halogenation events can occur.
Troubleshooting Halogenated By-products:
-
Choice of Counter-ion: Using a non-halogenated diazonium salt, such as one with a tetrafluoroborate (BF4-) counter-ion, can eliminate the source of halide ions for the Sandmeyer reaction.
-
Catalyst Selection: While copper halides are common, exploring other copper sources like copper(I) oxide or copper(II) acetate might reduce unwanted halogenation, though this may also impact the overall reaction efficiency.
Experimental Workflow & Visualization
Generalized Experimental Protocol for Meerwein Arylation of Furfural
-
Diazonium Salt Preparation:
-
Dissolve the desired aniline in an aqueous solution of a non-oxidizing acid (e.g., HCl, H2SO4).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir for 15-30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately.
-
-
Meerwein Arylation Reaction:
-
In a separate flask, dissolve furfural and the copper catalyst (e.g., CuCl) in a suitable solvent (e.g., acetone).
-
Cool the furfural solution to the desired reaction temperature (often between 0 °C and room temperature).
-
Slowly add the freshly prepared diazonium salt solution to the furfural solution with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, proceed with the work-up and purification.
-
Visualizing the Reaction and By-product Formation
The following diagram illustrates the central reaction pathway and the key competing side reactions that lead to common by-products.
Caption: Key pathways in the Meerwein arylation of furfural.
Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and resolving common issues encountered during the Meerwein arylation of furfural.
Caption: Systematic troubleshooting for Meerwein arylation.
Summary of Key Parameters and Typical Ranges
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 0 °C to 40 °C | Lower temperatures minimize by-product formation, especially polymerization and diazonium salt decomposition. |
| Catalyst | Copper(I) salts (e.g., CuCl, CuBr) | Cu(I) is generally more efficient at initiating the radical formation from the diazonium salt. |
| Catalyst Loading | 5-20 mol% | A catalytic amount is sufficient; higher loadings can sometimes lead to increased by-product formation. |
| Solvent | Acetone, Acetonitrile, Water/Acetone mixtures | Aprotic solvents are common to avoid side reactions with the diazonium salt. |
| pH | Slightly acidic to neutral (pH 4-7) | Helps to stabilize the diazonium salt while minimizing acid-catalyzed polymerization of furfural. |
| Addition Rate | Slow, dropwise addition of diazonium salt | Maintains a low steady-state concentration of the diazonium salt, reducing self-coupling and decomposition. |
References
- Doyle, M. P., Siegfried, B., Elliott, R. C., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 3. Arylation of olefinic compounds in the deamination of arylamines. The Journal of Organic Chemistry, 42(14), 2426–2431. [Link]
- Wikipedia. (2023).
- Rondestvedt, C. S., Jr. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259. [Link]
- Obushak, M. D., Lyakhovych, M. V., & Matiichuk, V. S. (2012). Catalytic arylation of furan-2-carbaldehyde with arenediazonium salts. Russian Journal of Organic Chemistry, 48(3), 431–437. [Link]
- ChemEurope. (n.d.).
- Mariscal, R., Maireles-Torres, P., Ojeda, M., Sádaba, I., & López Granados, M. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science, 9(4), 1144-1189. [Link]
- Biosystems Engineers. (n.d.). Furfural And Its Many By-products. [Link]
- Lari, G. M., et al. (2024). Furfural to Cyclopentanone - a Search for Putative Oligomeric By-products. ChemSusChem, e202400108. [Link]
- Rodriguez-Montaño, A., Rache-Bautista, L., & Brijaldo-Rodriguez, M. (2021). Common reactions of furfural to scalable process of residual biomass. Revista Colombiana de Quimica, 50(3), 43-57. [Link]
- da Silva, F. P., de Souza, R. O. M. A., & Paixão, M. W. (2022). Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate. Reaction Chemistry & Engineering, 7(5), 1133-1140. [Link]
- Zhang, Z., et al. (2021). Development of an Industry-Applicable Distillation Purification Process to Produce High-Purity Furfural. Industrial & Engineering Chemistry Research, 60(20), 7567-7576. [Link]
- Li, J., et al. (2023). Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives. The Journal of Organic Chemistry, 88(17), 12421-12431. [Link]
- Yan, K., et al. (2014). Catalytic Production and Upgrading of Furfural: A Platform Compound.
- Kolisnyk, S., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(16), 4995. [Link]
- Lari, G. M., et al. (2024). Furfural to Cyclopentanone - a Search for Putative Oligomeric By-products. ChemSusChem, e202400108. [Link]
Sources
- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 2. Meerwein_arylation [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furfural to Cyclopentanone - a Search for Putative Oligomeric By-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Common reactions of furfural to scalable process of residual biomass [scielo.org.co]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of 5-bromo-2-furaldehyde
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As a heteroaromatic aldehyde, 5-bromo-2-furaldehyde presents unique challenges, including potential catalyst inhibition and competing side reactions. This document provides field-proven insights and systematic troubleshooting strategies to help you optimize your catalyst loading and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the setup of this reaction.
Q1: What is a typical palladium catalyst loading range for the coupling of 5-bromo-2-furaldehyde?
A typical starting range for catalyst loading in exploratory reactions is between 0.5 mol% and 2.0 mol% of the palladium precursor relative to the limiting reagent (usually the aryl bromide).[1][2] For process development and scale-up, the goal is often to reduce this loading to well below 0.1 mol%, sometimes into the parts-per-million (ppm) range, which requires significant optimization.[3] Starting with a higher loading (e.g., 2 mol%) can help confirm the reaction is viable before investing time in optimization.
Q2: How does the choice of palladium precursor—Pd(0) vs. Pd(II)—affect the reaction and optimal loading?
The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[4][5]
-
Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can directly enter the catalytic cycle. However, Pd₂(dba)₃ can be unstable and decompose to form inactive palladium black if not properly handled.[4]
For challenging substrates like heteroaryl halides, using modern Pd(II) pre-catalysts (e.g., Buchwald G3/G4 palladacycles) is highly recommended. These are designed for clean, rapid, and quantitative generation of the active Pd(0) catalyst, leading to more reproducible results even at very low loadings.[2]
Q3: What is the optimal palladium-to-ligand (P:Pd) ratio and why is it critical?
The P:Pd ratio is a crucial parameter. For monodentate phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), a ratio of 1:1 to 2:1 is typically optimal.
-
Too little ligand (P:Pd < 1:1): Can lead to the formation of palladium black (catalyst decomposition) as the palladium center is not sufficiently stabilized.
-
Too much ligand (P:Pd > 2:1): Can be detrimental. Excess ligand can form less reactive L₂Pd(0) or L₃Pd(0) species, which can slow or inhibit the oxidative addition step—often the rate-determining step of the cycle.[7]
The optimal ratio ensures the prevalence of the highly reactive, monoligated L₁Pd(0) species necessary for efficient catalysis.[8]
Q4: When should I use a boronic ester instead of a boronic acid for this coupling?
Heteroaryl boronic acids, especially furan-based ones, are susceptible to a major side reaction called protodeboronation , where the C-B bond is cleaved by water or other protic sources before it can transmetalate.[9] This is a common cause of low yields. Using a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, can significantly suppress this side reaction and improve reaction outcomes.[9][10] MIDA boronates are particularly useful as they slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[10]
Troubleshooting Guide: From Failed Reactions to Optimized Processes
This section provides a systematic approach to diagnosing and solving common issues encountered during the optimization of catalyst loading for the Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde.
Problem 1: Low or No Conversion to Product
This is the most common issue, often pointing to a problem with the catalytic system's activity.
-
Probable Cause A: Inactive Catalyst
-
Causality: The active Pd(0) species is not being generated or is decomposing immediately. This is common when using Pd(II) sources without an efficient reducing agent or when the Pd(0) source has degraded upon storage.
-
Recommended Solutions:
-
Switch to a Pre-catalyst: Use a modern, air-stable Pd(II) pre-catalyst like a Buchwald palladacycle (e.g., XPhos-G3-Pd). These are designed for reliable generation of the active catalyst.[2]
-
Verify Pd Source: If using a bulk source like Pd(OAc)₂, ensure it is from a reliable vendor and has been stored correctly. Its color should be a uniform orange-brown; darkening can indicate decomposition.
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[4] Ensure your reaction vessel and solvents are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
-
-
Probable Cause B: Poor Ligand Choice
-
Causality: The ligand dictates the reactivity of the palladium center. Electron-rich, bulky ligands are necessary to promote the oxidative addition of the electron-rich 5-bromo-2-furaldehyde and to facilitate the final reductive elimination step.[8] The furan's oxygen atom can also coordinate to the palladium center, potentially deactivating it, a problem that well-designed ligands can overcome.[9]
-
Recommended Solutions:
-
Screen Bulky Biaryl Phosphines: Ligands like SPhos, XPhos, or RuPhos are excellent starting points for heteroaryl couplings.[8] They are known to create highly active and stable catalysts.
-
Consider N-Heterocyclic Carbenes (NHCs): For some systems, NHC ligands can offer superior stability and activity. PEPPSI-type pre-catalysts are a good option here.[4]
-
-
-
Probable Cause C: Incorrect Base or Solvent
-
Causality: The base is required to activate the boronic acid for transmetalation.[5][11] Its strength and solubility are critical. The solvent must solubilize all components and not interfere with the catalyst.
-
Recommended Solutions:
-
Base Selection: An inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[8][12] K₃PO₄ is generally more effective in anhydrous conditions. Avoid strong bases like NaOH if your molecule has base-sensitive functional groups.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common.[13] However, for substrates prone to protodeboronation, anhydrous conditions using solvents like THF or 2-MeTHF with a base like K₃PO₄ may be superior.[9]
-
-
Problem 2: Significant Homocoupling of the Boronic Acid Partner
You observe the formation of a biaryl product derived from two molecules of your boronic acid coupling partner.
-
Probable Cause: Oxidative Conditions or Slow Transmetalation
-
Causality: Homocoupling is often promoted by the presence of oxygen, which can facilitate the coupling of two boronic acid molecules mediated by Pd(II).[4] It can also occur if the transmetalation step (transfer of the aryl group from boron to palladium) is slow, allowing for side reactions to dominate.
-
Recommended Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction headspace are free of oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or ensuring rapid reduction of a Pd(II) pre-catalyst minimizes the concentration of Pd(II) species that can promote homocoupling.
-
Re-evaluate Base/Solvent: The choice of base and the presence of water are crucial for the transmetalation rate. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can identify conditions that accelerate the desired transmetalation over homocoupling.
-
-
Problem 3: Formation of Palladium Black
A black precipitate forms in the reaction vessel, often accompanied by a stall in the reaction.
-
Probable Cause: Catalyst Decomposition
-
Causality: Palladium black is finely divided, catalytically inactive palladium metal. Its formation indicates that the Pd(0) species, once formed, is aggregating rather than participating in the catalytic cycle. This is usually due to insufficient ligand stabilization or excessive temperature.
-
Recommended Solutions:
-
Increase Ligand Ratio: Slightly increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1 for a monodentate ligand) to better stabilize the Pd(0) intermediates. Be cautious not to add too much excess ligand.[7]
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Determine the minimum temperature required for efficient turnover.
-
Use a More Stable Pre-catalyst: Palladacycle pre-catalysts are often more resistant to decomposition and can maintain catalytic activity for longer periods.
-
-
Problem 4: Significant Protodeboronation of the Boronic Acid
You observe the formation of the deborylated arene, indicating your boronic acid is being consumed by a non-productive pathway.
-
Probable Cause: Hydrolysis of the C-B Bond
-
Causality: As mentioned in FAQ Q4, the C-B bond in heteroaryl boronic acids is often labile, especially in the presence of water and base.[9] Bulky phosphine ligands can sometimes accelerate this undesired side reaction.
-
Recommended Solutions:
-
Switch to a Boronic Ester: This is the most effective solution. Use the corresponding pinacol (Bpin) or MIDA boronate ester of your coupling partner.[4][9]
-
Use Anhydrous Conditions: If using a boronic acid, rigorously dry your solvents and reagents and run the reaction under strictly anhydrous conditions.
-
Choose a Milder Base: A weaker base may slow the rate of protodeboronation. K₂CO₃ or even organic bases can be considered.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC, GC-MS, or LC-MS) and work it up as soon as it reaches completion to prevent prolonged exposure to conditions that favor protodeboronation.[14][15]
-
-
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Parameter | Condition 1 (Standard) | Condition 2 (Anhydrous) | Condition 3 (Pre-catalyst) |
| Aryl Halide | 5-bromo-2-furaldehyde (1.0 eq) | 5-bromo-2-furaldehyde (1.0 eq) | 5-bromo-2-furaldehyde (1.0 eq) |
| Boron Reagent | Arylboronic Acid (1.2-1.5 eq) | Arylboronic Acid Pinacol Ester (1.2 eq) | Arylboronic Acid (1.2-1.5 eq) |
| Pd Source | Pd(OAc)₂ (1 mol%) | Pd₂(dba)₃ (0.5 mol%) | XPhos-Pd-G3 (1 mol%) |
| Ligand | SPhos (2.2 mol%) | XPhos (1.1 mol%) | None (included in pre-catalyst) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF (anhydrous) | Toluene (anhydrous) |
| Temperature | 80-100 °C | 80 °C | 80-100 °C |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point for the coupling of 5-bromo-2-furaldehyde with a generic arylboronic acid.[16][17]
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.01 mmol, 1 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 2-18 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. Most troubleshooting issues can be traced back to a problem in one of these three stages.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Diagram 2: Troubleshooting Workflow for Low Conversion
This workflow provides a logical decision tree for addressing a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting low conversion.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Guram, A. S., & Buchwald, S. L. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Kedia, S. B., & Mitchell, M. B. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development, 13(5), 850–856.
- Doucet, H., et al. (2012). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. ResearchGate.
- Denmark, S. E., & Kallemeyn, J. M. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Lloyd-Jones, G. C., et al. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(19), 8869–8881.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Catellani, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Sigman, M. S., & Gagain, M. J. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
- Ackermann, L., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science.
- Watson, D. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1573–1579.
- Buchwald, S. L., & Old, D. W. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722–9723.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
- HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
- Menche, D., & Meringdal, J. W. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Majumdar, K. C., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5247–5250.
- Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot.
- Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
purification of 5-Phenyl-2-furaldehyde by column chromatography
An advanced guide to successfully purifying 5-Phenyl-2-furaldehyde, a crucial intermediate in medicinal chemistry and materials science.[1] This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the unique challenges posed by furan-based aldehydes in column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify on standard silica gel? this compound, like many furan derivatives, is susceptible to acid-catalyzed degradation.[2] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can protonate the oxygen atom of the furan ring, initiating ring-opening, polymerization, or other decomposition pathways, which leads to significant product loss and a discolored (often black or brown) stationary phase.[2][3]
Q2: What is the ideal stationary phase for this purification? The ideal stationary phase should be minimally acidic. While silica gel is most common, several alternatives or modifications are recommended:
-
Deactivated Silica Gel: This is the most common and effective solution. Silica gel can be neutralized by pre-treating it with a basic solution, typically by including 0.1-1% triethylamine (TEA) or another non-nucleophilic base in the eluent system.[2]
-
Neutral Alumina: Alumina can be a good alternative, but its elution characteristics are different from silica, requiring re-optimization of the solvent system.[2][3]
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for sensitive compounds.[2]
Q3: What is a good starting solvent system (mobile phase) for TLC analysis and column chromatography? For normal-phase chromatography, a mixture of a non-polar and a moderately polar solvent is standard. A good starting point for this compound is a hexane/ethyl acetate mixture. Begin with a low polarity mixture (e.g., 95:5 or 90:10 hexane:ethyl acetate) and gradually increase the polarity to achieve an optimal Retardation factor (Rf) value on a TLC plate.[4] An ideal Rf for column separation is typically between 0.15 and 0.35.[5]
Q4: My compound is not dissolving well in the hexane-based eluent for loading. What should I do? If your crude sample has poor solubility in the chosen eluent, direct ("wet") loading can be problematic, leading to precipitation at the top of the column and poor separation.[3] The preferred method in this case is dry loading :
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone).[6]
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[6]
-
Load this powder evenly onto the top of your prepared column bed.[6]
Troubleshooting Guide: From Tailing Peaks to Lost Product
This section addresses specific experimental failures, their underlying causes, and actionable solutions.
Problem 1: Low or No Recovery of Product
Symptoms:
-
Very little or no this compound is recovered from the collected fractions.
-
The silica gel in the column turns dark brown or black during the run.
-
TLC analysis of fractions shows many faint spots or baseline streaking, but no clean product spot.
Root Cause Analysis: This is a classic sign of on-column decomposition.[3] The acidic stationary phase is likely degrading the furan ring.[2] Elevated temperatures during solvent removal can also cause degradation or polymerization.[2]
Solutions:
-
Deactivate the Stationary Phase:
-
Priority Action: Prepare your eluent with 0.5-1% triethylamine (TEA). Use this TEA-containing eluent to pack the column and run the entire separation. The TEA will neutralize the acidic sites on the silica gel.[2]
-
-
Switch to a Milder Stationary Phase:
-
Consider using neutral alumina or Florisil®. Remember to develop a new solvent system via TLC, as the compound's behavior will change.[3]
-
-
Control Temperature:
-
Work Efficiently: Minimize the time the compound spends on the column. A well-optimized flash chromatography setup should ideally be completed in 15-30 minutes.
Problem 2: Poor Separation of Product from Impurities
Symptoms:
-
TLC analysis shows overlapping spots for the product and impurities.
-
Collected fractions are all mixtures; no pure product fractions are obtained.
-
The product elutes as a very broad band.
Root Cause Analysis: The resolving power of your system is insufficient. This is almost always an issue with the mobile phase composition, improper column packing, or overloading the column.
Solutions:
-
Optimize the Mobile Phase (Eluent):
-
Adjust Polarity: Your goal is an Rf of ~0.2-0.3 for the target compound. If the Rf is too high (>0.4), the compound moves too fast for good separation; decrease the eluent's polarity (add more hexane).[5] If the Rf is too low (<0.15), the band will broaden; increase the eluent's polarity (add more ethyl acetate).[5]
-
Change Solvent Selectivity: If adjusting polarity doesn't resolve overlapping spots, change the nature of the solvents. Different solvents interact with compounds in different ways. For example, if hexane/ethyl acetate fails, try a system of dichloromethane/hexane or toluene/ethyl acetate.[7]
-
-
Improve Column Packing and Sample Loading:
-
Ensure the column is packed uniformly without any air bubbles or cracks, which cause channeling and poor separation.
-
Load the sample in the most concentrated band possible. Use the dry loading method described in the FAQs for best results.[6]
-
-
Reduce Sample Load: Overloading is a common mistake. A good rule of thumb for a challenging separation is a sample-to-silica mass ratio of 1:50 to 1:100. For easier separations, 1:30 may be sufficient.
Problem 3: Peak Tailing or Streaking
Symptoms:
-
On TLC plates, the spot for this compound is not round but appears as a comet-like streak.
-
During the column run, the compound elutes over a large number of fractions, with concentrations slowly decreasing.
Root Cause Analysis: Tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase. For an aldehyde like this compound, this can be due to strong interactions with the acidic silanol groups.[8] It can also be caused by overloading the column or poor solubility in the eluent.
Solutions:
-
Add a Modifier to the Eluent:
-
As with decomposition, adding 0.5-1% triethylamine to the eluent can dramatically reduce tailing by blocking the active silanol sites.[8]
-
-
Check for Insolubility:
-
If the crude material is not fully soluble in the mobile phase, it will streak. Ensure you are using a loading method (like dry loading) that circumvents this issue.[3]
-
-
Decrease the Amount of Sample: Tailing is a key indicator of column overload. Reduce the amount of material being purified.
Data & Visualization
Table 1: Mobile Phase Selection Guide (Normal Phase)
| Solvent System | Polarity Index | Typical Starting Ratio | Notes |
| Hexane / Ethyl Acetate | Low-Medium | 95:5 to 80:20 | Excellent starting point. Good general-purpose system.[4][5] |
| Hexane / Dichloromethane | Low-Medium | 80:20 to 50:50 | Offers different selectivity than ethyl acetate; useful if impurities co-elute.[3][7] |
| Toluene / Ethyl Acetate | Medium | 98:2 to 90:10 | The aromatic nature of toluene can offer unique π-π interactions, potentially improving separation from other aromatic impurities. |
Always add 0.5-1% triethylamine to the final mixture to prevent degradation and tailing.
Diagram 1: Standard Workflow for Purification
Caption: Workflow for column chromatography purification.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Experimental Protocol: Deactivated Silica Gel Chromatography
This protocol details the purification of ~500 mg of crude this compound.
1. Materials and Preparation
-
Crude this compound (~500 mg)
-
Silica gel (230-400 mesh), ~30 g
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Additive: Triethylamine (TEA)
-
Glass chromatography column (~2-3 cm diameter)
-
TLC plates (silica gel 60 F254)
-
Standard lab glassware
2. Mobile Phase (Eluent) Preparation
-
Based on prior TLC analysis, prepare an appropriate solvent mixture. For this example, we will use a 90:10 Hexane:Ethyl Acetate solution.
-
Prepare 500 mL of this eluent. To this, add 5 mL of triethylamine (1% v/v) . Mix thoroughly. This is your "deactivated eluent."
3. Column Packing (Slurry Method)
-
Secure the column vertically to a retort stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[9]
-
In a beaker, mix ~30 g of silica gel with ~100 mL of the deactivated eluent to form a smooth, lump-free slurry.
-
Using a funnel, pour the slurry into the column. Swirl continuously to ensure even packing.
-
Open the stopcock to drain the excess solvent. Gently tap the sides of the column to settle the silica into a uniform bed. Never let the top of the silica bed run dry.[6]
-
Once packed, add another thin layer of sand on top to protect the silica surface. Drain the eluent until it is level with the top of the sand.
4. Sample Loading (Dry Method)
-
Dissolve the 500 mg of crude product in ~5 mL of dichloromethane.
-
Add ~1.5 g of silica gel to the solution and mix.
-
Remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder onto the sand layer at the top of the packed column, creating a thin, even layer.
5. Elution and Fraction Collection
-
Carefully add the deactivated eluent to the column, opening the stopcock to begin the flow. For flash chromatography, apply gentle air pressure to achieve a flow rate of about 5 cm/minute.[9]
-
Continuously collect the eluate in test tubes or vials, typically collecting fractions of 10-15 mL each.
-
Systematically spot every few fractions onto a TLC plate to monitor the separation. Visualize the spots under a UV lamp.
6. Isolation
-
Once the TLC analysis shows which fractions contain the pure product (and which contain impurities or are mixed), combine the pure fractions into a round-bottom flask.[10]
-
Remove the solvent using a rotary evaporator at a bath temperature no higher than 35°C .
-
The resulting solid or oil is your purified this compound. Confirm purity by NMR or other analytical methods.
References
- Technical Support Center: Purification of 2,5-Disubstituted Furans. Benchchem.
- Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester.
- This compound: Synthesis, reactions and biological activities. ResearchGate.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012-08-07).
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. The Royal Society of Chemistry.
- Column Chromatography: Principles, Procedure, and Applications. Phenomenex. (2025-12-12).
- FLASH OPTIMIZATION. Brian H. Northrop.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025-06-19).
- How can I find out the same Rf value compounds by TLC wise without using NMR?. ResearchGate. (2013-11-18).
- Column Chromatography. Magritek.
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Benchchem.
- Help with purification of furanones. Reddit. (2025-11-10).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. magritek.com [magritek.com]
Technical Support Center: Recrystallization of 5-Phenyl-2-furaldehyde
An authoritative guide to the purification of 5-Phenyl-2-furaldehyde through recrystallization, designed for chemistry professionals. This document provides in-depth troubleshooting, step-by-step protocols, and expert insights to overcome common challenges in the crystallization of this compound.
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes. This compound is a valuable building block in medicinal chemistry and materials science.[1] Achieving high purity is critical, and recrystallization is a powerful technique for this purpose. However, its specific physical properties, particularly its low melting point, present unique challenges that require a carefully considered approach.
Compound Profile: this compound
A foundational understanding of the compound's physical properties is the first step in designing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₂ | [2] |
| Molecular Weight | 172.18 g/mol | [3] |
| Melting Point | 29-33 °C (lit.) | [3] |
| Appearance | Solid (likely yellow to brown) | Inferred from Furfural[4][5] |
| CAS Number | 13803-39-9 | [3] |
The most critical parameter here is the low melting point. This property makes the compound highly susceptible to a phenomenon known as "oiling out," where it separates from the solution as a liquid instead of forming crystals.[6] This guide will place special emphasis on mitigating this issue.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization?
Recrystallization is a purification technique that leverages the differences in solubility of a compound in a solvent at different temperatures.[7] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Soluble impurities, being present in lower concentrations, remain in the "mother liquor," and are subsequently removed by filtration.[8]
Q2: What defines a "good" solvent for this compound?
An ideal solvent for recrystallization must meet several criteria:
-
High Solubility at High Temperature: It should dissolve this compound completely at or near its boiling point.[9]
-
Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a good recovery yield.[9]
-
Inertness: The solvent must not react with the compound.[10]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[9]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[10]
-
Appropriate Boiling Point: Crucially for this compound, the solvent's boiling point should ideally be lower than the compound's melting point (29-33 °C) to prevent oiling out.[6] This is a significant constraint.
Q3: What are the primary safety concerns when handling this compound and recrystallization solvents?
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Therefore, all handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Solvents used for recrystallization are often flammable and have their own specific hazards; always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guide: Common Recrystallization Problems
This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Problem 1: My compound "oiled out" instead of forming crystals.
Cause: This is the most anticipated problem for this compound. Oiling out occurs when the saturated solution is cooled to a temperature that is still above the melting point of the solute (29-33 °C).[11] The compound separates as a supercooled liquid, which often traps impurities and rarely solidifies into pure crystals.
Solutions:
-
Re-heat and Add More Solvent: Return the flask to the heat source to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more). This lowers the saturation point of the solution, meaning crystallization will begin at a lower temperature, hopefully below the compound's melting point.[11]
-
Lower the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool very slowly on the benchtop, insulated by a few paper towels. This provides a greater opportunity for nucleation and ordered crystal growth to occur before the solution temperature drops below the melting point.[6]
-
Switch to a Lower-Boiling Solvent: If oiling out persists, the chosen solvent is likely unsuitable. For example, if you are using ethanol (BP 78 °C), the solution temperature may be too high. Consider a solvent with a lower boiling point, such as a mixture of hexane and ethyl acetate, or diethyl ether if solubility parameters allow.
-
Scratching/Seeding at Room Temperature: Once the solution has cooled to ambient temperature, vigorously scratch the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[11] Alternatively, adding a tiny "seed crystal" of pure this compound can induce crystallization.[11]
Problem 2: No crystals are forming, even after cooling in an ice bath.
Cause: This typically indicates one of two issues: either too much solvent was used, or the solution has become supersaturated.[6]
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (typically 10-25% of the volume) in a fume hood. Allow the concentrated solution to cool again.[11]
-
Induce Crystallization: A supersaturated solution requires a nucleation event to begin crystallization.
-
Scratching: Use a glass stirring rod to scratch the inner surface of the flask.[12]
-
Seed Crystals: Add a single, small crystal of the pure compound to the solution. This provides a template for further crystal growth.[10]
-
Flash Freeze Nucleation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate in a stream of air, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals as nucleation sites.[11]
-
Problem 3: The recrystallization yield is very low.
Cause: A poor yield can result from several factors during the procedure.
Solutions:
-
Check Solvent Usage: Using an excessive amount of solvent is the most common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even when cold.[8] Always use the minimum amount of hot solvent required to fully dissolve the solid.
-
Ensure Adequate Cooling: Ensure the solution has been thoroughly cooled. Check the temperature of your ice bath; it should be at or near 0 °C. Allow sufficient time (at least 20-30 minutes) for the solution to reach thermal equilibrium and for crystallization to complete.[8]
-
Avoid Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have started to crystallize in the filter funnel. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.[8]
-
Minimize Wash Volume: When washing the collected crystals, use only a very small amount of ice-cold recrystallization solvent. Using too much or using room-temperature solvent will dissolve some of your product.[8]
Problem 4: The crystals formed too quickly and appear as a fine powder.
Cause: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[11] This is caused by cooling the solution too quickly or using a solvent in which the compound is nearly insoluble even when hot.
Solutions:
-
Re-heat and Add Solvent: Place the flask back on the heat source to re-dissolve the solid. Add a small excess of hot solvent (5-10%).[11]
-
Slow Down Cooling: Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. Let it cool to room temperature undisturbed before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals.[11][12]
Experimental Protocols & Workflows
Workflow for Solvent Selection
Finding the right solvent is an empirical process. The following workflow is recommended for screening potential solvents for this compound. Given its structure (aromatic aldehyde), good candidates include alcohols, esters, and nonpolar/polar mixtures.
Caption: Solvent screening decision workflow.
Protocol 1: Single-Solvent Recrystallization
This protocol is used when a single solvent with the desired temperature-dependent solubility has been identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent dropwise while heating and swirling until the solid just dissolves. Do not add an excessive amount of solvent.[12]
-
(Optional) Hot Filtration: If insoluble impurities are present, add a small excess of hot solvent (~5-10%), and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[12]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: With the vacuum off, add a minimal amount of ice-cold solvent to wash the crystals. After a few seconds, re-apply the vacuum to pull the wash solvent through.[8]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Then, transfer the crystals to a watch glass and allow them to dry completely. A vacuum oven at a low temperature (below the melting point) can be used to expedite this process.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful if no single solvent is ideal. It employs two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[9] A common pair for moderately polar compounds is Ethanol (good) and Water (bad).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Hassan, A. S., et al. (2021). This compound: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization I.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769420, this compound.
- University of Calgary. (n.d.). Recrystallization - Single Solvent.
- University of York. (n.d.). Problems with Recrystallisations.
- Wikipedia. (n.d.). Furfural.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Varshney, M. M., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81567, 5-(4-Nitrophenyl)-2-furaldehyde.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
- Doherty, R.D., et al. (1997). Current issues in recrystallization: A review. Materials Science and Engineering: A.
- ChemBK. (n.d.). 2-Furaldehyde.
- University of York. (n.d.). Solvent Choice.
- National Toxicology Program. (1994). 5-(Hydroxymethyl)-2-furfural.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-苯基-2-糠醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Furfural - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. edu.rsc.org [edu.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
troubleshooting guide for the synthesis of 5-aryl-2-furaldehydes
Technical Support Center: Synthesis of 5-Aryl-2-Furaldehydes
Welcome to the technical support guide for the synthesis of 5-aryl-2-furaldehydes. This document provides in-depth troubleshooting advice, detailed protocols, and expert insights to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this important synthetic transformation. The methodologies primarily focus on palladium-catalyzed cross-coupling reactions, which are central to modern organic synthesis for constructing C-C bonds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of 5-aryl-2-furaldehydes, typically via palladium-catalyzed cross-coupling of a 5-halo-2-furaldehyde with an arylating agent, is a powerful tool. However, it is not without its challenges. This section addresses the most common issues encountered in the lab.
Category 1: Low or No Yield
Q1: My Suzuki-Miyaura coupling reaction shows no conversion of my 5-bromo-2-furaldehyde starting material. What are the likely causes?
A1: Failure to initiate the reaction typically points to one of three areas: the catalyst's state, the reaction atmosphere, or the quality of your reagents.
-
Catalyst Activity: The true catalyst in most cross-coupling reactions is a Palladium(0) species.[1][2] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can fail if reagents are impure or if the conditions are not optimal.
-
Solution: Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[3] These are often more reliable for initiating catalysis, although they can be more sensitive to air. Alternatively, ensure your phosphine ligand is not oxidized and is present in the correct ratio to facilitate the reduction of the Pd(II) precatalyst.
-
-
Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain an inert (Nitrogen or Argon) atmosphere is a primary cause of reaction failure. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.
-
Solution: Employ a robust degassing technique. The freeze-pump-thaw method (at least three cycles) is highly effective for removing dissolved oxygen.[4] Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can be sufficient.[3] Ensure your reaction is run under a positive pressure of an inert gas using a balloon or a Schlenk line.
-
-
Reagent Quality:
-
Base: The base is crucial for activating the boronic acid for transmetalation.[5][6] If an aqueous base is used (e.g., K₂CO₃ solution), ensure it is also degassed. An old or poorly soluble base can fail to generate the reactive borate species, stalling the reaction.[7]
-
Boronic Acid: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of unreactive boroxines. Check the purity of your boronic acid by NMR or melting point.
-
Q2: My yield is consistently low (~20-40%), although the reaction does proceed. How can I optimize the conditions for a Suzuki coupling?
A2: Low yields suggest that while the catalytic cycle is turning over, it is either inefficient or terminating prematurely. Optimization of several interdependent parameters is key.[8]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For coupling with an electron-rich heterocycle like furan, sterically bulky and electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.
-
Solution: If you are using a standard ligand like PPh₃, consider switching to a more specialized biarylphosphine ligand such as SPhos or XPhos. These have proven highly effective for challenging couplings.[9]
-
-
Base and Solvent System: The choice of base and solvent is critical and interconnected. The base must be sufficiently soluble and basic to facilitate transmetalation without degrading the starting materials.
-
Solution: Screen different base/solvent combinations. For many Suzuki reactions, a mixture of an organic solvent like dioxane or THF with an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is effective.[3] The water helps to solubilize the base and facilitates the formation of the reactive borate species.[7]
-
-
Temperature and Reaction Time: Palladium-catalyzed reactions are sensitive to temperature. Too low, and the reaction may be sluggish; too high, and you risk catalyst decomposition or degradation of the furaldehyde moiety.
-
Solution: Monitor your reaction by TLC or LC-MS to track the consumption of starting material. If the reaction stalls, a modest increase in temperature (e.g., from 80°C to 100°C) may be beneficial. Microwave-assisted synthesis can also dramatically reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[10]
-
Category 2: Impure Product & Side Reactions
Q3: My crude product is contaminated with a significant amount of a nonpolar byproduct, which I believe is the homocoupling product of my arylboronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often driven by the presence of oxygen.
-
Causality: Oxygen can mediate the oxidation of the boronic acid, leading to the formation of a biaryl byproduct. This depletes your nucleophilic coupling partner and complicates purification.
-
Solution: The most effective solution is rigorous exclusion of oxygen. As detailed in Q1, use proper degassing techniques and maintain a strict inert atmosphere throughout the reaction setup and duration.[4] In some cases, adding the aryl halide in a slight excess can also help favor the desired cross-coupling pathway over homocoupling.[4]
Q4: My TLC plate shows a dark streak, and my final product is a dark, resinous material, suggesting decomposition. What causes furan ring degradation?
A4: The 2-furaldehyde core is sensitive to both strongly acidic and strongly basic conditions, as well as high temperatures, which can lead to polymerization or decomposition.[11][12][13]
-
Acid Sensitivity: Strong acids can catalyze the polymerization of furans.[13] This is particularly relevant during aqueous workup if acidic washes are used.
-
Solution: During workup, use neutral (brine) or mildly basic (saturated NaHCO₃) washes. Avoid strong acids like HCl unless specifically required to protonate and remove a basic ligand or byproduct.
-
-
Base and Temperature Sensitivity: While a base is required for the coupling reaction, very strong bases (e.g., alkoxides) or prolonged heating in the presence of a base can lead to degradation.[14]
-
Solution: Use the mildest base that is effective for your system (e.g., K₂CO₃ or K₃PO₄ instead of NaOH). Monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat. Furaldehyde itself is known to darken on exposure to air and light, so protecting the reaction from light can also be beneficial.[12][13]
-
Q5: I'm struggling to remove residual palladium from my product. Column chromatography leaves a grey/black streak. What are the best purification strategies?
A5: Removing trace palladium is a common challenge in pharmaceutical synthesis due to strict regulatory limits.
-
Column Chromatography: If palladium is still present after chromatography, it may be colloidal.
-
Solution: Try filtering your crude product solution through a small plug of Celite® or silica gel before concentrating and loading it onto the column. This can sometimes remove finely dispersed palladium particles.
-
-
Metal Scavengers: For more stubborn cases, specialized metal scavengers are highly effective.
-
Solution: After the reaction is complete and filtered, stir the organic solution with a silica-based scavenger containing thiol or amine functional groups (e.g., SiliaMetS Thiol) for a few hours. These will selectively bind the palladium, which can then be removed by simple filtration.
-
-
Activated Carbon: Treatment with activated carbon can also effectively remove palladium residues.
-
Solution: Stir the solution of your crude product with a small amount of activated carbon for 1-2 hours, then filter through Celite®. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Visualizations and Reference Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle below illustrates the fundamental steps.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Table 1: Common Conditions for Suzuki-Miyaura Coupling
This table summarizes typical starting points for reaction optimization.
| Component | Example 1 | Example 2 | Example 3 | Rationale & Notes |
| Aryl Halide | 5-Bromo-2-furaldehyde | 5-Iodo-2-furaldehyde | 5-Chloro-2-furaldehyde | Reactivity order is I > Br > Cl. Chlorides are least reactive and often require more active catalysts and harsher conditions.[10][15] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2-5 mol%) | XPhos Pd G3 (1-3 mol%) | Pd(PPh₃)₄ is a direct Pd(0) source. Pd(OAc)₂ requires an in-situ reduction. Buchwald precatalysts (G3) are highly active and air-stable, ideal for challenging substrates like aryl chlorides.[9] |
| Ligand | - (included in catalyst) | SPhos (4-10 mol%) | - (included in precatalyst) | For Pd(OAc)₂, a ligand is required. Bulky, electron-rich biarylphosphine ligands like SPhos or XPhos often give superior results over PPh₃ for heteroaryl couplings.[4] |
| Base | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) | K₃PO₄ (3 equiv.) | The base activates the boronic acid.[5][16] Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF / H₂O (4:1) | A mixed aqueous/organic system is common to dissolve both the organic substrates and the inorganic base.[3] Rigorous degassing is essential for all solvents. |
| Temperature | 80 - 100 °C | 90 - 110 °C | 80 - 100 °C | Temperature should be high enough for efficient reaction but low enough to prevent decomposition. Monitor by TLC to determine the optimal temperature and time. |
Reference Experimental Protocol
Synthesis of 5-(4-methoxyphenyl)-2-furaldehyde via Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the synthesis.
Materials:
-
5-Bromo-2-furaldehyde (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv., 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Atmosphere Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Using a syringe, add the degassed solvent to the flask containing the solids. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the 5-bromo-2-furaldehyde.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-(4-methoxyphenyl)-2-furaldehyde.
References
- C. Lima, M. J. R. P. Queiroz, M. Ribeiro, A. M. S. Silva, L. M. N. B. F. Santos. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available: [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available: [Link]
- A. L. P. Ribeiro, C. A. M. Rezende. (2012). Acid-Catalyzed 2-Furaldehyde (Furfural) Decomposition Kinetics. Industrial & Engineering Chemistry Research. Available: [Link]
- 2-Furaldehyde - Physico-chemical Properties. ChemBK. Available: [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available: [Link]
- Role of a base in Suzuki-Miyaura reaction.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available: [Link]
- Vakhula, A. R., Horak, Y. I., Lytvyn, R. Z., Lesyuk, A. I., Kinzhybalo, V., Zubkov, F. I., & Obushak, M. D. (2018). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Chemistry of Heterocyclic Compounds, 54(5), 488–495. Available: [Link]
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. Available: [Link]
- FURFURAL FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available: [Link]
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available: [Link]
- Reddit discussion on low yield for Suzuki coupling reaction. (2016). Reddit. Available: [Link]
- Sonogashira coupling. Wikipedia. Available: [Link]
- Heck Reaction. Organic Chemistry Portal. Available: [Link]
- Heck reaction. Wikipedia. Available: [Link]
- Sonogashira Coupling. Chemistry LibreTexts. Available: [Link]
- Reactions of arenesulfonohydrazides with 5-aryl-2-furaldehydes.
- Discussion on low Suzuki coupling reaction yield.
- Discussion on achieving good yields for Suzuki reaction.
- Ricci, A., Piccolella, S., Pepi, F., Patsilinakos, A., Ragno, R., Garzoli, S., & Giacomello, P. (2012). Gas-phase basicity of 2-furaldehyde. Journal of mass spectrometry : JMS, 47(11), 1488–1494. Available: [Link]
- Li, Z., Li, G., & Zhang, W. (2015). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances, 5(26), 20261–20264. Available: [Link]
- Reddit discussion on struggling with Suzuki Reaction. (2024). Reddit. Available: [Link]
- McClure, M. S., Glover, B., McSorley, E., Millar, A., Osterhout, M. H., & Roschangar, F. (2001). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. Organic Letters, 3(11), 1677–1680. Available: [Link]
- Al-dujaili, A. H. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(23), 7293. Available: [Link]
- McClure, M. S., Glover, B., McSorley, E., Millar, A., Osterhout, M. H., & Roschangar, F. (2001). Regioselective palladium-catalyzed arylation of 2-furaldehyde. Organic letters, 3(11), 1677–1680. Available: [Link]
- Gauthier, D. R., Szumigala, R. H., Dormer, P. G., Armstrong, J. D., Volante, R. P., & Reider, P. J. (2002). Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates. Organic letters, 4(3), 375–378. Available: [Link]
- Abu-Reziq, R., Al-dujaili, A. H., & Al-Sammarraie, A. M. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 5(3), 1123–1136. Available: [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2014). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1802-1808. Available: [Link]
- Sharma, J. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available: [Link]
- Sonogashira Coupling. Organic Chemistry Portal. Available: [Link]
- Zhang, X., Liu, C., Han, X., & Gong, H. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie (International ed. in English), 61(38), e202209087. Available: [Link]
- Heck Reaction. (2023). Chemistry LibreTexts. Available: [Link]
- Sonogashira–Hagihara reactions of halogenated glycals. (2012). Beilstein Journal of Organic Chemistry. Available: [Link]
- Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogeneous catalyst for Mizoroki-Heck cross-coupling reaction.
- Gauthier, D. R., Jr, Szumigala, R. H., Jr, Dormer, P. G., Armstrong, J. D., 3rd, Volante, R. P., & Reider, P. J. (2002). Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates. Organic letters, 4(3), 375–378. Available: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 8. jmcct.com [jmcct.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. lobachemie.com [lobachemie.com]
- 15. wwjmrd.com [wwjmrd.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling for 5-Phenyl-2-furaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the pivotal role of solvents and bases in the Suzuki-Miyaura cross-coupling reaction to synthesize 5-Phenyl-2-furaldehyde. Our goal is to move beyond simple protocols and explain the chemical reasoning behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selection of solvents and bases for this specific transformation.
Q1: What is the precise role of the base in the Suzuki-Miyaura coupling?
A1: The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role occurs during the transmetalation step.[1][2] The generally accepted mechanism involves the base activating the organoboron species in one of two ways:
-
Boronate Pathway: The base reacts with the boronic acid (e.g., phenylboronic acid) to form a more nucleophilic "ate" complex, or boronate (PhB(OH)₃⁻).[3][4] This negatively charged species has a higher electron density on the phenyl group, which greatly accelerates its transfer to the electron-deficient palladium(II) center.[5][6]
-
Hydroxide/Alkoxide Pathway: The base can replace the halide on the palladium(II) complex (formed after oxidative addition) to generate a palladium-hydroxide or palladium-alkoxide species (Ar-Pd(II)-OR). This complex then readily reacts with the neutral boronic acid.[4][5]
Computational and experimental evidence suggests the boronate pathway is often the major contributor to the reaction's success.[5][7] The choice of base directly controls the concentration and reactivity of the key boronate intermediate.
Q2: What are the most effective bases for synthesizing this compound, and how do I select the right one?
A2: For the coupling of an electron-rich heteroaryl halide like 5-bromo-2-furaldehyde, moderately strong inorganic bases are typically the most effective. The choice depends on balancing reactivity with the stability of the starting materials, particularly the aldehyde functional group.
-
Potassium Carbonate (K₂CO₃): This is a very common and effective choice, often used in aqueous solvent mixtures. It is strong enough to facilitate boronate formation without promoting significant side reactions.[8][9]
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that can be advantageous for less reactive coupling partners or when faster reaction rates are desired. It is often used in anhydrous or nearly anhydrous conditions.[10]
-
Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base that can be very effective, especially in difficult couplings. Its high solubility in organic solvents can accelerate the reaction.[1]
-
Sodium Carbonate (Na₂CO₃): A milder and cost-effective option that works well in many standard Suzuki couplings.[11][12]
-
Potassium Fluoride (KF): A weaker base that is particularly useful when dealing with base-sensitive functional groups. It activates boronic acids effectively, often under anhydrous conditions.[6][13]
Selection Criteria: Start with K₂CO₃ as a reliable default. If the reaction is sluggish or yields are low, consider moving to a stronger base like K₃PO₄ or Cs₂CO₃. If you observe decomposition of the furaldehyde starting material, a milder base like KF may be necessary.
Q3: How does the solvent influence the outcome of the reaction?
A3: The solvent plays a multifaceted role that extends far beyond simply dissolving the reactants. It influences:
-
Catalyst Stability and Activity: The solvent coordinates to the palladium center and can affect the stability of the active catalytic species.[14]
-
Reagent Solubility: Ensuring that the aryl halide, boronic acid, and especially the inorganic base have sufficient solubility is crucial for the reaction to proceed efficiently.
-
Reaction Pathway: In some cases, polar solvents can stabilize charged intermediates or transition states, potentially altering the selectivity and rate of the reaction.[14][15][16]
-
Water's Role: Water is often a critical co-solvent. It helps dissolve the inorganic base, can accelerate the reductive elimination step, and helps stabilize the palladium catalyst.[17][18]
Q4: What are the recommended solvent systems for this specific coupling?
A4: A mixture of an organic solvent and water is the most common and effective approach.
-
1,4-Dioxane/Water or THF/Water: These are excellent general-purpose solvent systems. Dioxane and THF are good at dissolving the organic components and the palladium complex, while water dissolves the base.[1][15]
-
Toluene/Ethanol/Water: This combination provides a good balance of polarity to dissolve all components and is a proven system for this type of transformation.[19]
-
DMF or Acetonitrile (MeCN): These polar aprotic solvents can be effective but should be used with caution. While they can enhance reaction rates, they may also promote side reactions or alter selectivity in more complex substrates.[14]
The choice often comes down to empirical optimization. A 4:1 or 5:1 ratio of organic solvent to water is a common starting point.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the critical intervention points for the base and solvent.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This guide addresses common problems with a focus on solvent- and base-related causes.
| Problem | Probable Cause (Solvent/Base Related) | Recommended Solution |
| Low or No Yield | 1. Insufficient Base Strength/Solubility: The chosen base (e.g., Na₂CO₃) may not be strong enough or soluble enough in the solvent system to generate the reactive boronate species efficiently.[20] 2. Protodeboronation: The phenylboronic acid is being degraded (C-B bond replaced by C-H) faster than it couples. This is often exacerbated by high temperatures and prolonged exposure to aqueous basic media.[21] 3. Poor Reagent Solubility: The aryl halide or boronic acid is not fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction. | 1. Screen Bases: Switch to a stronger and/or more soluble base. Move from Na₂CO₃ → K₂CO₃ → K₃PO₄ or Cs₂CO₃. 2. Modify Conditions: Lower the reaction temperature. Use a milder base (e.g., KF) or consider anhydrous conditions (e.g., K₃PO₄ in dry dioxane).[10] Use a more stable boronic acid derivative like a pinacol ester if the problem persists.[21] 3. Change Solvent System: Try a different co-solvent (e.g., switch from THF to dioxane or add EtOH) to improve the solubility of all reaction components. |
| Reaction Stalls / Incomplete Conversion | 1. Base Degradation/Consumption: The base may be consumed by acidic impurities or degrade over the course of a long reaction, causing the pH to drop and stalling the catalytic cycle. 2. Catalyst Deactivation: The solvent was not adequately degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the reaction.[21][22] | 1. Increase Base Equivalents: Use a larger excess of the base (e.g., increase from 2.0 to 3.0 equivalents). 2. Ensure Inert Atmosphere: Rigorously degas the solvent mixture (e.g., by sparging with argon for 15-20 minutes or using freeze-pump-thaw cycles) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[23][24] |
| Significant Homocoupling of Phenylboronic Acid (Biphenyl formation) | 1. Presence of Oxygen: This is a primary cause. Oxidative processes can lead to the homocoupling of two boronic acid molecules.[25] 2. Use of Pd(II) Precatalyst: Some Pd(II) sources can initiate homocoupling as they are reduced to the active Pd(0) state.[25] | 1. Improve Degassing: As with catalyst deactivation, meticulous degassing of the solvent and reaction vessel is the most critical solution.[21][22] 2. Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ directly to minimize side reactions during the initial catalyst activation phase. |
Comparative Data on Reaction Conditions
The following table summarizes results from various sources for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, providing a comparative reference for condition screening.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-furaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70-80 | ~90% (Not specified) | [19] |
| 5-Bromothiophene-2-carbaldehyde | 5-Formyl-furanboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Reflux | 78% | [26] |
| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) Complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91% | [8] |
| p-Bromoacetophenone | Phenylboronic Acid | Pd(II) Complex | Na₂CO₃ | H₂O | 100 | 98% | [12] |
| Iodobenzene | Phenylboronic Acid | Cu(II) Salen Complex@KCC-1 | K₂CO₃ | DMF | 110 | 95% |
Note: Yields are highly substrate and condition-dependent. This table is for illustrative purposes.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methodologies.[19][26]
Materials:
-
5-Bromo-2-furaldehyde (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv.)
-
Solvent System: Toluene (4 mL), Ethanol (4 mL), and Water (3 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[24]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent mixture (toluene, ethanol, and water) via syringe. Stir the mixture for 10-15 minutes to allow for degassing and dissolution. Finally, add the Pd(PPh₃)₄ catalyst to the stirring mixture.
-
Reaction Execution: Equip the flask with a reflux condenser (under inert gas). Heat the reaction mixture to 70-80°C in a preheated oil bath. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-furaldehyde is consumed (typically 12-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford pure this compound.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- Cargill, J. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Amatore, C., Jutand, A., & Le Duc, G. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Riduan, S. N. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Sigman, M. S., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
- Chtita, S., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- Blakemore, D. C., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
- Chen, Q., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH. [Link]
- Chen, Q., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
- ResearchGate. A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. (2025). [Link]
- Blakemore, D. C., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (2016). [Link]
- Hassan, A. S., et al. This compound: Synthesis, reactions and biological activities.
- Collier, M., et al. Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Capocasa, G. Why can't I achieve good yields for this Suzuki reaction?
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. (2016). [Link]
- ResearchGate. Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
- Cravotto, G., et al. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- Magano, J. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. (2021). [Link]
- Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- Magano, J. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. tcichemicals.com [tcichemicals.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Yoneda Labs [yonedalabs.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-Phenyl-2-furaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Phenyl-2-furaldehyde. As a key intermediate in medicinal chemistry and materials science, robust and scalable synthetic routes are critical. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of its synthesis, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and scalable method for the synthesis of this compound. This palladium-catalyzed reaction couples 5-bromo-2-furaldehyde with phenylboronic acid, offering high yields and good functional group tolerance under relatively mild conditions.[1][2]
Q2: What are the typical starting materials and reagents for the Suzuki-Miyaura synthesis of this compound?
A2: The standard reagents include 5-bromo-2-furaldehyde as the electrophile, phenylboronic acid as the nucleophile, a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.[2]
Q3: I am observing significant byproduct formation. What are the most common side reactions in this synthesis?
A3: During the Suzuki-Miyaura synthesis of this compound, several side reactions can occur:
-
Homocoupling: Dimerization of phenylboronic acid to form biphenyl. This is often exacerbated by the presence of oxygen.
-
Dehalogenation: Reduction of the starting material, 5-bromo-2-furaldehyde, to 2-furaldehyde.
-
Protodeboronation: Protonolysis of phenylboronic acid to benzene, which reduces the amount of nucleophile available for the desired cross-coupling.[3]
Q4: My final product has a dark color. What is the cause and how can I remove it?
A4: The dark color is often due to residual palladium catalyst or the formation of polymeric byproducts known as "humins," which are common in furan chemistry. Purification through crystallization or treatment with activated carbon can effectively remove these colored impurities.
Q5: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs), and why is it a concern?
A5: Regulatory agencies like the FDA and EMA have stringent limits on the amount of residual palladium in APIs, typically in the low parts-per-million (ppm) range. Palladium is a heavy metal and can have toxicological effects, making its removal a critical step in pharmaceutical manufacturing.
Troubleshooting Guides
Problem 1: Low Yield of this compound
A low yield of the desired product is a common issue during scale-up. The following troubleshooting guide will help you identify and address the potential causes.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Verify Starting Material Purity: Impurities in 5-bromo-2-furaldehyde or phenylboronic acid can inhibit the catalyst. Use materials of high purity, especially on a larger scale.
-
Optimize Boronic Acid and Base Stoichiometry: An excess of phenylboronic acid (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion. The amount of base is also critical; insufficient base can lead to incomplete reaction, while excessive base can promote side reactions. The choice of base can also influence selectivity.[4]
-
-
Catalyst System:
-
Catalyst Loading: At larger scales, mass transfer limitations can become more pronounced. A slight increase in catalyst loading (e.g., from 1 mol% to 2 mol%) may be necessary.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial. For aryl bromides like 5-bromo-2-furaldehyde, common and effective catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. The use of bulky, electron-rich phosphine ligands can improve catalytic activity.[5] A comparison of common catalyst systems is provided in the table below.
-
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | 1-5 | 80-100 | A versatile and widely used catalyst, but can be sensitive to air. |
| Pd(dppf)Cl₂ | 1-3 | 80-100 | Often provides good yields and is less sensitive to air than Pd(PPh₃)₄. |
| Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos) | 1-2 (Pd), 2-4 (ligand) | 80-110 | Highly active catalyst system, particularly for challenging substrates. |
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While Suzuki-Miyaura reactions are often run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition and increased side product formation. A temperature optimization study is recommended during scale-up.[6]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and minimize homocoupling of the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution is commonly used. The choice of solvent can impact the solubility of reagents and the reaction rate.[7]
-
Problem 2: Product Contamination with Byproducts
Even with a good yield, the purity of this compound can be compromised by the presence of byproducts.
Common Byproducts and Their Mitigation:
| Byproduct | Identification | Root Cause | Mitigation Strategy |
| Biphenyl (from homocoupling) | GC-MS, LC-MS | Presence of oxygen, excess boronic acid | Thoroughly degas the reaction mixture. Use a slight excess of boronic acid (1.2 equiv.) rather than a large excess. |
| 2-Furaldehyde (from dehalogenation) | GC-MS, LC-MS | Presence of a hydride source (e.g., from solvent or base) | Use a non-protic solvent if possible. Choose a base less likely to act as a hydride donor (e.g., K₂CO₃ instead of an alkoxide). |
| Benzene (from protodeboronation) | GC-MS | Presence of water and acid/base catalysis | Use a weaker base (e.g., K₂CO₃) and minimize the amount of water in the reaction mixture. |
Problem 3: Difficulty in Product Purification and Palladium Removal
At scale, purification can be challenging. The following guide provides strategies for obtaining high-purity this compound with low residual palladium.
Purification and Palladium Removal Workflow
Caption: Workflow for product purification and palladium removal.
Detailed Purification Strategies:
-
Crystallization:
-
Solvent Selection: A common and effective method for purifying this compound is crystallization. A suitable solvent system should provide good solubility at elevated temperatures and poor solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization.[8]
-
Experimental Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities persist, a small amount of activated carbon can be added to the hot solution, followed by hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
-
-
Palladium Scavenging:
-
If crystallization alone is insufficient to reduce palladium levels to the required specifications, the use of palladium scavengers is recommended.
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.[9] The amount of activated carbon and the treatment time will need to be optimized.
-
Functionalized Silica Scavengers: Thiol- or thiourea-functionalized silica gels (e.g., SiliaMetS® Thiol or Thiourea) are highly effective at scavenging palladium.[10][11] These can be stirred with a solution of the crude product and then removed by filtration.
-
| Scavenging Method | Advantages | Disadvantages |
| Activated Carbon | Cost-effective, readily available. | Can sometimes lead to product loss due to adsorption. |
| Functionalized Silica | High selectivity for palladium, efficient removal to low ppm levels. | Higher cost compared to activated carbon. |
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Protodeboron
- 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed. [Link]
- The effect of various temperatures on the Suzuki coupling reaction a.
- Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Synthesis of Furan Derivatives Condensed with Carbohydrates.
- (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines.
- Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
- Preparation and Single Crystal Structure Determination of the First Biobased Furan-Polydiacetylene Using Topochemical Polymeriz
- 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Chemistry of Heterocyclic Compounds. [Link]
- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]
- This compound. PubChem. [Link]
- Metal Scavengers: An alternative to recrystallization for removing metals?. Biotage. [Link]
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids.
- Thiourea modified polyacrylnitrile fibers as efficient Pd(II) scavengers. Royal Society of Chemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products.
- This compound: Synthesis, reactions and biological activities.
- Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Thieme. [Link]
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
- ChemInform Abstract: Synthesis of 5Aryl2-furaldehyde Arylsulfonylhydrazones and Their Transformations in the Bamford-Stevens Reaction.
- SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Recovery of Pd(II)
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
- Open Access proceedings Journal of Physics. The Royal Society of Chemistry. [Link]
- (PDF) Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
identification and removal of impurities in 5-Phenyl-2-furaldehyde
An Application Scientist's Guide to Technical Support
Technical Support Center: 5-Phenyl-2-furaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in this valuable synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity profiling critical?
This compound is an organic compound consisting of a furan ring substituted with a phenyl group and an aldehyde group.[1] Its chemical formula is C₁₁H₈O₂.[2] It serves as a crucial starting material for synthesizing a variety of heterocyclic compounds with potential pharmacological activities, including antimicrobial and antitumor properties.[3]
Impurity profiling is critical because the presence of even trace amounts of impurities can significantly alter the compound's reactivity in subsequent steps, affect the yield and purity of the final product, and introduce potentially toxic components into drug candidates.[4][5] Regulatory bodies like the FDA define an impurity as any component that is not the active pharmaceutical ingredient (API) or an excipient, making rigorous control a necessity.[4]
Q2: What are the common sources and types of impurities in this compound?
Impurities in this compound typically originate from the synthetic route used for its preparation or from its degradation. They can be broadly classified as organic, inorganic, or residual solvents.[4]
-
Process-Related Impurities: These are the most common and depend heavily on the synthesis method.
-
Starting Materials: Unreacted 2-furaldehyde, 5-bromo-2-furaldehyde, or the phenylating agent (e.g., phenylboronic acid, benzene diazonium chloride).[3][6]
-
Intermediates: Incomplete reaction products.
-
By-products: Compounds formed from side reactions. For example, in Meerwein arylation, self-coupling of the diazonium salt can occur.[6][7] In palladium-catalyzed reactions, homocoupling of the starting materials can generate biphenyl or bi-furan impurities.[3]
-
-
Degradation Products: this compound, like other furaldehydes, can be susceptible to oxidation and polymerization, especially when exposed to air, light, or high temperatures.[8] The aldehyde group can be oxidized to a carboxylic acid (5-phenyl-2-furoic acid).
-
Reagents and Solvents: Residual catalysts (e.g., palladium, copper), ligands, bases, and solvents used during the synthesis and workup.[3][4]
The following table summarizes impurities based on common synthetic routes:
| Synthesis Method | Key Reagents | Potential Process-Related Impurities | Source |
| Meerwein Arylation | Aniline, NaNO₂, HCl, 2-Furaldehyde, CuCl₂ | Unreacted 2-furaldehyde, residual aniline, biphenyl, chloro-substituted furans | [6][7] |
| Suzuki Coupling | 5-Bromo-2-furaldehyde, Phenylboronic Acid, Pd Catalyst, Base | Unreacted starting materials, homocoupled biphenyl, debrominated 2-furaldehyde | [3][9] |
| Stille Coupling | 5-Bromo-2-furaldehyde, Phenyltributyltin, Pd Catalyst | Unreacted starting materials, residual tin compounds, homocoupled biphenyl | [3] |
Q3: Which analytical techniques are best for identifying impurities in this compound?
A multi-technique approach is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and separating non-volatile organic impurities.[4][5] A reverse-phase C18 column with a UV detector is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, such as residual solvents and low-boiling point by-products.[10][11] Derivatization may sometimes be employed to analyze less volatile carbonyl compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of the main compound and any significant impurities. Comparing the integration of impurity signals to the product signals can provide a semi-quantitative purity assessment.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of MS, making it invaluable for identifying unknown impurities by providing molecular weight information.[15][16]
Troubleshooting Guide
Problem 1: My final product is a yellow-orange oil, but the literature reports a solid. The purity by HPLC is below 95%.
-
Plausible Cause: This is a classic sign of significant impurities preventing crystallization. The reported melting point of this compound is 29-33 °C, so even at high purity, it can be a low-melting solid.[17] The oiling out is likely due to a mixture of unreacted starting materials, by-products, and/or residual solvents.
-
Proposed Solution: Column Chromatography
-
Rationale: Column chromatography is highly effective for separating compounds with different polarities. This compound is moderately polar. Most common impurities, like unreacted 5-bromo-2-furaldehyde, are slightly more polar, while by-products like biphenyl are non-polar. This difference allows for efficient separation on a silica gel column.
-
Step-by-Step Protocol:
-
TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate to determine an appropriate solvent system. Spot your crude product against the starting materials if available. Test various ratios of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane). Aim for an Rf value of ~0.3 for the product spot.
-
Column Packing: Prepare a slurry of silica gel in your chosen low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack the column.[18]
-
Sample Loading: Dissolve your crude oil in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ("dry loading"). This prevents band broadening. Gently add this powder to the top of your packed column.
-
Elution: Begin eluting with the low-polarity solvent mixture. A gradient elution is often most effective. You can start with 100% Hexanes to elute very non-polar impurities (like biphenyl), then gradually increase the proportion of Ethyl Acetate (e.g., to 5%, 10%, 15%) to elute your product.[19]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[19]
-
-
Problem 2: My ¹H NMR spectrum shows my product, but there are small, unidentifiable peaks in the aromatic region.
-
Plausible Cause: These signals could correspond to process-related impurities that have similar structures, such as positional isomers (e.g., 3-phenyl-2-furaldehyde if the synthesis is not regioselective) or homocoupled by-products.
-
Proposed Solution: High-Resolution Analysis and Recrystallization
-
Rationale: When impurities are structurally very similar to the product, chromatography can be challenging. Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[20] A pure compound will preferentially form a crystal lattice, leaving impurities behind in the solvent.
-
Step-by-Step Protocol:
-
Identification Confirmation: Use LC-MS to get accurate mass data for the main peak and the impurity peaks. This can help confirm if the impurities are isomers (same mass) or other by-products.
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[20]
-
Screening Table:
Solvent / System Rationale Procedure Ethanol or Isopropanol The product has moderate polarity; alcohols are often good single-solvent choices. Add a minimum of hot alcohol to dissolve the solid, then cool slowly. Hexanes / Ethyl Acetate A two-solvent system offers fine control over solubility.[21] Dissolve the compound in a minimal amount of hot Ethyl Acetate (the "good" solvent). Slowly add hot Hexanes (the "poor" solvent) until the solution becomes faintly cloudy. Add a drop of hot Ethyl Acetate to clarify, then allow to cool slowly. | Toluene | Aromatic solvents can be effective for aromatic compounds. | Use the single-solvent method. |
-
-
Recrystallization Procedure: a. Dissolve the impure this compound in the minimum amount of the chosen hot solvent/solvent system in an Erlenmeyer flask. b. If the solution is colored by insoluble impurities, you may perform a hot filtration. c. Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of large, pure crystals. d. Once crystal formation appears complete, cool the flask further in an ice bath to maximize the yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. f. Dry the crystals under vacuum.
-
Purity Check: Analyze the purified crystals and the remaining mother liquor by HPLC or NMR to confirm the successful removal of the impurities.
-
-
Workflow & Data Visualization
Impurity Remediation Workflow
The following diagram outlines a logical workflow for assessing and purifying a crude batch of this compound.
Caption: Decision workflow for selecting a purification strategy.
Typical HPLC Method Parameters
The following table provides a starting point for developing an HPLC method for purity analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile (ACN) and Water (with 0.1% Formic or Phosphoric Acid) | ACN is a common organic modifier. Acid improves peak shape for aldehydes.[22] |
| Elution | Gradient: Start at 40% ACN, ramp to 95% ACN over 15 min | A gradient is effective for separating impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm or 310 nm | Furaldehyde derivatives show strong UV absorbance in this range.[12][14] |
| Injection Volume | 10 µL | Standard injection volume. |
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993.
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769420, this compound.
- Li, Y., et al. (2022). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis.
- SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column.
- Sravani, G., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research.
- Wang, Q., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports, 9(1), 19243.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Wang, Q., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific Reports.
- Request PDF. (n.d.). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages.
- Polovková, M., & Šimko, P. (2017). Determination and occurrence of 5-hydroxymethyl-2-furaldehyde in white and brown sugar by high performance liquid chromatography. Food Chemistry, 224, 141-145.
- Plietker, B., et al. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2022(2), M1389.
- Gaspar, E. M. S. M., & Lopes, J. F. (2009). Simple gas chromatographic method for furfural analysis. Journal of Chromatography A, 1216(14), 2762–2767.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1995). Furfural. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Lyon (FR): International Agency for Research on Cancer.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81567, 5-(4-Nitrophenyl)-2-furaldehyde.
- Varshney, M. M., Husain, A., & Parcha, V. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences.
- Masino, F., et al. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Journal of Chromatography A, 1017(1-2), 141–149.
Sources
- 1. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple gas chromatographic method for furfural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furfural - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound 96 13803-39-9 [sigmaaldrich.com]
- 18. orgsyn.org [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. mt.com [mt.com]
- 21. Tips & Tricks [chem.rochester.edu]
- 22. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
managing reaction temperature in the synthesis of 5-Phenyl-2-furaldehyde
An exceptional resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the critical role of temperature management in the synthesis of 5-Phenyl-2-furaldehyde. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but a foundational understanding of the chemical principles at play, ensuring both successful synthesis and the ability to diagnose and resolve experimental challenges.
The Critical Role of Temperature in Cross-Coupling Syntheses
The synthesis of this compound, most commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, is highly sensitive to thermal conditions.[1][2] Temperature is not merely a parameter to be set; it is a dynamic tool that governs reaction kinetics, catalyst stability, and the ultimate yield and purity of the final product. Inadequate temperature control can lead to a cascade of issues, including incomplete reactions, catalyst decomposition, and the formation of unwanted byproducts through thermal degradation.[3][4] This guide provides the necessary insights to navigate these challenges effectively.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on diagnosing and resolving issues rooted in reaction temperature.
Question 1: My reaction yield is significantly lower than expected. How do I determine if the temperature is the culprit?
Answer: Low yield is a common problem directly linked to suboptimal reaction temperature. The cause can be twofold: a temperature that is too low, leading to poor reaction kinetics, or a temperature that is too high, causing degradation of reactants, products, or the catalyst.
-
Insufficiently High Temperature: Palladium-catalyzed cross-coupling reactions have an activation energy barrier that must be overcome.[5] If the reaction temperature is too low, the rate of productive catalytic turnover will be slow, leading to an incomplete reaction within a practical timeframe. For many Suzuki-Miyaura couplings involving 5-bromo-2-furaldehyde, temperatures in the range of 70-100°C are often required to achieve a reasonable reaction rate.[1][6]
-
Excessively High Temperature: Conversely, excessive heat can be detrimental. The furan moiety is susceptible to thermal decomposition.[3][7] Furthermore, the desired product, this compound, can also degrade or participate in side reactions like polymerization at elevated temperatures.[8] High temperatures can also accelerate the decomposition of the palladium catalyst (often observed as the formation of palladium black), reducing its activity over the course of the reaction.[4]
Troubleshooting Steps:
-
Review Your Protocol: Compare your heating temperature against established protocols for similar substrates. A typical starting point for the Suzuki-Miyaura synthesis of this compound is between 70-80°C.[1]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of your starting material (e.g., 5-bromo-2-furaldehyde). If you observe that the reaction has stalled with significant starting material remaining, the temperature may be too low.
-
Inspect the Reaction Mixture: Look for the formation of dark, insoluble materials (humus) or the precipitation of palladium black.[4][9] These are indicators of decomposition and suggest the temperature is too high.
-
Systematic Optimization: If you suspect a temperature issue, perform a series of small-scale optimization reactions, varying the temperature in 10°C increments (e.g., 60°C, 70°C, 80°C, 90°C) while keeping all other parameters constant. This will help you identify the optimal thermal window for your specific substrate combination and catalyst system.
Question 2: I'm observing significant byproduct formation in my final product analysis. How can I adjust the temperature to improve selectivity?
Answer: The formation of byproducts is often a direct consequence of the reaction temperature being too high. Elevated temperatures can open up competing reaction pathways.
Common Temperature-Induced Side Reactions:
-
Protodeborylation: At high temperatures, the phenylboronic acid can react with trace amounts of water or other protic species in the solvent, leading to the formation of benzene instead of coupling to the furan ring.
-
Homocoupling: Aryl halides or boronic acids can couple with themselves to form biphenyl or other undesired symmetrical products. While often driven by catalyst or ligand choice, high temperatures can exacerbate this issue.
-
Product Degradation: As mentioned, this compound itself can degrade. Furfural undergoes unimolecular decomposition at very high temperatures to form furan and carbon monoxide.[3] While these extreme temperatures are not typical for solution-phase synthesis, localized overheating or prolonged reaction times at high temperatures can lead to a complex mixture of degradation products.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and address byproduct formation issues related to temperature.
Caption: Troubleshooting Decision Tree for Byproduct Formation.
Question 3: My palladium catalyst turned black shortly after reaching the target temperature. What does this mean and how can I prevent it?
Answer: The formation of a black precipitate is a classic sign of palladium catalyst decomposition, where the soluble, catalytically active Pd(0) or Pd(II) species agglomerate into inactive, bulk palladium metal (Pd black).[4] Temperature is a primary factor in this process.
Causes of Thermal Catalyst Decomposition:
-
Ligand Dissociation: Most palladium catalysts used in cross-coupling reactions are stabilized by phosphine or N-heterocyclic carbene (NHC) ligands. At high temperatures, these ligands can dissociate from the palladium center. The resulting "naked" palladium atoms are highly unstable and rapidly aggregate.
-
Reductive Collapse: The catalytic cycle involves changes in the oxidation state of palladium. High temperatures can promote undesirable reductive pathways that lead to the formation of Pd(0) in a form that is not stabilized by the ligand, causing it to crash out of solution.
Preventative Measures:
-
Strict Temperature Control: Avoid "overshooting" the target temperature. Use an oil bath with a reliable temperature controller rather than a heating mantle, which can have poor regulation and create hot spots.
-
Use a More Thermally Stable Catalyst System: If your reaction requires high temperatures, consider using a catalyst with more robust ligands. Bulky, electron-rich phosphine ligands or NHC ligands often form more stable palladium complexes that can tolerate higher temperatures.
-
Ensure an Inert Atmosphere: Oxygen can accelerate the decomposition of many palladium catalysts. Ensure your reaction flask is thoroughly purged with an inert gas like argon or nitrogen before heating.
-
Lower the Temperature: The most straightforward solution is to operate at a lower temperature. While this may slow the reaction rate, it often preserves the catalyst's lifespan, leading to a higher overall yield. A reaction that runs to 90% completion over 12 hours at 70°C is far better than one that dies after 1 hour at 100°C with only 30% conversion.
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature range for the Suzuki-Miyaura synthesis of this compound?
A1: Based on various reported procedures, a general optimal temperature range is 70°C to 100°C .[1][6] One specific protocol for coupling 5-bromo-2-furaldehyde with (4-bromophenyl)boronic acid specifies heating at 70-80°C overnight.[1] However, some variations exist. For example, a Suzuki coupling using a specific palladium complex in ethanol can afford a high yield at a lower temperature.[10] It is crucial to note that the optimal temperature is highly dependent on the specific catalyst, ligands, base, and solvent system being employed.[11]
Q2: How does the choice of solvent influence the required reaction temperature?
A2: The solvent's boiling point fundamentally dictates the maximum accessible reaction temperature at atmospheric pressure. For instance, using a low-boiling solvent like THF (boiling point ~66°C) will limit the reaction temperature to reflux around that point. In contrast, higher-boiling solvents like toluene (b.p. ~111°C), dioxane (b.p. ~101°C), or DMF (b.p. ~153°C) allow for a much wider operational temperature range.[1][12] The solvent also affects the solubility of the reagents and the stability of the catalytic species, which can indirectly influence the ideal temperature.
Q3: Can the synthesis be performed efficiently at room temperature?
A3: Yes, under certain conditions. While many protocols require heating, specific, highly active catalyst systems have been developed that can facilitate the reaction at room temperature. One report describes the synthesis of this compound from 5-bromo-2-furaldehyde and phenylboronic acid at room temperature in water using palladium(II) acetate and a phase-transfer catalyst, yielding 74%.[10] Performing the reaction at room temperature can be highly advantageous for minimizing thermal degradation and simplifying the experimental setup. However, it typically requires a more specialized and often more expensive catalyst system.
Q4: What are the visual signs of thermal degradation of the furan-containing product?
A4: The most common sign is a darkening of the reaction mixture beyond what is expected from the catalyst color. Furan and furfural derivatives, when subjected to excessive heat, can undergo polymerization and form dark, often insoluble, materials sometimes referred to as "humus" or tars.[9] If your reaction mixture turns from a clear yellow or light brown to a dark brown or black (unrelated to Pd black precipitation), it is a strong indication that your product or starting materials are degrading.
Data & Protocols
Summary of Reaction Conditions
The following table summarizes various conditions reported for palladium-catalyzed syntheses of this compound, highlighting the importance of the interplay between catalyst, solvent, and temperature.
| Starting Materials | Catalyst / Reagents | Solvent | Temperature | Yield (%) | Reference |
| 5-bromo-2-furaldehyde, Phenylboronic acid | Pd(OAc)₂, Tetrabutylammonium bromide | Water | Room Temp | 74 | [10] |
| 5-bromo-2-furaldehyde, (4-bromophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O | 70-80°C | N/A | [1] |
| 5-bromo-2-furaldehyde, Phenyl tributyl tin | 5% Pd(PPh₃)₂Cl₂ | Dichloroethane | Reflux | 61 | [10] |
| 5-iodo-2-furaldehyde, Phenylboronic acid | Pd catalyst, Base | DMF/Water | 100°C | 91 | [10] |
| 2-furaldehyde, Benzene | Pd(OAc)₂ | Acetic Acid | Reflux | N/A | [10] |
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative example for the synthesis of this compound, adapted from established methodologies.[1]
Materials:
-
5-Bromo-2-furaldehyde (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)
-
Toluene (4 mL)
-
Ethanol (4 mL)
-
Deionized Water (3 mL)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.
Procedure:
-
To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvents (Toluene, Ethanol, and Water) to the flask via syringe.
-
Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Place the flask in a pre-heated oil bath set to 70-80°C.
-
Stir the reaction mixture vigorously overnight (approximately 12-16 hours). Monitor the reaction's progress by TLC or LC-MS.
-
After the reaction is complete (as indicated by the consumption of the starting halide), cool the mixture to room temperature.
-
Add 50 mL of deionized water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
References
- Hassan, A.S., Osman, S.A., & Hafez, T.S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
- Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). MDPI. [Link]
- Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
- Step-by-Step Hybrid Conversion of Glucose to 5-acetoxymethyl-2-furfural Using Immobilized Enzymes and Cation Exchange Resin. (2021). MDPI. [Link]
- Synthesis of Furfural from Xylose and Xylan. (2010). PMC - NIH. [Link]
- Munendra, M., et al. (2013). Synthesis and Characterization of 5-(Substituted Phenyl)-2-Furfuraldehydes from Substituted Anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806. [Link]
- The effect of various temperatures on the Suzuki coupling reaction. (n.d.).
- 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. (2002). PubMed. [Link]
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature W
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]
- Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. (2013). PubMed. [Link]
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009).
- Synthesis method of 5-bromo-2-furaldehyde. (2012).
- Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. (2008). Journal of the Korean Chemical Society. [Link]
- Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. (2011). PubMed. [Link]
- 5-methylfurfural. (n.d.). Organic Syntheses Procedure. [Link]
- Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. (2023). Green Chemistry (RSC Publishing). [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- 5-Hydroxymethyl-2-Furfural (HMF) – Heat-Induced Formation, Occurrence in Food and Biotransformation. (2010). Polish Journal of Food and Nutrition Sciences. [Link]
- Temperature effect on coupling reaction. (2016).
- Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. (2018).
- Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. (2018). RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Work-up and Purification of 5-Phenyl-2-furaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenyl-2-furaldehyde. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that are commonly encountered during the post-reaction work-up and purification stages. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction mixture is a complex dark tar after quenching. What is the likely cause and how can I improve the work-up?
Answer: The formation of dark, tarry substances is a common issue when working with furan derivatives, which are notoriously sensitive to acidic conditions.[1] The furan ring can undergo acid-catalyzed polymerization or ring-opening reactions, especially in the presence of strong mineral acids often used for quenching.[1][2]
Troubleshooting Steps & Explanations:
-
pH Control is Critical: Avoid quenching your reaction with strong acids like HCl or H₂SO₄. Instead, opt for a milder approach. A saturated aqueous solution of ammonium chloride (NH₄Cl) is an excellent choice as it is weakly acidic and effective at neutralizing organometallic reagents. Alternatively, a buffered solution or even careful, dropwise addition of dilute acetic acid while monitoring the pH to keep it above 4 can prevent degradation.[1]
-
Temperature Management: Perform all quenching and washing steps at low temperatures (0 °C or below) using an ice bath. This minimizes the rate of potential decomposition reactions.[1]
-
Inert Atmosphere: If your synthesis involved air-sensitive reagents, ensure that the work-up is initiated under an inert atmosphere (e.g., nitrogen or argon) until all reactive species are quenched. This prevents the formation of peroxides and other undesired byproducts.
Troubleshooting Scenario 1: Low yield after extraction and solvent removal.
Issue: After performing a standard aqueous work-up and extraction with an organic solvent, the yield of crude this compound is significantly lower than expected based on TLC or LC-MS analysis of the reaction mixture.
Potential Causes & Solutions:
-
Product Solubility in the Aqueous Layer: While this compound is generally soluble in common organic solvents, its polarity might lead to some partitioning into the aqueous phase, especially if the aqueous layer has a high salt concentration. To mitigate this, perform multiple extractions (3-4 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume. Additionally, saturating the aqueous layer with brine (saturated NaCl solution) will decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
-
Emulsion Formation: Emulsions can trap your product at the interface between the aqueous and organic layers, leading to significant loss.
-
Prevention: Add brine to the separatory funnel to help break up emulsions.
-
Resolution: If an emulsion forms, try passing the mixture through a pad of Celite® or glass wool. Gentle swirling or allowing the mixture to stand for an extended period can also be effective.
-
-
Product Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal on a rotary evaporator, especially if a high vacuum and elevated temperature are used. Use a moderate vacuum and a water bath temperature not exceeding 40-50 °C.
FAQ 2: How do I effectively remove residual palladium catalyst from my product?
Answer: Palladium catalysts, commonly used in cross-coupling reactions to synthesize this compound (e.g., Suzuki-Miyaura or Heck coupling), must be thoroughly removed, especially for pharmaceutical applications.[3][4][5]
Recommended Procedures:
-
Filtration through Celite® or Silica Gel: After the reaction is complete, and before aqueous work-up, it is often beneficial to filter the reaction mixture through a pad of Celite® or a short plug of silica gel.[6][7] This will remove the bulk of the palladium on carbon or other heterogeneous catalysts. Wash the filter cake thoroughly with the reaction solvent or another suitable organic solvent to ensure complete recovery of the product.
-
Aqueous Washes: Certain palladium species can be removed with specific aqueous washes. A wash with a dilute solution of ammonium hydroxide or thiourea can help to complex and remove residual palladium.
-
Adsorbent Treatment: For stubborn residual palladium, treatment of the crude product solution with specialized scavengers can be highly effective.[5] These are typically silica-based materials functionalized with thiols or other palladium-coordinating ligands. The mixture is stirred with the scavenger for a period, followed by filtration.
| Palladium Removal Technique | Advantages | Disadvantages |
| Filtration (Celite®/Silica) | Simple, fast, removes bulk of heterogeneous catalysts. | May not remove all soluble palladium species. |
| Aqueous Washes (NH₄OH, etc.) | Can remove some soluble palladium. | May not be universally effective for all palladium species. |
| Specialized Scavengers | Highly effective for removing trace amounts of palladium. | Can be expensive, may require optimization of conditions. |
Troubleshooting Scenario 2: My final product is an off-white or yellow solid, not the expected color. How can I purify it further?
Issue: After initial purification, the this compound product is colored, indicating the presence of impurities.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[8] The key is to find a suitable solvent or solvent system.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9] For this compound, consider solvent systems like ethanol/water, hexane/ethyl acetate, or toluene.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Column Chromatography: If recrystallization is ineffective or if the impurities are close in polarity to the product, column chromatography on silica gel is the method of choice. A gradient elution with a hexane/ethyl acetate system is a good starting point. Monitor the fractions by TLC to isolate the pure product.
-
Bisulfite Adduct Formation: Aldehydes can be selectively purified by forming a solid bisulfite adduct, which can then be isolated and hydrolyzed back to the pure aldehyde.[10][11][12]
-
Dissolve the crude product in a suitable solvent (e.g., methanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a solid adduct.
-
Filter the solid adduct and wash with a non-polar solvent to remove impurities.
-
Regenerate the pure aldehyde by treating the adduct with a mild base (e.g., saturated sodium bicarbonate solution) or dilute acid, followed by extraction with an organic solvent.[11]
-
Experimental Protocols
Protocol 1: General Work-up Procedure for Suzuki-Miyaura Synthesis of this compound
This protocol assumes the reaction was carried out using a palladium catalyst, a boronic acid, and a base in a suitable solvent mixture.[4][13]
-
Cooling and Filtration: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If a heterogeneous catalyst like Pd/C was used, dilute the mixture with the reaction solvent and filter it through a pad of Celite®. Wash the Celite® pad with additional solvent to ensure all product is collected.
-
Solvent Removal: Combine the filtrate and washes, and remove the organic solvent(s) under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water (to remove water-soluble inorganics).
-
Brine (to facilitate layer separation and remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Visualizations
Work-up Workflow Diagram
Caption: Decision-making process for the purification of this compound.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Furan-Containing Compounds.
- National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Google Patents. (2012). Separation of aromatic aldehydes.
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
- YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
- SciSpace. (2024). Solvent screening for the extraction of aromatic aldehydes.
- ResearchGate. (2022). This compound: Synthesis, reactions and biological activities.
- Antal, M. J., et al. (1990). Mechanism of formation of 5-(hydroxymethyl)-2-furaldehyde from d-fructose and sucrose.
- YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
- ResearchGate. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Organic Syntheses. (n.d.). Furan.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- PubMed. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route.
- ResearchGate. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives.
- Journal of Medicinal and Chemical Sciences. (n.d.). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants.
- Solving Exam Riddles in Organic Chemistry 27. (2025). A furan synthesis with polarity inversion.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Phenyl-2-furaldehyde Derivatives Versus Known Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the furan ring, particularly when derivatized, has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of 5-Phenyl-2-furaldehyde derivatives, juxtaposing their performance against established drugs in key therapeutic areas: oncology, infectious diseases, and inflammation. Drawing upon experimental data, we will explore the mechanistic underpinnings of their activity and present detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The Versatility of the this compound Scaffold
This compound serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1] The inherent reactivity of the aldehyde group, coupled with the potential for substitution on the phenyl ring, allows for extensive chemical modification, leading to the generation of derivatives with finely tuned biological activities. These derivatives have garnered significant attention for their potential as antimicrobial, antitumor, and anti-inflammatory agents.[1]
Anticancer Activity: A Challenge to Conventional Chemotherapeutics
A significant area of investigation for this compound derivatives lies in their potential as anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, a critical process in cell division, making them attractive alternatives to existing chemotherapeutics.
Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various cancer cell lines, in comparison to the well-established anticancer drug, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Example A) | MCF-7 (Breast) | Data not available in a direct comparative context | |
| Doxorubicin | MCF-7 (Breast) | ~0.5 - 2.8 | [2] |
| This compound Derivative (Example B) | HCT-116 (Colon) | Data not available in a direct comparative context | |
| Doxorubicin | HCT-116 (Colon) | ~0.1 - 1.0 | [3] |
| 5-(4-chlorophenyl)furan derivative (7c) | Leukemia SR | 0.09 | [4] |
| Colchicine | Leukemia SR | >1 (less potent than 7c) | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
Many 5-halophenyl-2-furaldehyde derivatives exert their anticancer effects by inhibiting tubulin polymerization.[4] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for the formation of the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[4]
The induction of apoptosis is a key hallmark of effective anticancer agents. Tubulin inhibitors can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This pathway involves the activation of a cascade of caspases, leading to the execution of cell death. Furthermore, the disruption of microtubule dynamics can also influence other signaling pathways, such as the NF-κB pathway, which plays a complex role in cancer cell survival and proliferation.[5]
Caption: Apoptosis signaling pathway induced by tubulin inhibitors.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi, offering a potential new class of antimicrobial agents.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various microbial strains, compared to the broad-spectrum antibiotic, Ciprofloxacin.
| Compound/Drug | Microbial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin-based 1,3,4-oxadiazole derivative | S. aureus | 0.062 | [6] |
| Ciprofloxacin | S. aureus | 0.030 | [6] |
| Ciprofloxacin-based 1,3,4-oxadiazole derivative | E. coli | 0.125 | [6] |
| Ciprofloxacin | E. coli | 0.030 | [6] |
| 4-[(5-aryl-2-furyl)carbonothioyl]morpholines | C. neoformans | 4 - 8 | [4] |
| Standard Antifungal | C. neoformans | Data not available for direct comparison |
Note: The data represents derivatives of ciprofloxacin containing a heteroaryl moiety, which may include a furan ring, and other furan derivatives. This provides an indication of the potential of this class of compounds.
Mechanism of Action
The precise antimicrobial mechanism of this compound derivatives is still under investigation. However, it is hypothesized that their activity may stem from their ability to interfere with essential cellular processes in microorganisms. For some derivatives, inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, has been suggested as a potential mechanism, similar to quinolone antibiotics like ciprofloxacin.[6] The lipophilic nature of the phenyl group and the overall molecular structure likely facilitate penetration of the microbial cell membrane.
Anti-inflammatory Activity: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. This compound derivatives have shown potential as anti-inflammatory agents, possibly by modulating key inflammatory pathways.
Comparative Anti-inflammatory Potential
The following table provides a conceptual comparison of the anti-inflammatory activity of compounds structurally related to this compound derivatives with the selective COX-2 inhibitor, Celecoxib.
| Compound/Drug | Assay | Efficacy | Reference |
| Substituted pyrazole derivatives | In vitro COX-2 Inhibition (IC50) | Potent, with some exceeding Celecoxib | [7] |
| Celecoxib | In vitro COX-2 Inhibition (IC50) | 0.055 µM | [8] |
| Substituted pyrazole derivatives | Carrageenan-induced rat paw edema (% inhibition) | Significant, comparable to Celecoxib | [7] |
| Celecoxib | Carrageenan-induced rat paw edema (% inhibition) | ~43% | [8] |
Note: The data is for pyrazole derivatives, a class of compounds that can be synthesized from furan-containing precursors and share structural similarities. This provides an indication of the potential anti-inflammatory activity of furan-based compounds.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Inflammation is a complex biological response involving the activation of various signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] Upon activation by inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes. Some anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.
Caption: The NF-κB signaling pathway in inflammation.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of this compound derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference drug (e.g., Doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobial agents.
Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a specific bacterium. The compound diffuses into the agar, and if the bacterium is susceptible, a clear zone of inhibition will form around the disk.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with the this compound derivatives and the reference antibiotic (e.g., Ciprofloxacin) onto the surface of the agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disk.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.
Mechanism of Action: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence. Inhibitors of tubulin polymerization will prevent or reduce this increase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the this compound derivative or a known inhibitor (e.g., colchicine) at various concentrations, and finally the purified tubulin.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.
-
Data Analysis: Plot the absorbance or fluorescence as a function of time. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibitory activity.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with diverse biological activities. The experimental data, while still emerging, suggests their potential to rival or even surpass the efficacy of some established drugs in the fields of oncology, infectious diseases, and inflammation. Their activity as tubulin polymerization inhibitors highlights a particularly compelling avenue for the development of novel anticancer agents.
Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to optimize their pharmacokinetic and pharmacodynamic properties. Head-to-head comparative studies with a broader range of known drugs are crucial for establishing their therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and standardize future investigations, ultimately paving the way for the development of new and effective therapies based on the versatile this compound scaffold.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). 30 Years of NF-κB: A Blossoming of Relevance to Human Pathobiology. Cell, 168(1-2), 37–57. [Link]
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM Health. [Link]
- Creative Diagnostics.
- Zhong, C., Wang, S., Xia, L., Yang, X., Fang, L., Zhang, X., ... & Gohda, E. (2021). The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway.
- Twomey, J. D., Amm, H. M., De-Qi, X., & Zhang, B. (2018). Tubulin couples death receptor 5 to regulate apoptosis. Oncotarget, 9(10), 9123. [Link]
- Sadeghi-Aliabadi, H., Mirian, M., & Rastegar, H. (2014). Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones. International journal of molecular sciences, 15(12), 22449-22466. [Link]
- Krol, M., Szczygiel, M., Szulc, K., & Grzelak, A. (2020).
- ResearchGate. (n.d.). Pharmacological inhibition of tubulin enhances TRAIL-induced apoptosis. [Link]
- Semantic Scholar. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
- National Institutes of Health. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. [Link]
- National Center for Biotechnology Information. (2023).
- National Institutes of Health. (2022).
- National Institutes of Health. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. [Link]
- PubMed. (2005).
- National Center for Biotechnology Information. (2022). Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. [Link]
- ResearchGate. (n.d.).
- MDPI. (2023).
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
- ResearchGate. (n.d.). Novel 2-phenyl-4,5,6,7-tetrahydro[ b ]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. [Link]
- National Center for Biotechnology Information. (2011).
- MDPI. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 5-Aryl-2-Furaldehydes for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 5-aryl-2-furaldehydes have emerged as a class of compounds with significant cytotoxic potential against various cancer cell lines. This guide offers an in-depth comparison of the cytotoxic profiles of different 5-aryl-2-furaldehydes, supported by experimental data and detailed protocols. We will explore the structure-activity relationships that govern their potency and delve into the molecular mechanisms underpinning their cytotoxic effects, providing a crucial resource for researchers in oncology and drug discovery.
The Structural Significance of the 5-Aryl-2-Furaldehyde Moiety
The 5-aryl-2-furaldehyde scaffold is characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position. This arrangement confers a unique electronic and steric profile that is amenable to inducing biological activity. The aldehyde acts as a reactive center, capable of forming Schiff bases and participating in other nucleophilic additions within the cellular environment. The nature of the substituent on the aryl ring plays a pivotal role in modulating the molecule's overall cytotoxicity.
Comparative Cytotoxicity: A Look at the Structure-Activity Relationship
Generally, the introduction of electron-withdrawing groups on the aryl moiety tends to enhance cytotoxic activity. For instance, studies on 5-arylidene-2(5H)-furanones have shown that the presence of a nitro group on the aromatic ring increases cytotoxicity[1]. This suggests that 5-(nitrophenyl)-2-furaldehydes could be more potent cytotoxic agents compared to their unsubstituted or electron-donating group-substituted counterparts. The increased activity is likely due to the enhanced electrophilicity of the molecule, making it more susceptible to nucleophilic attack by biological macromolecules.
Conversely, the introduction of electron-donating groups, such as methyl or methoxy groups, may lead to a decrease in cytotoxic activity[2]. However, the position of these substituents can also influence the biological effect.
To provide a clearer, albeit illustrative, picture, the following table summarizes hypothetical IC50 values for a series of 5-aryl-2-furaldehydes against a generic human cancer cell line, based on established SAR principles.
| 5-Aryl-2-Furaldehyde Derivative | Aryl Substituent (R) | Predicted IC50 (µM) |
| 1 | -H (Phenyl) | 25 |
| 2 | -4-NO2 (4-Nitrophenyl) | 8 |
| 3 | -4-Cl (4-Chlorophenyl) | 15 |
| 4 | -4-CH3 (4-Methylphenyl) | 40 |
| 5 | -4-OCH3 (4-Methoxyphenyl) | 55 |
Note: These values are illustrative and intended to represent the general trend in structure-activity relationships. Actual IC50 values will vary depending on the cell line and experimental conditions.
Delving into the Mechanism of Action: Oxidative Stress and Apoptosis
The cytotoxic effects of furan derivatives, including 5-aryl-2-furaldehydes, are often mediated by the induction of oxidative stress and the subsequent triggering of apoptosis (programmed cell death)[3][4].
The Role of Reactive Oxygen Species (ROS)
5-Aryl-2-furaldehydes can lead to an imbalance in the cellular redox state, resulting in the accumulation of reactive oxygen species (ROS)[5]. This increase in ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. The aldehyde functional group can react with cellular thiols, such as glutathione (GSH), depleting the cell's primary antioxidant defense and further exacerbating oxidative stress.
Induction of Apoptosis
The overwhelming oxidative stress and cellular damage can trigger the intrinsic pathway of apoptosis. This process is characterized by:
-
Mitochondrial Dysfunction: Increased ROS levels can lead to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates a cascade of enzymatic reactions involving a family of proteases called caspases. Key executioner caspases, such as caspase-3 and caspase-9, are activated, leading to the cleavage of essential cellular proteins and the dismantling of the cell[5].
-
DNA Fragmentation: Activated caspases are responsible for the fragmentation of the cell's DNA, a hallmark of apoptosis.
Involvement of the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis[6]. Oxidative stress is a known activator of several branches of the MAPK pathway, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Activation of these pathways in response to cellular stress can promote apoptosis. While direct evidence for 5-aryl-2-furaldehydes is still emerging, it is plausible that their cytotoxicity is, at least in part, mediated through the activation of these pro-apoptotic MAPK signaling cascades.
Caption: Proposed mechanism of 5-aryl-2-furaldehyde cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two commonly used cytotoxicity assays.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 5-aryl-2-furaldehyde derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve.
-
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the 5-aryl-2-furaldehyde derivatives.
-
It is crucial to include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) to induce 100% cell death.
-
Medium Background: Wells containing culture medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically involves mixing a substrate and a catalyst solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of a stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration and determine the IC50 value.
-
Conclusion
5-Aryl-2-furaldehydes represent a promising class of compounds with tunable cytotoxic properties. The structure-activity relationship, largely governed by the electronic nature of the aryl substituents, provides a rational basis for the design of more potent anticancer agents. Their mechanism of action appears to be multifactorial, involving the induction of oxidative stress, activation of pro-apoptotic signaling pathways like MAPK, and ultimately, the initiation of apoptosis. The detailed experimental protocols provided in this guide will enable researchers to reliably assess the cytotoxic potential of novel 5-aryl-2-furaldehyde derivatives and contribute to the development of the next generation of cancer therapeutics.
References
- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
- Lee, S. K., et al. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of Pharmacal Research, 27(5), 485-494.
- Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Helwa, A. A., et al. (2017). IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells.
- Helwa, A. A., et al. (2018). IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells.
- Miyazaki, Y., et al. (2015).
- Ulusoy, H. B., et al. (2024). Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. Andrologia, e15024.
- De Meyer, T., et al. (2018). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Molecules, 23(10), 2633.
- O'Brien, P. J., et al. (2023). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. Journal of Biochemical and Molecular Toxicology, 37(6), e23315.
- El-Sayed, W. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(22), 6945.
- Chen, Y., et al. (2011). Antitumor agents. 2. Synthesis, structure-activity relationships, and biological evaluation of substituted 5H-pyridophenoxazin-5-ones with potent antiproliferative activity. Journal of Medicinal Chemistry, 54(15), 5485-5496.
- Et-Touys, A., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Molecules, 26(6), 1706.
- R&D Systems. (n.d.).
- Dhillon, A. S., et al. (2019). RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression. Journal of Cellular Physiology, 234(9), 14951-14965.
- Shin, S. S., et al. (2004). In vitro structure-activity relationship and in vivo studies for a novel class of cyclooxygenase-2 inhibitors: 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives. Journal of Medicinal Chemistry, 47(4), 792-804.
- National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-furaldehyde. PubChem.
- Li, J., et al. (2010). Low-dose 5-fluorouracil induces cell cycle G2 arrest and apoptosis in keloid fibroblasts.
- Kumar, R., et al. (2022).
- Hernández-Vázquez, E., et al. (2019). Cytotoxic Activity and Structure–Activity Relationship of Triazole‐Containing Bis(Aryl Ether) Macrocycles. ChemistrySelect, 4(31), 9133-9139.
- Kim, J. S., et al. (2012). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 33(1), 221-228.
- Zhao, L., et al. (2014).
- Gruhlke, M. C., et al. (2009). Cell cycle arrest in early mitosis and induction of caspase-dependent apoptosis in U937 cells by diallyltetrasulfide (Al2S4). Apoptosis, 14(5), 641-654.
- Batir, M. B., et al. (2024). Erica arborea L. induces apoptosis and G2/M cell cycle arrest by regulating the CDK signaling pathway through. Annals of Medical Research, 31(11), 921-929.
Sources
- 1. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stress-mediated antiproliferative effects of furan-containing sulfur flavors in human leukemia Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for the Quantification of 5-Phenyl-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Phenyl-2-furaldehyde and the Imperative for Accurate Quantification
This compound is a chemical intermediate with applications in the synthesis of various organic compounds.[1][2] Its role as a building block in the creation of more complex molecules, including potential pharmaceutical compounds, necessitates a reliable and validated analytical method for its quantification.[2] Accurate determination of its purity and concentration in different matrices is critical for ensuring the quality, safety, and efficacy of end products. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for such quantitative analyses due to its high resolution, sensitivity, and specificity.
This guide will first present a robust HPLC method tailored for the analysis of this compound, followed by a comprehensive discussion of its validation in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[3][4][5][6][7][8][9][10][11][12] Subsequently, a comparative analysis with alternative analytical techniques will be provided to offer a holistic perspective on the available methodologies.
Proposed HPLC Method for the Quantification of this compound
Based on the analysis of structurally similar compounds like 5-Hydroxymethyl-2-furaldehyde and other aromatic aldehydes, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as a suitable approach for the quantification of this compound.[13][14][15]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar this compound, allowing for good separation from polar impurities. |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v), isocratic | A mixture of acetonitrile and water provides a good polarity balance for eluting the analyte with a reasonable retention time and symmetric peak shape. An isocratic elution is simpler and more robust for routine quality control analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate that typically provides good chromatographic efficiency without generating excessive backpressure. |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) | The conjugated system of this compound is expected to exhibit strong UV absorbance, providing high sensitivity. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the potential for column overload. |
| Column Temperature | 25 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Validation of the Proposed HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][9] The following validation parameters, as stipulated by ICH and USP guidelines, must be thoroughly evaluated.[4][6][7]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte) to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Analyze a solution of pure this compound.
-
Analyze a spiked sample containing this compound and potential impurities or degradation products.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound and analyze the resulting solutions to ensure that the degradation product peaks do not interfere with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][7]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), y-intercept, and slope of the regression line. An R² value of ≥ 0.999 is generally considered acceptable.[16]
Range
The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration limits.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[7]
Experimental Protocol:
-
Prepare samples with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
The acceptance criterion for recovery is typically within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment. The RSD should typically be ≤ 2%.[7]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment. The results from both studies are then statistically compared.
-
Reproducibility: Assessed by means of an inter-laboratory trial, though not always required for methods intended for use within a single laboratory.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5 °C)
-
-
Analyze a sample under each of the modified conditions and evaluate the effect on the results (e.g., retention time, peak area, and peak symmetry). The method is considered robust if the results remain within the acceptance criteria.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the quantification of aldehydes. A comparison of these methods is presented below.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | UV-Visible Spectrophotometry (with Derivatization) |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by flame ionization detection. | Reaction of the aldehyde with a chromogenic reagent (e.g., 2,4-dinitrophenylhydrazine) to form a colored product, followed by measurement of absorbance.[17] |
| Specificity | High; can separate the analyte from structurally similar impurities. | High; excellent for separating volatile compounds. | Moderate to low; can be susceptible to interference from other carbonyl compounds. |
| Sensitivity | Good to excellent, depending on the chromophore. | Excellent, especially with a flame ionization detector (FID). | Good, can be enhanced by the choice of derivatizing agent. |
| Sample Throughput | Moderate. | Moderate. | High. |
| Instrumentation Cost | Moderate to high. | Moderate. | Low. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Simple and cost-effective for routine analysis where high specificity is not required. |
Summary of Validation Parameters for the Proposed HPLC Method
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| LOD & LOQ | Determined and appropriate for the intended application. |
| Robustness | Results remain within acceptance criteria after small, deliberate changes in method parameters. |
Experimental Workflow and Logical Relationships
HPLC Method Validation Workflow
Caption: A diagram comparing key attributes of different analytical methods for aldehyde quantification.
Conclusion
The proposed reversed-phase HPLC method with UV detection offers a robust, specific, and sensitive approach for the quantification of this compound. A thorough validation, encompassing specificity, linearity, range, accuracy, precision, limits of detection and quantitation, and robustness, is paramount to ensure the reliability of the analytical data. While alternative methods like GC-FID and UV-Visible spectrophotometry exist, the HPLC method provides a superior balance of specificity and applicability for non-volatile analytes in complex matrices, making it the recommended technique for quality control and research applications involving this compound.
References
- United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn.
- USP <1225> Method Validation - BA Sciences.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- gmp-compliance.org. (2016, March 16). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management.
- United States Pharmacopeia. (n.d.). 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
- Hassan, A. S., et al. (2025, August 7). This compound: Synthesis, reactions and biological activities. ResearchGate.
- LookChem. (n.d.). Cas 13803-39-9, this compound.
- Varshney, M. M., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. ResearchGate.
- Varshney, M. M., et al. (2015, June 7). (PDF) Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate.
- SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column.
- Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993.
- Beljaars, P. R., et al. (1998). High Performance Liquid Chromatographic Determination of 2-Furaldehyde and 5-Hydroxymethyl-2-Furaldehyde in Processed Citrus Juices. Journal of Chromatographic Science, 35(12), 578-83.
- Turco, S., et al. (2013). Determination of 5-hydroxymethyl-2-furaldehyde in royal jelly by a rapid reversed phase HPLC method. Analytical Methods, 5(19), 5010-5013.
- Wang, Q., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific reports, 9(1), 19243.
- Wang, Q., et al. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Scientific reports, 9(1), 19243.
- Kim, J., et al. (2024). Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. ACS Omega.
- Squiming, N. A., et al. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Science and Engineering Journal, 16(1).
- Wang, Q., et al. (2019). (PDF) Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. uspbpep.com [uspbpep.com]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. investigationsquality.com [investigationsquality.com]
- 11. USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management - ECA Academy [gmp-compliance.org]
- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scienggj.org [scienggj.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antifungal Efficacy of 5-Phenyl-2-furaldehyde Schiff Bases and Fluconazole
A Technical Guide for Researchers in Mycology and Drug Development
In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, Schiff bases derived from 5-phenyl-2-furaldehyde have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antifungal activity of these synthetic compounds against fluconazole, a widely used triazole antifungal. By examining their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess their potential as next-generation antifungals.
Introduction: The Pressing Need for Novel Antifungals
The global burden of invasive fungal infections is substantial, with high rates of morbidity and mortality, particularly in immunocompromised individuals. The widespread use of existing antifungal drugs, such as fluconazole, has unfortunately led to the emergence of resistant strains of Candida, Aspergillus, and other pathogenic fungi. This growing resistance necessitates the exploration of new chemical entities with unique mechanisms of action. Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds known for their broad spectrum of biological activities, including antibacterial, antiviral, and antifungal properties[1]. The incorporation of a furan ring, as seen in this compound, is a strategic choice, as furan derivatives themselves are recognized for their diverse pharmacological applications.
This guide will delve into the scientific rationale behind investigating this compound Schiff bases as potential alternatives or adjuncts to fluconazole, presenting available data to facilitate an objective comparison.
Mechanisms of Antifungal Action: A Tale of Two Chemistries
The antifungal efficacy of any compound is intrinsically linked to its mechanism of action. Fluconazole and Schiff bases operate through distinct pathways to inhibit fungal growth.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole is a well-established antifungal agent that targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. By inhibiting this enzyme, fluconazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function. This disruption of the cell membrane leads to increased permeability and leakage of cellular contents, resulting in the inhibition of fungal growth.
Caption: Mechanism of action of fluconazole.
This compound Schiff Bases: A Multi-Targeted Approach
The precise mechanism of action for this compound Schiff bases is not as definitively elucidated as that of fluconazole and is likely multifaceted. Research suggests that the antifungal activity of Schiff bases, in general, may involve several targets within the fungal cell[2]. The presence of the azomethine group is considered crucial for their biological activity[3].
One proposed mechanism involves the formation of hydrogen bonds between the azomethine nitrogen and the active sites of cellular enzymes, leading to their deactivation and disruption of normal metabolic processes[2]. Another potential mode of action is the interference with cell wall synthesis, which can alter cell permeability and lead to cell death[2]. Furthermore, Schiff bases have been suggested to cause the denaturation of one or more cellular proteins, thereby inhibiting crucial cellular functions. The lipophilicity of these compounds can also play a role in their ability to penetrate the fungal cell membrane.
Caption: Proposed mechanisms of action for Schiff bases.
Comparative Antifungal Activity: A Data-Driven Assessment
The in vitro antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables present a compilation of MIC data for various Schiff bases (including those derived from furan-containing aldehydes) and fluconazole against common fungal pathogens. It is important to note that the data for Schiff bases and fluconazole may be sourced from different studies, and direct head-to-head comparisons within the same study are limited.
Activity Against Candida Species
| Fungal Strain | This compound Schiff Base Derivative | MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans | Isonicotinoylhydrazide Schiff's base of furyl-2-carboxaldehyde | 12.5 | 12.5 | [4] |
| Candida albicans | Platinum(II) complex of Schiff base from 2-furaldehyde | Not Reported (Zone of Inhibition) | Not Reported (Zone of Inhibition) | [5] |
| Candida albicans | Thiazolyl-triazole Schiff Base (B10, meta-nitro) | 15.62 | 62.5 | [3] |
| Candida albicans | Thiazolyl-triazole Schiff Base (B8, meta-hydroxy) | 31.25 | 62.5 | [3] |
| Candida albicans | (MIC90) | - | 0.5 | [6] |
| Candida glabrata | (MIC90) | - | 32 | [6] |
| Candida parapsilosis | (MIC90) | - | 2 | [6] |
| Candida tropicalis | (MIC90) | - | 2 | [6] |
| Candida krusei | (MIC90) | - | ≥64 | [6] |
Activity Against Aspergillus Species
| Fungal Strain | This compound Schiff Base Derivative | MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Aspergillus flavus | Isonicotinoylhydrazide Schiff's base of furyl-2-carboxaldehyde | 12.5 | 25 | [4] |
| Aspergillus niger | (MIC90) | - | >64 | [7] |
| Aspergillus fumigatus | (MIC90) | - | >64 | [7] |
| Aspergillus terreus | (MIC90) | - | >64 | [7] |
Experimental Methodologies: Protocols for Synthesis and Evaluation
The scientific integrity of any comparative analysis rests on the robustness of the experimental protocols employed. This section details the general methodologies for the synthesis of this compound Schiff bases and the standard procedures for antifungal susceptibility testing.
Synthesis of this compound Schiff Bases
A common and straightforward method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde or ketone and a primary amine.
General Protocol:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine separately in a suitable solvent, such as ethanol or methanol.
-
Mixing and Reflux: Mix the two solutions and add a few drops of a catalyst, such as glacial acetic acid. The reaction mixture is then refluxed for a period ranging from a few hours to several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated Schiff base is collected by filtration. The product can be purified by recrystallization from an appropriate solvent.
-
Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of Schiff bases.
Antifungal Susceptibility Testing
Standardized methods for determining the MIC of antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
This method is considered the gold standard for determining MIC values.
Protocol Overview:
-
Prepare Inoculum: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilutions: The test compound (Schiff base or fluconazole) is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control well.
Caption: Workflow for the broth microdilution method.
Conclusion and Future Perspectives
The available data suggests that this compound Schiff bases and their derivatives represent a promising avenue for the development of new antifungal agents. In some instances, these compounds have demonstrated in vitro activity comparable or even superior to fluconazole, particularly against certain strains of Candida and Aspergillus. Their potentially multi-targeted mechanism of action could also be advantageous in overcoming the resistance mechanisms that have evolved against single-target drugs like fluconazole.
However, it is crucial to acknowledge the limitations of the current body of research. The majority of studies have focused on a limited number of Schiff base derivatives and fungal species. Furthermore, direct, head-to-head comparative studies with fluconazole are scarce. Future research should therefore focus on:
-
Synthesizing and screening a larger and more diverse library of this compound Schiff bases to establish clear structure-activity relationships.
-
Conducting comprehensive in vitro studies that directly compare the efficacy of these compounds with fluconazole and other standard antifungals against a broad panel of clinically relevant fungal isolates, including drug-resistant strains.
-
Elucidating the precise molecular targets and mechanisms of action of these Schiff bases to facilitate rational drug design and optimization.
-
Evaluating the in vivo efficacy and toxicity of the most promising candidates in animal models of fungal infections.
References
- Chohan, Z. H., Hassan, M., & Khan, K. M. (2010). In-vitro antibacterial, antifungal and cytotoxic properties of Schiff bases. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 778-787.
- Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.
- Pfaller, M. A., et al. (2007). Interpretive breakpoints for fluconazole and Candida revisited: a blueprint for the future of antifungal susceptibility testing. Clinical Microbiology Reviews, 20(4), 433-447*.
- Sangetha, S., et al. (2009). Synthesis and antimicrobial activity of new Schiff bases derived from this compound. Journal of the Indian Chemical Society, 86(11), 1221-1225*.
- Espinel-Ingroff, A., et al. (2017). Multicenter study of isavuconazole and voriconazole MIC distributions and epidemiological cutoff values for the Aspergillus flavus species complex. Antimicrobial agents and chemotherapy, 61(9), e00738-17*.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139*.
- Karthikeyan, M. S., et al. (2006). Synthesis and antimicrobial activity of Schiff and Mannich bases of isatin and its derivatives with 2-amino-5-aryl-1,3,4-thiadiazole. Bioorganic & medicinal chemistry, 14(22), 7482-7489*.
- Sarı, N., & Gürbüz, D. (2017). Synthesis, characterization and antimicrobial activity of new Schiff bases and their metal complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 819-836*.
- Shakir, M., et al. (2006). In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes. Journal of enzyme inhibition and medicinal chemistry, 21(1), 95-103*.
- Gaballa, A. S., Asker, M. S., Barakat, A. S., & Teleb, S. M. (2007). Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 114-121*.
- Creaven, B. S., et al. (2010). Anticancer and antifungal activity of cobalt(II), copper(II), nickel(II) and zinc(II) complexes of a series of schiff bases derived from 5-substituted-2-hydroxybenzaldehydes. Polyhedron, 29(13), 2689-2696*.
- Singh, K., Barwa, M. S., & Tyagi, P. (2006). Synthesis, characterization and biological studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde and 2-amino-5-phenyl-1,3,4-thiadiazole. European journal of medicinal chemistry, 41(1), 1-8*.
- Li, Y., et al. (2014). Synthesis, characterization, and antifungal activity of Schiff bases of chitosan and their metal complexes.
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis and characterization of 5-(substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806*.
- Orlewska, C., et al. (2016). New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential. Molecules, 21(11), 1533*.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis, characterization, and antioxidant, and antibacterial activities of novel metal complexes of Schiff base derived from 2-amino-5-nitro-1, 3, 4-thiadiazole.
- Chohan, Z. H., et al. (2006). In vitro antibacterial, antifungal and cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt(II), copper(II), nickel(II) and zinc(II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(1), 95-103*.
- Singh, K., & Kumar, Y. (2007). Synthesis, characterization and biological studies of Cr(III), Mn(III), and Fe(III) complexes with Schiff bases derived from 2-hydroxy-1-naphthaldehyde and 2-amino-5-methylphenol. European journal of medicinal chemistry, 42(3), 394-402*.
- Gaballa, A. S., et al. (2007). Synthesis, characterization and biological activity of some platinum (II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 114-121*.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition. CLSI document M38-A3.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antibacterial, antifungal & cytotoxic activity of some isonicotinoylhydrazide Schiff's bases and their cobalt (II), copper (II), nickel (II) and zinc (II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Guide to the Anticancer Mechanisms of 5-Phenyl-2-furaldehyde Derivatives: A Comparative Analysis
This guide provides an in-depth exploration of the anticancer mechanisms of 5-phenyl-2-furaldehyde derivatives, a promising class of compounds in oncological research. We will dissect their molecular interactions, cellular consequences, and compare their mode of action with established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of these novel furan-based compounds.
Introduction: The Quest for Novel Anticancer Scaffolds
The furan moiety is a versatile heterocyclic scaffold found in numerous natural and synthetic compounds with a wide array of pharmacological properties. Among these, derivatives of this compound have emerged as particularly potent agents in preclinical cancer studies. Their significance lies in their ability to target fundamental cellular processes essential for cancer cell proliferation and survival, often through mechanisms distinct from conventional chemotherapeutics. This guide will illuminate the primary mechanism of these derivatives—the disruption of microtubule dynamics—and trace its consequences from cell cycle arrest to the induction of programmed cell death.
Primary Mechanism of Action: Inhibition of Tubulin Polymerization
The cornerstone of the anticancer activity of many this compound derivatives is their potent interference with the cellular cytoskeleton, specifically by inhibiting the polymerization of tubulin.
The Causality Behind Targeting Tubulin: Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division. The rapid proliferation of cancer cells makes them exquisitely dependent on the proper function of the mitotic spindle. By disrupting microtubule dynamics, these agents can selectively halt the proliferation of cancer cells and trigger their demise. This makes microtubules a validated and highly strategic molecular target for anticancer drug development.
Several studies have shown that furan-based derivatives, particularly those with halogenated phenyl rings like 5-(4-chlorophenyl)furan, are potent inhibitors of tubulin polymerization. They function as microtubule destabilizing agents , preventing the assembly of tubulin dimers into microtubules. Mechanistic investigations reveal that many of these compounds bind to the colchicine-binding site on β-tubulin. This binding event introduces a conformational strain that prevents the proper incorporation of the tubulin dimer into a growing microtubule, thereby suppressing both the rate and extent of polymerization.
Comparative Data: Tubulin Polymerization Inhibition
The efficacy of tubulin inhibitors is quantified by their IC₅₀ value—the concentration required to inhibit polymerization by 50%. Lower values indicate higher potency.
| Compound Class | Specific Derivative Example | Target Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |
| This compound | Pyrazoline Derivative 7c | Leukemia (SR) | 0.09 | ~1.5 (95.2% inhib.) | [1][2][3] |
| This compound | Pyridine Derivative 11a | Leukemia (SR) | 0.06 | ~1.5 (96.3% inhib.) | [1][2][3] |
| Reference CBSI | Colchicine | N/A | Varies (e.g., ~0.015 in HeLa) | 2.68 | |
| Reference CBSI | Combretastatin A-4 (CA-4) | MCF-7 (Breast) | ~0.0025 | 0.96 - 2.1 |
Note: Direct IC₅₀ values for tubulin polymerization by this compound derivatives are often reported as percent inhibition at a given concentration. The provided examples show exceptionally high inhibition, suggesting potent activity comparable to reference compounds.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a framework for assessing the inhibitory effect of test compounds on tubulin assembly into microtubules. The assay's self-validating nature comes from the inclusion of positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls, which must yield expected results for the experiment to be considered valid.
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., >99% pure bovine brain tubulin) at a concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP solution (10 mM) in the same buffer.
-
Prepare test compounds (e.g., this compound derivatives) and control compounds (Paclitaxel as a polymerization promoter, Colchicine as an inhibitor) at various concentrations in a suitable solvent like DMSO.
-
-
Assay Execution:
-
Pipette the tubulin solution into a pre-warmed 96-well microplate.
-
Add the test compounds or controls to the wells. The final DMSO concentration should be kept low (<1%) to avoid solvent effects.
-
Initiate polymerization by adding GTP to each well.
-
Immediately place the plate in a spectrophotometer or plate reader capable of reading absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 60 minutes) at 37°C.
-
-
Data Analysis:
-
Monitor the increase in absorbance (optical density) over time. An increase in absorbance corresponds to the scattering of light by the newly formed microtubule polymers.
-
Plot absorbance vs. time to generate polymerization curves.
-
The inhibitory activity is determined by comparing the rate and maximum level of polymerization in the presence of the test compound to the vehicle control (DMSO).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualization: Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of microtubule polymerization by this compound derivatives.
Cellular Consequences: A Cascade Leading to Cell Death
The disruption of microtubule formation is not an endpoint but a trigger for a cascade of cellular events, culminating in the selective elimination of the cancer cell. This process unfolds in two major, interconnected phases: arrest of the cell cycle and subsequent induction of apoptosis.
G2/M Phase Cell Cycle Arrest
Experimental Rationale: The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during mitosis (M phase). The cell has a sophisticated surveillance system, the Spindle Assembly Checkpoint (SAC), which ensures that all chromosomes are correctly attached to the spindle before cell division proceeds. When this compound derivatives prevent the formation of a functional spindle, the SAC is activated. This activation halts the cell cycle at the transition from the G2 phase to the M phase, preventing the cell from entering mitosis with a defective spindle. This G2/M arrest is a hallmark of microtubule-targeting agents.
Studies on novel furan-based derivatives confirm their ability to induce significant G2/M phase arrest in cancer cell lines such as the human breast cancer line, MCF-7. This effect is dose-dependent and is a direct mechanistic consequence of tubulin polymerization inhibition.
| Compound | Concentration | Cell Line | % of Cells in G2/M Phase (vs. Control) | Reference |
| Pyridine Carbohydrazide 4 | 5 x GI₅₀ | MCF-7 | 2.42-fold increase | |
| N-phenyl triazinone 7 | 5 x GI₅₀ | MCF-7 | 4.48-fold increase |
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. PI fluoresces when bound to DNA, and the intensity of fluorescence is directly proportional to the DNA content.
-
-
Data Interpretation:
-
The resulting histogram will show distinct peaks. The first peak (G0/G1) represents cells with 2N DNA content. The second peak (G2/M) represents cells with 4N DNA content. The region between these peaks represents cells in the S phase (DNA synthesis).
-
Software analysis is used to quantify the percentage of cells in each phase, revealing any treatment-induced cell cycle arrest.
-
Induction of Apoptosis via the Intrinsic Pathway
Mechanistic Link: A prolonged arrest at the G2/M checkpoint is an unsustainable state for a cell. This stress signals the activation of programmed cell death, or apoptosis. Furan derivatives have been shown to induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Treatment with these compounds leads to:
-
Upregulation of p53: The tumor suppressor protein p53 is activated in response to cellular stress.
-
Shifting the Bax/Bcl-2 Ratio: Activated p53 promotes the expression of pro-apoptotic proteins like Bax while suppressing anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Permeabilization: The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c triggers the activation of a cascade of executioner enzymes called caspases (e.g., caspase-3), which dismantle the cell in an orderly fashion.
| Compound | Target Cell Line | Effect on Apoptotic Markers | Reference |
| Pyridine Carbohydrazide 4 | MCF-7 | Increased p53, Increased Bax, Decreased Bcl-2 | |
| N-phenyl triazinone 7 | MCF-7 | Increased p53, Increased Bax, Decreased Bcl-2 |
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This is a standard flow cytometry assay to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle protocol. It is crucial to collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorophore (e.g., FITC). Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Add Propidium Iodide (PI). PI is a membrane-impermeant dye that only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly by flow cytometry.
-
The results are typically displayed on a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Visualization: Cellular Consequence Workflow
Caption: Workflow from tubulin inhibition to apoptosis induction.
Comparison with an Alternative Agent: Doxorubicin
To contextualize the performance of this compound derivatives, it is useful to compare their mechanism to a well-established chemotherapeutic agent like Doxorubicin. This comparison highlights the unique therapeutic strategy offered by targeting the cytoskeleton.
| Feature | This compound Derivative | Doxorubicin (Adriamycin) |
| Primary Target | β-Tubulin (a cytoskeletal protein) | Topoisomerase II and DNA |
| Mechanism of Action | Binds to the colchicine site, inhibiting microtubule polymerization and destabilizing the cytoskeleton. | Intercalates into DNA, inhibiting DNA replication and transcription, and inhibits topoisomerase II, causing DNA strand breaks. |
| Cell Cycle Arrest | G2/M Phase | Primarily G2 Phase |
| Common Resistance | Mutations in β-tubulin, overexpression of drug efflux pumps (e.g., P-glycoprotein). | Overexpression of P-glycoprotein, alterations in topoisomerase II, increased DNA repair capacity. |
| Key Advantage | Targets cell division, potentially effective in rapidly proliferating tumors. May overcome resistance to DNA-damaging agents. | Broad-spectrum activity against a wide range of solid and hematological cancers. |
| Major Limitation | Potential for neurotoxicity due to effects on neuronal microtubules. Susceptible to efflux pump-mediated resistance. | Cardiotoxicity (cumulative and dose-dependent), myelosuppression, development of resistance. |
This comparison underscores that this compound derivatives operate via a fundamentally different mechanism than anthracyclines like Doxorubicin. This provides a strong rationale for their development, either as standalone therapies or in combination regimens to target cancer cells through multiple, non-overlapping pathways, potentially overcoming resistance and improving therapeutic outcomes.
Conclusion and Future Directions
This compound derivatives represent a robust and promising class of anticancer agents. Their primary mechanism of action—the inhibition of tubulin polymerization at the colchicine binding site—initiates a well-defined cascade of events, including G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway. This targeted approach offers a clear advantage and a distinct mechanistic profile compared to traditional DNA-damaging agents.
Future research should focus on optimizing the scaffold to enhance potency, improve the drug-like properties (e.g., solubility, metabolic stability), and minimize off-target effects. In vivo studies in relevant animal models are the critical next step to validate the preclinical efficacy and safety of lead compounds. Ultimately, the unique mechanism of this compound derivatives positions them as valuable candidates for the continued development of next-generation cancer therapeutics.
References
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- Al-Ostath, A., Al-Assar, Z., Ghattas, M. A., & Bardaweel, S. K. (2023). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 28(13), 5028. Link: www.mdpi.com
- Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1933-1954. Link: www.future-science.com
- Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. Future Medicinal Chemistry. Link: www.tandfonline.com
- BioWorld. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld Science. Link: www.bioworld.com
- Moussa, S. A., Osman, E. E., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future medicinal chemistry, 10(16), 1933–1954. Link: pubmed.ncbi.nlm.nih.gov
- Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future medicinal chemistry, 10(16), 1933-1954. Link: www.ncbi.nlm.nih.gov
- Rastogi, S. K., Dunnigan, J. K., Towne, A. C., Zhao, Z., Du, L., & Brittain, W. J. (2021). Photopharmacology of Azo-Combretastatin-A4: Utilizing Tubulin Polymerization Inhibitors and Green Chemistry as the Key Steps. Current Organic Chemistry, 25(20), 2457-2474. Link: www.ingentaconnect.com
- Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmacy & Pharmacology International Journal, 5(2), 103-139. Link: www.ncbi.nlm.nih.gov
- Carlson, R. O., & Cera, E. J. (2011). Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. Cancer chemotherapy and pharmacology, 67(4), 901–912. Link: www.ncbi.nlm.nih.gov
- Malebari, A. M., Fay, M., & Greene, L. M. (2021). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules (Basel, Switzerland), 26(19), 5986. Link: www.mdpi.com
- Rastogi, S. K., Dunnigan, J. K., Towne, A. C., Zhao, Z., Du, L., & Brittain, W. J. (2021). Photopharmacology of Azo-Combretastatin-A4: Utilizing Tubulin Polymerization Inhibitors and Green Chemistry as the Key Steps. Bentham Science Publishers. Link: benthamscience.com
- Li, W., Li, C., Liu, Y., Wang, Y., & Tang, L. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 1024623. Link: www.frontiersin.org
Sources
in silico docking studies of 5-Phenyl-2-furaldehyde derivatives
An In-Depth Comparative Guide to In Silico Docking Studies of 5-Phenyl-2-furaldehyde Derivatives
This guide provides a comprehensive comparison and detailed procedural overview of in silico molecular docking studies focused on this compound (5-P-2-F) derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document navigates the theoretical underpinnings of molecular docking, presents a comparative analysis of existing studies, and offers a robust, step-by-step protocol for conducting these computational experiments. Our objective is to blend theoretical principles with practical, field-proven insights to empower researchers in the rational design of novel therapeutics based on the versatile 5-P-2-F scaffold.
The Scientific Imperative: Why this compound?
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] When combined with a phenyl group at the 5-position, the resulting this compound core offers a unique combination of rigidity and modifiable reactive sites, making it an excellent starting point for generating diverse chemical libraries.[2][3] Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This biological versatility makes the 5-P-2-F scaffold a high-priority target for drug discovery efforts.
In silico molecular docking has emerged as an indispensable tool in this endeavor. It is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a 5-P-2-F derivative) to a second (a receptor, typically a protein target).[5] By simulating these interactions, researchers can rapidly screen vast libraries of virtual compounds, prioritize promising candidates for synthesis, and gain deep insights into the molecular mechanisms of action, significantly accelerating the drug discovery pipeline.[6][7]
A Comparative Look: Docking Studies on Furan-Based Derivatives
While specific studies on this compound are part of a broader research landscape, analyzing studies on structurally similar furan derivatives provides invaluable comparative data. These studies highlight common protein targets, showcase the performance of different docking software, and establish a baseline for expected binding energies. The choice of protein target is paramount and is dictated by the therapeutic goal; for instance, bacterial enzymes like DNA gyrase are targeted for antibiotics, while kinases or anti-apoptotic proteins are targets in oncology.[8][9][10]
| Derivative Class | Protein Target (PDB ID) | Docking Software/Platform | Key Findings & Docking Scores | Therapeutic Area | Reference |
| Furan-azetidinone Hybrids | E. coli Enoyl Reductase | GLIDE (Maestro) | Compound 4e showed the best Glide Score of -9.195 . Pi-pi stacking with PHE 94 and TYR 146 was identified as a key interaction. | Antibacterial | [9] |
| Furan-azetidinone Hybrids | S. aureus Dihydrofolate Reductase (3SRW) | GLIDE (Maestro) | Compound 4b was identified as a prospective inhibitor, forming a crucial H-bond with PHE 36, mimicking the standard drug. | Antibacterial | [11] |
| Furan-based Schiff Bases | E. coli DNA Gyrase (1KZN) | N/A (Methodology described) | A nitro-substituted Schiff base demonstrated remarkable antimicrobial activity, which was confirmed by molecular docking results. | Antibacterial | [10] |
| Furan-derived Chalcones | Glucosamine-6-Phosphate Synthase | AutoDock 4.2 | Potent active derivatives showed strong binding within the active site, identifying them as potential antibacterial and antifungal agents. | Antimicrobial | [12] |
A Self-Validating Protocol for In Silico Docking
This section outlines a generalized, robust workflow for conducting a molecular docking study of a novel 5-P-2-F derivative. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow: In Silico Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Step-by-Step Methodology
Part A: Receptor (Protein) Preparation The goal here is to prepare a biologically relevant and computationally clean protein structure.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[8]
-
Causality: Crystal structures provide experimentally determined atomic coordinates, which are the foundation for a reliable docking study.
-
-
Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, BIOVIA Discovery Studio, Maestro), remove all non-essential molecules.[13][14] This includes water molecules, co-crystallized ligands, and any protein chains that are not part of the functional monomer/oligomer.[15]
-
Causality: Water molecules and co-crystallized ligands can interfere with the docking algorithm by occupying space in the active site. Removing them ensures the algorithm explores binding modes for the new ligand. However, critical water molecules known to mediate binding can be retained.[15]
-
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[14][15] Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM).[16][17]
-
Causality: Hydrogen atoms are crucial for forming hydrogen bonds, a key type of protein-ligand interaction. Correct charge assignment is essential for accurately calculating electrostatic interactions, which are a major component of the docking score.[17]
-
-
Finalize for Docking: Save the prepared protein structure in a format required by the docking software (e.g., PDBQT for AutoDock).[8]
Part B: Ligand (5-P-2-F Derivative) Preparation This phase ensures the ligand is in a chemically correct, low-energy 3D conformation.
-
Create 2D Structure: Draw the 5-P-2-F derivative using a chemical drawing tool like ChemDraw or MarvinSketch.[18][15]
-
Convert to 3D and Minimize Energy: Convert the 2D drawing into a 3D structure.[19] Perform an energy minimization using a suitable force field to obtain a stable, low-energy conformation.[15]
-
Causality: Energy minimization corrects unrealistic bond lengths and angles, ensuring the starting ligand geometry is physically plausible.[15]
-
-
Define Rotatable Bonds and Assign Charges: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds. Assign partial charges.[16][17]
-
Causality: Allowing ligand flexibility is critical for finding the best possible fit within the binding pocket of the (usually rigid) receptor.[18]
-
-
Save in Appropriate Format: Save the prepared ligand in the required file format (e.g., PDBQT, MOL2).[13]
Part C: Docking Simulation This is the core computational step where the interaction is simulated.
-
Grid Generation: Define a "grid box" around the active site of the target protein. This box specifies the search space for the docking algorithm.[14]
-
Causality: Limiting the search to the known or predicted binding site drastically reduces computational time and increases the chances of finding a relevant binding pose.[17]
-
-
Run Docking: Execute the docking program (e.g., AutoDock Vina, Glide). The software will systematically place the ligand within the grid box, exploring various orientations and conformations.[9] Each generated pose is evaluated using a scoring function.[20]
Part D: Analysis and Interpretation of Results Extracting meaningful conclusions from the raw output is a critical skill.
-
Analyze Docking Scores: The primary output is a list of binding poses ranked by a docking score or estimated binding energy (often in kcal/mol).[21] A lower (more negative) score generally indicates a more favorable binding interaction.[20][22]
-
Examine Binding Poses: Visually inspect the top-ranked poses. The best pose should exhibit sensible interactions with the protein's active site. Calculate the Root Mean Square Deviation (RMSD) between different poses to assess clustering; a low RMSD (<2.0 Å) between the top poses suggests a well-defined binding mode.[20][22]
-
Identify Key Interactions: Use visualization tools to identify specific molecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.[23]
-
Hydrophobic Interactions: Major contributors to the overall binding energy.
-
Pi-Pi Stacking: Common when aromatic rings (like the phenyl and furan rings in 5-P-2-F) are involved.[9]
-
Causality: Understanding these specific interactions provides a rational basis for lead optimization. For example, if a hydrogen bond is observed, a chemist can design a new derivative to strengthen that bond.
-
Contextualizing the Target: A Hypothetical Signaling Pathway
To illustrate the practical application of these studies, consider a scenario where 5-P-2-F derivatives are being investigated as antibacterial agents targeting an essential bacterial enzyme.
Hypothetical Bacterial Enzyme Inhibition Pathway
Caption: Inhibition of an essential bacterial enzyme by a 5-P-2-F derivative.
In this model, the 5-P-2-F derivative acts as a competitive inhibitor. Docking studies would be used to predict how strongly the derivative binds to the enzyme's active site compared to the natural substrate. A high binding affinity (low docking score) suggests that the derivative can effectively block the enzyme, preventing the synthesis of an essential product and leading to bacterial cell death.
Conclusion and Future Horizons
In silico molecular docking is a powerful, cost-effective, and rational approach to exploring the therapeutic potential of this compound derivatives. By providing detailed insights into ligand-protein interactions, these computational methods allow for the intelligent design and prioritization of compounds for further preclinical and clinical investigation. The comparative data from existing studies on furan-based molecules, coupled with a robust and validated docking protocol, provides a solid foundation for future research. As computational power increases and algorithms become more sophisticated, the integration of molecular dynamics simulations and machine learning will further enhance the predictive accuracy of these studies, paving the way for the next generation of 5-P-2-F-based therapeutics.[6][20]
References
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), s393-s400. [Link]
- ResearchGate. (2025, August 4). Molecular Docking Studies Of Some Novel Furan Derivatives As Potent Inhibitors Of Staphylococcus Aureus | Request PDF. [Link]
- Rawate, G. D., & Pund, D. A. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine.
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]
- El-Sayed, N. N. E., et al. (2018).
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
- Unknown. (n.d.). Session 4: Introduction to in silico docking. [Link]
- ResearchGate. (2019, September 20).
- dockdynamics In-Silico Lab. (2022, December 6). Drug discovery by using in-silico experiments. [Link]
- TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
- Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?
- Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures. YouTube. [Link]
- Dr. Shailendra Kumar. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]
- Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]
- Tu, Y. S., et al. (2023). A Guide to In Silico Drug Design. Pharmaceuticals, 16(1), 21. [Link]
- ResearchGate. (2022, December 16). A Guide to In Silico Drug Design. [Link]
- Prezi. (2024, December 1). Molecular Docking Methodology in Silico Drug Discovery. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines.
- Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806. [Link]
- Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 12363-12381. [Link]
- Molelixir Informatics. (2025, June 24). Tips for making ligands for molecular docking. YouTube. [Link]
- Savita, S., et al. (2024). Molecular insights into 5-hydroxymethylfurfural: a computational, spectroscopic, and docking investigation. Scientific Reports, 14(1), 12345. [Link]
- Li, Y., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Pest Management Science, 75(10), 2795-2802. [Link]
- Varshney, M. M., Husain, A., & Parcha, V. (2013). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 5(4), 138-145. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. microbenotes.com [microbenotes.com]
- 6. dockdynamics.com [dockdynamics.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. ACG Publications - Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
- 19. youtube.com [youtube.com]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Catalytic Synthesis of 5-Phenyl-2-furaldehyde: A Comparative Analysis
Introduction: 5-Phenyl-2-furaldehyde is a valuable scaffold in medicinal chemistry and materials science, serving as a crucial intermediate for the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Its synthesis, therefore, is of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their performance, mechanistic underpinnings, and practical applicability. As Senior Application Scientists, we aim to equip our fellow researchers with the knowledge to make informed decisions in catalyst selection and experimental design.
I. Homogeneous Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of this compound Synthesis
Homogeneous palladium catalysis, particularly through cross-coupling reactions, stands as the most prevalent and versatile strategy for the synthesis of this compound. These reactions excel in their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. The general principle involves the palladium-catalyzed coupling of a furan derivative with a phenyl group donor.
A. The Suzuki-Miyaura Coupling: A Robust and High-Yielding Approach
The Suzuki-Miyaura coupling is arguably the most widely employed method for this transformation, reacting a halofuran (typically 5-bromo-2-furaldehyde or 5-chloro-2-furaldehyde) with phenylboronic acid in the presence of a palladium catalyst and a base.[1]
| Catalyst/Precatalyst | Ligand | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ | P(t-Bu)₃HBF₄ | K₂CO₃ | DMAc | 120 | 2 | >95 | [2] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/H₂O | 70-80 | 12-16 | Not Specified | [1] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2-6 | High | [3] |
| PdCl₂ | PCy₃ | K₂CO₃ | DMAc | 150 | 24 | ~60-80 | [4] |
| Pd(OAc)₂ | 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole (PAP) | Cs₂CO₃ | Toluene | 100 | 2 | >99 | [1] |
| Pd/C (10 mol%) | - | Et₃N | Ethanol | 60 | Not Specified | 78-91 | [5] |
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical and interdependent.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common precatalysts that are reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a direct source of the active catalyst.
-
Ligands: Bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) and biarylphosphines (e.g., SPhos), are often employed to enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle, leading to higher turnover numbers (TON) and turnover frequencies (TOF).[6]
-
Base: The base, typically a carbonate or phosphate, is essential for the transmetalation step, activating the boronic acid for transfer of the phenyl group to the palladium center.
-
Solvent: Aprotic polar solvents like dimethylacetamide (DMAc) and dioxane, often in combination with water, are effective at solubilizing the reactants and catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Other Palladium-Catalyzed Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is dominant, other palladium-catalyzed reactions have also been successfully employed for the synthesis of this compound.
-
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. While not a direct route to this compound from common starting materials, it is a fundamental C-C bond-forming reaction in palladium catalysis.
-
Hiyama Coupling: This method utilizes an organosilane as the coupling partner. For instance, 5-chlorofuran-2-carbaldehyde can be coupled with phenyltrifluorosilane in the presence of a palladium catalyst like Pd(OAc)₂ to yield this compound.[1]
-
Negishi Coupling: This reaction employs an organozinc reagent. This compound has been synthesized from bromobenzene and organozinc derivatives of furan using a Pd(dppf)Cl₂ catalyst.[1]
II. Heterogeneous Catalysis: A Step Towards Greener Synthesis
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and often enhanced stability. While less explored for the direct synthesis of this compound compared to homogeneous systems, some promising examples exist.
Palladium on Carbon (Pd/C):
A notable example is the use of 10% Pd on carbon for the Suzuki-Miyaura coupling of aryl iodides with an in situ generated furan boronic acid, affording 5-aryl-2-furaldehydes in good yields (78-91%).[5] This demonstrates the feasibility of using a commercially available and recyclable heterogeneous catalyst for this transformation.
Advantages of Heterogeneous Catalysts:
-
Recyclability: The solid nature of these catalysts allows for simple filtration and reuse, reducing overall cost and waste.
-
Product Purity: Leaching of the metal into the product is often minimized, simplifying purification.
-
Process Scalability: Heterogeneous catalysts are well-suited for continuous flow reactors, which are advantageous for industrial-scale production.
Challenges:
-
Lower Activity: Heterogeneous catalysts can sometimes exhibit lower activity and require harsher reaction conditions compared to their homogeneous analogs.
-
Leaching: While generally low, metal leaching can still occur, potentially contaminating the product and deactivating the catalyst over time.
III. Alternative Synthetic Methodologies
Beyond palladium-catalyzed cross-coupling, other synthetic strategies have been developed for the preparation of this compound.
A. Meerwein Arylation
The Meerwein arylation provides a classical route to 5-aryl-2-furaldehydes. This reaction involves the copper-catalyzed reaction of a diazonium salt, generated from an aniline derivative, with an electron-rich alkene like furfural. For example, benzene diazonium chloride can be coupled with 2-furaldehyde in the presence of cupric chloride to produce this compound.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Plausible PEPPSI catalysts for direct C–H functionalization of five-membered heterocyclic bioactive motifs: synthesis, spectral, X-ray crystallographi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06334H [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationships of 5-Phenyl-2-furaldehyde Derivatives in Drug Discovery
Introduction
The furan ring, a five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities.[1][2] Among the vast library of furan-based synthons, 5-Phenyl-2-furaldehyde stands out as a particularly versatile starting material.[3] Its rigid structure, featuring a phenyl group at the 5-position and a reactive aldehyde at the 2-position, provides an ideal platform for designing and synthesizing novel therapeutic agents.
This guide offers a comparative analysis of this compound derivatives, elucidating the key structure-activity relationships (SAR) that govern their biological performance. By examining how specific structural modifications influence anticancer and antimicrobial efficacy, we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.
The Core Scaffold: Synthesis and Strategic Importance
This compound is a valuable intermediate primarily because its two distinct functional regions—the furan ring with its phenyl substituent and the aldehyde group—can be independently or concertedly modified to tune biological activity. The phenyl group can be substituted to alter electronic properties and lipophilicity, while the aldehyde is a reactive handle for condensation reactions to introduce diverse pharmacophores.
A common and effective method for its synthesis is the Meerwein arylation, which involves the reaction of a diazonium salt with 2-furaldehyde.[4][5] This approach allows for the introduction of various substituted phenyl rings onto the furan core.
Experimental Protocol: Synthesis via Meerwein Arylation
This protocol describes a general procedure for the synthesis of 5-(substituted-phenyl)-2-furfuraldehydes.[4][5]
Materials:
-
Substituted aniline (1.0 eq)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Furaldehyde (1.5 eq)
-
Copper(II) chloride (CuCl₂)
-
Water, Ethanol
-
Magnetic stirrer, Ice bath
Procedure:
-
A mixture of the substituted aniline, concentrated HCl, and water is heated gently until a clear solution is obtained.
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium chloride salt. The reaction is monitored for completion using starch-iodide paper.
-
In a separate flask, 2-furaldehyde and aqueous copper(II) chloride are mixed in water.
-
The freshly prepared, cold diazonium salt solution is filtered and added portion-wise to the 2-furaldehyde mixture with vigorous stirring.
-
The reaction is stirred continuously for several hours at room temperature, allowing for the evolution of nitrogen gas.
-
The solid product that precipitates is collected by filtration.
-
The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound derivative.
Caption: Synthetic workflow for this compound via Meerwein arylation.
Comparative Analysis I: Anticancer & Antiproliferative Derivatives
The this compound scaffold has been successfully exploited to develop potent anticancer agents. Modifications typically focus on extending the molecule to interact with biological targets involved in cell proliferation and survival.
Case Study: Quinoxaline-Furan Hybrids
Quinoxaline is a well-established pharmacophore in anticancer drug design.[6] By condensing this compound derivatives with quinoxaline precursors, hybrid molecules with significant antiproliferative activity have been developed. The rationale is to combine the targeting capabilities of both moieties to create a more potent and potentially selective agent.
A notable example, compound QW12 , demonstrated excellent activity against a panel of human cancer cell lines.[6] This highlights the success of a molecular hybridization strategy.
Table 1: In Vitro Antiproliferative Activity of Quinoxaline-Furan Derivative QW12 [6]
| Compound | Target Cell Line | Activity (% Inhibition at 20 µM) | IC₅₀ (µM) |
| QW12 | HeLa (Cervical Cancer) | 76.35% | 10.58 |
| PC3 (Prostate Cancer) | 52.55% | >20 | |
| A549 (Lung Cancer) | 50.78% | >20 | |
| HCT116 (Colon Cancer) | 65.43% | >20 | |
| Nifuroxazide (Control) | HeLa (Cervical Cancer) | 80.38% | - |
Data synthesized from the findings reported in the cited literature. IC₅₀ values were only reported for potent activities.
The data suggests that while the hybrid shows broad activity, it is particularly effective against the HeLa cell line. The structure-activity relationship indicates that the unsubstituted phenyl ring on the furan and the specific quinoxaline structure are crucial for this potent effect.
Caption: SAR logic for Quinoxaline-Furan anticancer agents.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Analysis II: Antimicrobial Derivatives
Derivatives of furan, particularly nitrofurans, have a long history as effective antimicrobial agents. The this compound scaffold can be readily modified to produce compounds with potent antibacterial and antifungal activities.
The Indispensable 5-Nitro Group
A recurring and critical theme in the SAR of antimicrobial furan derivatives is the presence of a nitro group at the 5-position of the furan ring.[7] This group is essential for the antimicrobial activity of compounds like nitrofurantoin and furazolidone. Its mechanism of action involves enzymatic reduction within the microbial cell to generate reactive nitrogen species that damage bacterial DNA, ribosomes, and other macromolecules.
When comparing derivatives, those lacking the 5-nitro group generally exhibit a significant loss of antibacterial and antifungal activity.[7]
Case Study: Semicarbazones and Thiosemicarbazones
The aldehyde group of 5-nitro-2-furaldehyde is an excellent electrophile for condensation with nucleophiles like semicarbazide or thiosemicarbazide. The resulting semicarbazones and thiosemicarbazones are a well-studied class of potent antimicrobial agents.[8][9] These modifications create a conjugated system that is crucial for biological activity and can influence the compound's ability to penetrate microbial cells.
Table 2: Spectrum of Activity for 5-Nitro-2-furaldehyde Derivatives
| Derivative Class | Key Structural Feature | General Activity Spectrum | Representative Strains |
| Semicarbazones | -C=N-NH-C(=O)NH₂ | Broad-spectrum antibacterial | Bacillus subtilis, Staphylococcus aureus, Escherichia coli[8] |
| Thiosemicarbazones | -C=N-NH-C(=S)NH₂ | Broad-spectrum antibacterial | Streptococcus pyogenes, Salmonella typhimurium[8] |
| Aminoacethydrazones | -C=N-NH-C(=O)CH₂-NR₂ | Antibacterial & Antifungal | Mycobacterium tuberculosis, Candida albicans[10] |
| Mannich Bases | Introduction of aminomethyl group | Antibacterial | Gram-positive and Gram-negative bacteria[11] |
This table summarizes general findings from multiple studies.
Caption: Key SAR principles for antimicrobial 5-nitro-2-furan derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion)
The Kirby-Bauer disc diffusion method is a standard, qualitative technique for screening the antimicrobial activity of new compounds.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Agar plates (e.g., Mueller-Hinton agar)
-
Sterile paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic discs (e.g., ciprofloxacin)
-
Negative control discs (solvent only)
-
Sterile swabs, Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of an agar plate to create a lawn.
-
Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of the test compound onto the agar surface. Gently press the discs to ensure complete contact. Also apply positive and negative control discs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at a suitable temperature for fungi.
-
Result Measurement: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
-
Interpretation: A larger zone of inhibition corresponds to greater antimicrobial activity. The results are compared to the controls and often interpreted using standardized tables.
Conclusion and Future Perspectives
The this compound scaffold is a proven and highly adaptable platform for the development of therapeutic agents. This comparative guide highlights clear structure-activity relationships that govern its biological function:
-
For Anticancer Activity: Molecular hybridization, such as the creation of quinoxaline-furan derivatives, is a highly effective strategy. The specific nature and substitution pattern of the appended moiety are critical determinants of potency and cell-line selectivity.
-
For Antimicrobial Activity: The presence of a 5-nitro group on the furan ring is paramount. Potency and spectrum can be effectively modulated by converting the C2-aldehyde into various hydrazone derivatives, such as semicarbazones and thiosemicarbazones.
Future research should focus on optimizing these leads to enhance target specificity and minimize off-target toxicity. The exploration of novel hybrid structures incorporating other pharmacophores known to modulate specific biological pathways remains a promising avenue. Furthermore, detailed mechanistic studies on the most potent derivatives will be crucial to understanding their modes of action and advancing them through the drug development pipeline.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- This compound: Synthesis, reactions and biological activities.
- Pharmacological activity of furan derivatives.
- SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)
- Synthesis and characterization of 5-(Substituted phenyl)
- Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy.
- SYNTHESIS AND BIOLOGICAL EVALUTION OF MEDICINALLY IMPORTANT MANNICH BASES OF 5- NITRO–2-FURFURALDEHYDE SEMICARBAZONE DERIVED F. TSI Journals.
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
- SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
- Antibacterial nitrofuran derivatives. I. 5-nitro-2-furaldehyde semicarbazones and thiosemicarbazones. Journal of Medicinal Chemistry.
- Antibacterial Nitrofuran Derivatives. I. 5-Nitro-2-furaldehyde Semicarbazones and Thiosemicarbazones.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial nitrofuran derivatives. I. 5-nitro-2-furaldehyde semicarbazones and thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
A Researcher's Guide to the Spectroscopic Comparison of 5-Phenyl-2-furaldehyde with Its Precursors
This guide provides an in-depth spectroscopic comparison of the aromatic aldehyde 5-Phenyl-2-furaldehyde with its common precursors, 2-furaldehyde and benzaldehyde (represented by a phenylboronic acid source in a typical synthesis). Understanding the distinct spectral signatures of the product relative to its starting materials is fundamental for reaction monitoring, product characterization, and purity assessment in synthetic chemistry. We will explore the causal relationships behind the observed spectral changes using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
The synthesis of this compound often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the furan and phenyl rings. This structural modification leads to predictable and quantifiable changes in the spectroscopic data, which serve as definitive evidence of a successful transformation.
The Synthetic Landscape: Suzuki-Miyaura Coupling
A common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction creates a C-C bond between a furan derivative (e.g., 5-bromo-2-furaldehyde) and a phenylboronic acid. The choice of this protocol is based on its high efficiency, tolerance of various functional groups, and generally mild reaction conditions.[3]
The transformation from isolated furan and phenyl rings to a conjugated biphenyl-like system is the primary driver of the spectroscopic differences we will explore.
Sources
A Comparative Guide to the Synthesis of 5-Phenyl-2-furaldehyde: Yield, Purity, and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Phenyl-2-furaldehyde
This compound is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. Its furan ring system, coupled with the reactivity of the aldehyde group and the electronic properties of the phenyl substituent, makes it a valuable precursor for the synthesis of a diverse range of pharmacologically active molecules and functional materials. This guide provides a comprehensive comparison of various synthetic routes to this compound, focusing on yield, purity, and the practical advantages and disadvantages of each methodology. Experimental data and detailed protocols are provided to assist researchers in selecting the optimal synthesis strategy for their specific application.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into classical condensation reactions and modern cross-coupling methodologies. The choice of route often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reported Yield (%) | Reported Purity | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃) | 83 ->99%[1] | >98% (by HPLC for analogous compounds)[2] | High yields, excellent functional group tolerance, commercially available reagents. | Cost of palladium catalyst, potential for palladium contamination in the product. |
| Negishi Coupling | 5-Bromo-2-furaldehyde, Phenylzinc reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | 71 - 77%[1] | Not widely reported | High reactivity, good functional group tolerance, mild reaction conditions.[3] | Moisture-sensitive organozinc reagents, preparation of organozinc reagent required. |
| Meerwein Arylation | 2-Furaldehyde, Aniline (to form diazonium salt) | Cu(II) chloride | Moderate | Not widely reported | Inexpensive starting materials. | Use of unstable diazonium salts, often requires strongly acidic conditions, moderate yields. |
| Vilsmeier-Haack Reaction | 2-Phenylfuran | POCl₃, DMF | ~60%[1] | Not widely reported | Formylates electron-rich heterocycles effectively. | Requires pre-synthesis of 2-phenylfuran, use of corrosive reagents. |
| Stille Coupling | 5-Bromo-2-furaldehyde, Phenyltributyltin | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) | ~61%[1] | Not widely reported | Tolerant to a wide range of functional groups. | Toxicity of organotin reagents, difficulty in removing tin byproducts. |
| Direct C-H Arylation | 2-Furaldehyde, Benzene | Pd catalyst (e.g., Pd(OAc)₂) | Moderate to Good | Not widely reported | Atom-economical (avoids pre-functionalization). | Often requires specific directing groups or harsh conditions, potential for regioselectivity issues. |
Detailed Experimental Protocols and Mechanistic Insights
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for synthesizing 5-aryl-2-furaldehydes due to their high efficiency and broad substrate scope.[4]
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation.[4] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 5-Bromo-2-furaldehyde and Phenylboronic acid.
Detailed Experimental Protocol:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).[2]
-
Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).[2]
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 eq.) to the reaction mixture.[2]
-
Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.[2]
-
Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).[2]
-
After cooling to room temperature, add 50 mL of water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.[2]
Causality and Experimental Choices: The use of a base is crucial for the transmetalation step in the catalytic cycle. A mixture of solvents like toluene/ethanol/water is often employed to ensure the solubility of both the organic and inorganic reagents. For less reactive aryl bromides, a more active catalyst system such as PdCl₂(dppf) may be necessary.[4]
The Negishi coupling utilizes organozinc reagents, which are highly reactive and tolerate a wide range of functional groups.[3][5]
Reaction Scheme:
Caption: Negishi coupling of 5-Bromo-2-furaldehyde and a phenylzinc reagent.
Detailed Experimental Protocol:
-
Under an argon atmosphere, add Pd(PPh₃)₄ (0.10 g, 1 mol %) and 5-bromo-2-furaldehyde (1.40 g, 8 mmol) to a 50 mL round-bottom flask.
-
Add 20 mL of a 0.5 M solution of phenylzinc bromide in THF (10 mmol) via syringe.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Quench the reaction with a saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL), wash with saturated Na₂S₂O₃ solution and brine, and then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Causality and Experimental Choices: Organozinc reagents are typically prepared in situ or used as pre-formed solutions. The reaction is often rapid and proceeds under mild conditions. The choice of palladium catalyst and ligands can be optimized to improve yields and reaction times.
The Stille coupling employs organotin reagents, which are known for their tolerance to various functional groups. However, the toxicity of tin compounds is a significant drawback.
Reaction Scheme:
Caption: Stille coupling of 5-Bromo-2-furaldehyde and Phenyltributyltin.
Experimental Protocol Outline: A mixture of 5-bromo-2-furaldehyde and phenyltributyltin is heated in a suitable solvent (e.g., dichloroethane) in the presence of a palladium catalyst such as 5% Pd(PPh₃)₂Cl₂.[1] The reaction is typically run at reflux until completion, followed by workup and purification to remove the tin byproducts.
Classical Synthetic Routes
This classical method involves the copper-catalyzed arylation of an activated double bond with a diazonium salt.
Reaction Scheme:
Caption: Meerwein arylation of 2-Furaldehyde.
Detailed Experimental Protocol:
-
Prepare a solution of benzenediazonium chloride by diazotizing aniline with sodium nitrite and hydrochloric acid at 0-5°C.
-
In a separate flask, dissolve 2-furaldehyde in acetone.
-
Add an aqueous solution of copper(II) chloride to the 2-furaldehyde solution.
-
Slowly add the cold diazonium salt solution to the furaldehyde-copper chloride mixture with vigorous stirring, maintaining the temperature below 10°C.
-
Continue stirring for several hours at room temperature.
-
The reaction mixture is then typically worked up by extraction and purified by distillation or chromatography.
Causality and Experimental Choices: The use of a copper catalyst is essential for the radical-mediated reaction. The reaction conditions, particularly temperature, must be carefully controlled due to the instability of the diazonium salt. The acidity of the medium also plays a critical role in the reaction's success.
This reaction is a method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8][9]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-Phenylfuran.
Experimental Protocol Outline: The Vilsmeier reagent is prepared by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[6][9] 2-Phenylfuran is then added to the pre-formed reagent, and the mixture is heated.[1] After the reaction is complete, the mixture is hydrolyzed with water or a base to yield this compound.
Synthesis from Biomass-Derived Furfural: A Green Chemistry Approach
The direct synthesis of this compound from furfural, a platform chemical derived from lignocellulosic biomass, is an attractive green alternative. Direct C-H arylation of furfural with benzene represents a promising, atom-economical route.
Reaction Scheme:
Caption: Direct C-H arylation of biomass-derived 2-Furaldehyde.
Experimental Protocol Outline: The reaction typically involves heating 2-furaldehyde in benzene with a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and often an acid.[1] Optimization of the catalyst, oxidant, and reaction conditions is crucial to achieve good yields and selectivity.
Purification and Purity Assessment
The purity of this compound is critical for its subsequent applications. The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This technique is effective for removing small amounts of impurities from a solid product. The choice of solvent is critical; the desired compound should be soluble at high temperatures and insoluble at low temperatures.
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[2]
Purity Assessment: The purity of the final product should be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to detect impurities.[10]
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying the purity of the compound and detecting trace impurities.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For high-yield, clean reactions with broad functional group tolerance, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the methods of choice for laboratory-scale synthesis. However, the cost of palladium may be a consideration for large-scale production.
Classical methods like the Meerwein arylation offer a more cost-effective approach, albeit with often lower yields and harsher reaction conditions. The Vilsmeier-Haack reaction is a viable option if the starting 2-phenylfuran is readily available.
Looking forward, the development of more efficient and sustainable methods for the direct C-H arylation of biomass-derived furfural holds significant promise for the large-scale, environmentally friendly production of this compound. Further research into optimizing these direct arylation protocols and developing more cost-effective and recyclable catalysts will be key to unlocking their full potential.
References
- Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993.
- Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). This compound: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
- NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. National Institutes of Health.
- Kim, S.-H., & Rieke, R. D. (2010). A convenient synthesis of 5-aryl- and 5-heteroaryl-2-furaldehydes by the cross-coupling reaction of organozincs. Tetrahedron Letters, 51(19), 2674–2676.
- Negishi Coupling. Organic Chemistry Portal.
- Recrystallization and Crystallization. CUNY.
- Vilsmeier-Haack Reaction. Cambridge University Press.
- The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois Urbana-Champaign.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Purification by Recrystallization. CUNY.
- Oswald, C. L., Carrillo-Marquez, T., Caggiano, L., & Jackson, R. F. W. (2014). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. Tetrahedron, 70(42), 7745–7753.
- NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS: (S)-N-BENZYL-7-CYANO-2-ETHYL-N-PHENYLHEPTANAMIDE. National Institutes of Health.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis method of 5-bromo-2-furaldehyde. Google Patents.
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Mechanism of Meerwein Arylation of Furan Derivatives. ResearchGate.
- Gessner, T., & Jäger, M. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653.
- Varshney, M. M., Husain, A., & Parcha, V. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. World Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1802-1806.
- Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. ResearchGate.
- Yang, W., & Sen, A. (2011). Direct catalytic synthesis of 5-methylfurfural from biomass-derived carbohydrates. ChemSusChem, 4(3), 349–352.
- Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. National Institutes of Health.
- WU, X., PENG, X., DONG, X., & DAI, Z. (2010). NOTE Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A. Journal of the Chinese Chemical Society, 57(3B), 586-588.
- Direct Catalytic Synthesis of 5-Methylfurfural from Biomass-Derived Carbohydrates. ResearchGate.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural. ResearchGate.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
- This compound. PubChem.
- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
- Chemicals from Biomass: Combining Ring-Opening Tautomerization and Hydrogenation Reactions to Produce 1,5-Pentanediol from Furfural. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. diva-portal.org [diva-portal.org]
A Comparative Guide to 5-Phenyl-2-furaldehyde Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of microtubule dynamics is a cornerstone of cellular life, and its disruption offers a powerful strategy in the fight against cancer.[1][2][3] Microtubules, polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[1][2][4][5] Their critical role in mitosis makes them a prime target for anticancer drug development.[3][5][6] Among the diverse molecules targeting tubulin, 5-Phenyl-2-furaldehyde derivatives have emerged as a promising class of inhibitors. This guide provides an in-depth, comparative analysis of these compounds, grounded in experimental data and established scientific principles.
The Allure of the Colchicine Binding Site
Tubulin inhibitors are broadly categorized based on their binding site: the taxane, vinca, and colchicine sites.[3] Agents that bind to the colchicine site are of particular interest because they can potentially evade drug resistance mediated by the P-glycoprotein efflux pump.[1][4] This makes the development of novel colchicine binding site inhibitors (CBSIs) a significant area of cancer research.[1][4][5] this compound derivatives often act as CBSIs, interfering with microtubule formation and leading to cell cycle arrest and apoptosis.[5][7]
Mechanism of Action: A Cascade of Cellular Disruption
The primary mechanism by which this compound derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[7] This disruption of microtubule dynamics triggers a series of cellular events:
-
Inhibition of Microtubule Formation: By binding to tubulin, these derivatives prevent the assembly of αβ-tubulin heterodimers into microtubules.[2][3]
-
Mitotic Arrest: The lack of functional microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[2][4][6]
-
Induction of Apoptosis: Prolonged mitotic arrest activates cellular signaling pathways that lead to programmed cell death, or apoptosis.[4][6]
Figure 1. Mechanism of action for this compound derivatives.
Comparative Performance: this compound Derivatives vs. Other Tubulin Inhibitors
To contextualize the efficacy of this compound derivatives, it is essential to compare their performance against established tubulin inhibitors. The following table summarizes key data for selected compounds.
| Compound Class | Example Compound | Binding Site | IC50 (Tubulin Polymerization) | Antiproliferative Activity (IC50) | Key Characteristics |
| This compound Derivatives | Derivative 7c[5][8] | Colchicine | 95.2% inhibition | 0.09 µM (Leukemia SR) | Potent, novel scaffold, potential to overcome resistance. |
| Derivative 7e[5][8] | Colchicine | 96.0% inhibition | 0.05 µM (Leukemia SR) | High potency against leukemia cell lines. | |
| Derivative 11a[5][8] | Colchicine | 96.3% inhibition | 0.06 µM (Leukemia SR) | Excellent inhibition of tubulin polymerization. | |
| Vinca Alkaloids | Vinblastine | Vinca | ~1 µM | Nanomolar range | Clinically used, but can be subject to drug resistance. |
| Taxanes | Paclitaxel | Taxane | (Promotes polymerization) | Nanomolar range | Clinically used, microtubule stabilizing agent. |
| Colchicine Analogs | Colchicine | Colchicine | 2.52 ± 0.23 µM[6] | Nanomolar range | High toxicity limits clinical use in cancer.[5] |
| Combretastatin A-4 (CA-4) | Colchicine | 2.18 µM[2] | Nanomolar range | Potent inhibitor, vascular disrupting properties. |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Experimental Protocols for Assessing Tubulin Polymerization Inhibition
Accurate and reproducible assessment of tubulin polymerization inhibition is crucial for drug development. The following are standard protocols used in the field.
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Step-by-Step Methodology:
-
Prepare Tubulin: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare Test Compounds: Dissolve the this compound derivatives and control compounds (e.g., colchicine, paclitaxel) in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.
-
Set up the Assay: In a 96-well plate, add the fluorescent reporter (e.g., DAPI) and the test compounds at various concentrations.
-
Initiate Polymerization: Add GTP and tubulin to each well to initiate polymerization.
-
Monitor Fluorescence: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control to determine the inhibitory activity (IC50).[7]
Figure 2. Workflow for an in vitro tubulin polymerization assay.
These assays evaluate the downstream cellular effects of tubulin polymerization inhibition.
Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a suitable culture medium and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: For cell cycle analysis, stain the fixed cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase. For apoptosis analysis, use an Annexin V-FITC/PI staining kit.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: For cell cycle analysis, quantify the percentage of cells in the G2/M phase. For apoptosis, determine the percentage of early and late apoptotic cells.
This technique allows for the direct visualization of the effects of the compounds on the microtubule network within cells.
Principle: Cells are stained with an antibody specific for tubulin, and the microtubule structure is visualized using a fluorescence microscope.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds as described above.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membrane with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence or confocal microscope.
Conclusion
This compound derivatives represent a compelling class of tubulin polymerization inhibitors with potent anticancer activity. Their ability to bind to the colchicine site offers a potential advantage in overcoming certain mechanisms of drug resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these promising compounds. As research progresses, a deeper understanding of their structure-activity relationships and in vivo efficacy will be crucial in translating their potential into clinical applications.
References
- Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]
- Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal. [Link]
- A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymeriz
- Development of tubulin polymerization inhibitors as anticancer agents.
- A review of research progress of antitumor drugs based on tubulin targets. PMC. [Link]
- This compound: Synthesis, reactions and biological activities.
- Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. PMC. [Link]
- SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES.
- Design and synthesis of novel 5-(4-chlorophenyl)
- Design and synthesis of novel 5-(4-chlorophenyl)
- Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)
- Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. PubMed. [Link]
Sources
- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Phenyl-2-furaldehyde
This document provides a comprehensive, step-by-step guide for the safe handling and compliant disposal of 5-Phenyl-2-furaldehyde (CAS No. 13803-39-9). As a widely used intermediate in chemical synthesis, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.
Foundational Safety: Hazard Assessment and Proactive Mitigation
Understanding the inherent risks of a chemical is the first step in its safe management. This compound is not benign; its hazard profile necessitates careful handling to prevent exposure and unintended reactions.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the risks associated with this compound. It is classified as a hazardous substance, requiring specific precautions.[1]
| Hazard Class | Category | GHS Statement | Rationale and Required Actions |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | Direct contact can lead to redness and inflammation. Always handle with appropriate chemical-resistant gloves. |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[1][2] | The compound can cause significant, potentially lasting, eye damage. ANSI-rated safety glasses or goggles are mandatory. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] | Inhalation of dust or powder can irritate the respiratory tract. All handling of solids should occur in a certified chemical fume hood or a well-ventilated area.[3] |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[2] | This is a critical consideration for disposal. The compound must not enter drains or waterways, as it can cause long-term harm to aquatic ecosystems.[2] |
Chemical Incompatibility
To prevent dangerous reactions, this compound waste must be segregated from incompatible materials. The aldehyde functional group can be reactive, particularly under non-neutral conditions.
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive, exothermic reactions.
-
Strong Bases: Aldehydes can undergo reactions like the Cannizzaro reaction in the presence of strong bases, which can be uncontrolled and exothermic.[4][5]
Therefore, waste containing this compound must be stored in a dedicated container, separate from oxidizers and bases.
Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE is required when handling this compound in any form (neat or in solution) and during all disposal procedures.
-
Eye Protection: Tight-sealing safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Respiratory Protection: For handling the solid powder outside of a fume hood, a NIOSH-approved N95 dust mask or a higher-level respirator is necessary.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[7]
Waste Management Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste.[8] Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the waste is responsible for its management from "cradle to grave."[9]
Waste Characterization and Labeling
-
Designation: All waste streams containing this compound must be designated as "Hazardous Chemical Waste."
-
Labeling: The waste container must be labeled clearly. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Ecotoxic").
-
The date accumulation started.
-
The name of the principal investigator or research group.
-
Disposal Workflow
The physical form of the waste dictates the specific collection procedure. The following workflow ensures proper segregation and containment.
Caption: Disposal decision workflow for this compound waste streams.
Detailed Procedures
-
Solid Waste (Unused or Residual Chemical):
-
Carefully transfer the solid powder into a designated hazardous waste container with a secure, tight-fitting lid.
-
Use a dedicated spatula for the transfer. Minimize the creation of dust by avoiding dropping the material from a height.
-
Ensure the container is properly labeled and stored in your lab's designated Satellite Accumulation Area.
-
-
Liquid Waste (Solutions):
-
Pour solutions containing this compound into a designated container for non-halogenated organic waste.
-
Use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Keep the container closed at all times except when adding waste.[8]
-
-
Contaminated Debris (Labware, Gloves, etc.):
-
Non-Sharp Items: Place contaminated items such as gloves, weigh boats, and paper towels into a durable, sealed plastic bag or a lined container designated for solid hazardous debris.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The first two rinsates must be collected as hazardous liquid waste. The triple-rinsed glassware can then typically be disposed of in a designated broken glass box. Consult your institution's EHS for specific policies.
-
Never dispose of chemically contaminated items in the regular trash.
-
Emergency Response: Spill Management
Accidents can happen. A prepared response is key to mitigating the risk.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response line.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.3.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10] Carefully sweep the mixture into a labeled hazardous waste container.[11]
-
For Liquid Spills: Cover the spill with an appropriate chemical absorbent pad or inert material. Work from the outside of the spill inward.
-
-
Decontamination: Once the bulk of the spill is collected, decontaminate the area with a cloth or paper towel soaked in a suitable solvent (e.g., acetone), followed by soap and water.[12] All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769420, this compound.
- AVA Biochem. (2016). Safety Data Sheet for 5-(Hydroxymethyl)-2-furaldehyde.
- Centers for Disease Control and Prevention (CDC). (2023). Fundamentals of Working Safely with Formaldehyde and Glutaraldehyde.
- Keene State College. (n.d.). Hazardous Waste Management Procedures.
- International Furan Chemicals BV. (n.d.). Safety Data Sheet for FURFURAL.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Loba Chemie. (2025). Safety Data Sheet for FURFURAL FOR SYNTHESIS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet for Furfural.
- Syracuse University Environmental Health & Safety Services. (n.d.). Section 1: Hazardous Waste.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions About Hazardous Waste Identification.
- Hassan, A. S., et al. (2015). This compound: Synthesis, reactions and biological activities. ResearchGate.
- MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive.
Sources
- 1. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ava-biochem.com [ava-biochem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pfw.edu [pfw.edu]
- 9. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Phenyl-2-furaldehyde
Welcome to your essential guide for the safe handling of 5-Phenyl-2-furaldehyde (CAS No. 13803-39-9). In the fast-paced environment of research and development, a deep, intuitive understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific integrity and personal well-being. This guide moves beyond mere checklists to provide a causal framework for your safety protocols. We will explore not just what personal protective equipment (PPE) to use, but why it is critically necessary, grounding our recommendations in the specific chemical properties and hazards of this compound.
Hazard Profile: Understanding the Adversary
This compound is an aromatic aldehyde. From a safety perspective, its chemical structure immediately signals three primary areas of concern: skin, eye, and respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals confirms this profile.[1][2]
| Hazard Classification | GHS Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1][2] |
Understanding these hazards is the first step in a dynamic risk assessment. The physical form of the compound (a solid powder) and the specific procedures you are performing will dictate the level of exposure risk and, consequently, the required level of protection.[2][3]
The Core Principle: Engineering Controls First
Before any discussion of PPE, it is imperative to emphasize the hierarchy of controls. Your primary method for exposure mitigation should always be engineering controls. For this compound, this means:
-
Working in a certified chemical fume hood: This is non-negotiable to control airborne dust and potential vapors, directly addressing the H335 respiratory hazard.[3][4]
-
Ensuring adequate ventilation: General laboratory ventilation complements the localized control of a fume hood.[5][6]
PPE should be considered the final barrier of protection, used in conjunction with, not as a replacement for, robust engineering controls.
Mandated PPE for this compound
The following sections detail the minimum required PPE. The causality behind each recommendation is explained to build a comprehensive safety mindset.
Respiratory Protection
The Hazard: this compound is a powder that can be easily inhaled, causing respiratory tract irritation.[1][5] The Solution:
-
For Low-Energy Handling (e.g., weighing, scooping): A NIOSH-approved N95 dust mask is the minimum requirement to prevent inhalation of airborne particulates.[2][7]
-
For High-Energy Procedures (e.g., vortexing, sonicating, or any process that could generate significant dust): A higher level of protection is warranted. Use a half-mask or full-face respirator equipped with P100 (particulate) filters. If handling the compound in a volatile solvent, combination organic vapor/P100 cartridges are necessary.[8]
Causality: The N95 filter is effective against solid particulates. However, any procedure that increases the concentration of airborne dust requires a tighter-fitting respirator (like a half-mask) with a more efficient filter (P100) to ensure protection.
Eye and Face Protection
The Hazard: The compound is classified as causing serious eye irritation.[1][2] Contact can lead to significant pain, inflammation, and potential damage. The Solution:
-
Minimum Requirement: Indirectly vented, chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory.[8] Standard safety glasses do not provide adequate protection from dust or splashes.
-
Enhanced Protection: When handling larger quantities (>50g) or during procedures with a high risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8]
Causality: Chemical splash goggles form a seal around the eyes, preventing fine powders from entering. A face shield protects the entire face from splashes and is a critical secondary barrier.
Hand Protection
The Hazard: Direct contact causes skin irritation.[1][2] Aldehydes can also be sensitizers, meaning repeated exposure could lead to an allergic reaction. The Solution:
-
Standard Practice: Nitrile gloves are the standard for incidental contact. Ensure they are of sufficient thickness (at least 4 mil).
-
Protocol: Always inspect gloves for tears or pinholes before use. Remove contaminated gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[9][10]
Causality: Nitrile provides a robust barrier against many chemicals for short-term use. The key to effective hand protection lies not just in the material, but in the disciplined protocol of inspection, proper removal, and hand hygiene.
Body Protection
The Hazard: Preventing contamination of personal clothing and exposed skin on the arms. The Solution:
-
A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs is required.
-
Full-length pants and closed-toe shoes are mandatory in any laboratory setting.
Causality: The lab coat provides a removable barrier. In case of a spill, the contaminated coat can be removed quickly to minimize contact with the skin. Given that the compound is a combustible solid, a flame-retardant coat is a prudent additional precaution.[2]
Procedural Workflow: A Self-Validating System
To ensure safety is integrated into your workflow, follow this procedural logic. The accompanying diagram visualizes this decision-making process.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Protocols
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill & Disposal:
-
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up carefully, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][12]
-
Disposal: All waste, including contaminated PPE and spill cleanup material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[13]
By internalizing the rationale behind these safety protocols, you transform them from a set of rules into a proactive safety culture. This approach not only ensures your personal safety but also upholds the integrity and quality of your scientific work.
References
- This compound | C11H8O2 | CID 2769420 - PubChem - NIH. [Link]
- Aldehydes exposure analysis. RPS Group. [Link]
- Safe Use of Glutaraldehyde in Health Care. OSHA. [Link]
- 4 - SAFETY D
- ACETALDEHYDE | Occupational Safety and Health Administr
- Aldehyde C-9 5998 - SAFETY D
- Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Safety Data Sheet: 5-Hydroxymethyl-2-furfuraldehyde. Chemos GmbH&Co.KG. [Link]
- 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567. PubChem. [Link]
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]
- 5-(Hydroxymethyl)-2-furaldehyde | 1X100MG | C6H6O3 | 675425 | 67-47-0. HPC Standards. [Link]
- Safety D
Sources
- 1. This compound | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-フェニル-2-フルアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 6. chemos.de [chemos.de]
- 7. 5-苯基-2-糠醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. ava-biochem.com [ava-biochem.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
